Product packaging for Benzofuran-2,3-dione(Cat. No.:CAS No. 4732-72-3)

Benzofuran-2,3-dione

Cat. No.: B1329812
CAS No.: 4732-72-3
M. Wt: 148.11 g/mol
InChI Key: UUISWLJHAJBRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzofuran-2,3-dione is a useful research compound. Its molecular formula is C8H4O3 and its molecular weight is 148.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Benzofurandione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O3 B1329812 Benzofuran-2,3-dione CAS No. 4732-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUISWLJHAJBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197104
Record name 2,3-Benzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4732-72-3
Record name 2,3-Benzofurandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Benzofurandione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Benzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumarandione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFN2PCL6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery and History of Benzofuran-2,3-dione (Isatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of Benzofuran-2,3-dione, more commonly known as isatin. We will delve into its initial isolation, the elucidation of its structure, key synthetic methodologies, and the evolution of its significance as a privileged scaffold in medicinal chemistry.

Discovery and Initial Characterization

Isatin (1H-indole-2,3-dione) was first isolated in 1840 by Otto Linné Erdmann and Auguste Laurent.[1][2][3] Their work involved the oxidation of the natural dye indigo using nitric acid and chromic acids.[1][2][3][4][5][6][7][8] This process yielded orange-red monoclinic crystals, a novel compound at the time.[2][4][9] The structure of isatin was later established by Kekulé.[4][8] For nearly a century and a half, isatin was considered solely a synthetic compound until its discovery in various natural sources.[7]

It is now known to be an endogenous compound found in humans as a metabolic derivative of adrenaline.[1][4][6][7][10] Isatin has also been identified in plants of the Isatis genus, Couroupita guianensis (the cannonball tree), and as a component of secretions from the parotid gland of Bufo frogs.[1][2][4][6][7][8]

G cluster_Discovery Discovery of Isatin (1840) Indigo Indigo Dye Oxidation Oxidation Indigo->Oxidation Isatin Isatin Crystals (Orange-Red) Oxidation->Isatin Reagents Nitric Acid & Chromic Acids Reagents->Oxidation G cluster_Sandmeyer Sandmeyer Synthesis Workflow Aniline Aniline Condensation Condensation Aniline->Condensation Reagents Chloral Hydrate & Hydroxylamine HCl (in aq. Na₂SO₄) Reagents->Condensation Intermediate α-Isonitrosoacetanilide Condensation->Intermediate Cyclization Electrophilic Cyclization Intermediate->Cyclization Acid Conc. H₂SO₄ Acid->Cyclization Isatin Isatin Cyclization->Isatin G cluster_Stolle Stolle Synthesis Workflow Arylamine Primary or Secondary Arylamine Condensation Condensation Arylamine->Condensation OxalylChloride Oxalyl Chloride OxalylChloride->Condensation Intermediate Chlorooxalylanilide Condensation->Intermediate Cyclization Friedel-Crafts Acylation (Cyclization) Intermediate->Cyclization LewisAcid Lewis Acid (e.g., AlCl₃, TiCl₄) LewisAcid->Cyclization Isatin Isatin Cyclization->Isatin G cluster_Reactivity Key Reactive Sites of the Isatin Core IsatinCore Isatin Scaffold N_Sub N-Substitution (Alkylation, Acylation, Arylation) IsatinCore->N_Sub Nucleophilic N-H Aromatic_Sub Electrophilic Aromatic Substitution (C5, C7) IsatinCore->Aromatic_Sub Benzene Ring Carbonyl_Add Nucleophilic Addition (at C3-Carbonyl) IsatinCore->Carbonyl_Add Electrophilic C=O G cluster_Bioactivity Diverse Biological Activities of Isatin Derivatives Isatin Isatin Scaffold Anticancer Anticancer Isatin->Anticancer Antiviral Antiviral / Anti-HIV Isatin->Antiviral Antibacterial Antibacterial Isatin->Antibacterial Anticonvulsant Anticonvulsant Isatin->Anticonvulsant Antiinflammatory Anti-inflammatory Isatin->Antiinflammatory Other Antitubercular, Antioxidant, etc. Isatin->Other

References

Spectroscopic Profile of Benzofuran-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzofuran-2,3-dione (also known as coumarandione), a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95 - 7.80m-Aromatic H
7.55 - 7.40m-Aromatic H

Note: Specific assignments for the aromatic protons can be complex due to the fused ring system and require advanced 2D NMR techniques for definitive correlation.

Table 2: ¹³C NMR Spectral Data of this compound[1]
Chemical Shift (δ) ppmAssignment
183.4C=O (Ketone)
167.9C=O (Lactone)
158.5Quaternary C
139.0Aromatic CH
130.2Aromatic CH
126.1Quaternary C
121.8Aromatic CH
115.3Aromatic CH

Source: V. Galasso, G. Pellizer Org. Magn. Resonance 9, 401(1977).[1]

Table 3: Infrared (IR) Spectral Data of this compound
Frequency (cm⁻¹)IntensityAssignment
1780StrongC=O Stretch (Lactone)
1735StrongC=O Stretch (Ketone)
1610, 1480, 1450MediumC=C Aromatic Ring Stretch
1250StrongC-O Stretch
760StrongC-H Aromatic Out-of-Plane Bend
Table 4: Mass Spectrometry (MS) Data of this compound[1]
m/zRelative Intensity (%)Proposed Fragment
148100[M]⁺ (Molecular Ion)
120High[M-CO]⁺
92High[M-2CO]⁺
64Medium[C₅H₄]⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • A standard one-pulse sequence is used.

  • Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is employed to simplify the spectrum.

  • A 90° pulse width is used with a longer relaxation delay (5-10 seconds) to ensure accurate integration, although for qualitative analysis, a shorter delay can be used.

  • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [1]

  • Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture is then compressed under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet is placed in the sample holder.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • The sample is injected into the GC, where it is vaporized and separated from any impurities.

Data Acquisition (Electron Ionization - EI):

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis of a compound like this compound is crucial for unambiguous structure determination. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound IR IR Spectroscopy (Functional Group ID) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR Data_Integration Integration of All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: BZD-TC-20251229

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzofuran-2,3-dione (also known as 1-benzofuran-2,3-dione), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, synthesis, and chemical reactivity. Experimental protocols for key reactions are detailed to facilitate its application in research and development.

Introduction

This compound, a derivative of the benzofuran scaffold, presents a unique chemical structure characterized by a fused benzene and dione-substituted furan ring. The benzofuran moiety is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The dione functionality in this compound imparts distinct reactivity, making it a valuable intermediate in organic synthesis. This guide aims to provide a detailed repository of its known physical and chemical data to support its use in drug discovery and materials science.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point of approximately 120 °C.[3] While a precise boiling point under standard conditions has not been definitively reported, an estimate suggests it to be around 228.68 °C.[3] Information on its solubility in water and common organic solvents is limited, but it is expected to be sparingly soluble in water and more soluble in polar organic solvents.[4]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-benzofuran-2,3-dione[5]
CAS Number 4732-72-3[5][6]
Molecular Formula C₈H₄O₃[5][6]
Molecular Weight 148.12 g/mol [3]
Melting Point 120 °C[3]
Boiling Point ~228.68 °C (estimated)[3]
Appearance Solid[6]
Solubility Insoluble in water.[4]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons and the aromatic carbons.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC=O (ketone)
Data not available in search resultsC=O (lactone)
Data not available in search resultsAromatic carbons

Note: Specific chemical shift values for this compound were not found in the provided search results. Generic ranges for such functional groups are well established in NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~1700-1750C=O stretching (ketone)Strong
~1750-1800C=O stretching (lactone)Strong
~1600, ~1450C=C stretching (aromatic)Medium-Weak

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, thin film) and instrument.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data of this compound

m/zAssignmentRelative Intensity
148[M]⁺ (Molecular Ion)Data not available
Data not availableFragment ionsData not available

Note: Specific fragmentation data for this compound were not found in the provided search results. Expected fragmentation would involve the loss of CO molecules.[8]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of α-keto lactones. The two carbonyl groups provide electrophilic centers for nucleophilic attack.

Synthesis

A common synthetic route to benzofuran-2-ones involves the cyclization of α-phenoxycarbonyl compounds.[9] While a specific, detailed protocol for this compound was not found in the search results, a general approach for a related compound, benzofuran-2(3H)-one, involves the acid-catalyzed cyclization of o-hydroxy phenylacetic acid.[10]

Logical Synthesis Workflow

Caption: Plausible synthesis of this compound.

Chemical Reactions

This compound is susceptible to attack by various nucleophiles at its carbonyl carbons. For instance, its reaction with amines can lead to ring-opening or the formation of more complex heterocyclic systems.[11][12] Reactions with Grignard reagents are also anticipated to proceed via nucleophilic addition to one or both carbonyl groups.[3]

Experimental Protocol: General Reaction with Amines

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Add the desired amine (1-2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for a specified time (monitoring by TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.[11]

Reaction with Nucleophiles Pathway

Nucleophilic_Addition Benzofuran_2_3_dione Benzofuran_2_3_dione Adduct Ring-opened or Addition Product Benzofuran_2_3_dione->Adduct Nucleophile Nucleophile (e.g., R-NH₂, R-MgX) Nucleophile->Adduct

Caption: Nucleophilic attack on this compound.

The ketone carbonyl at the 3-position is expected to undergo a Wittig reaction with phosphorus ylides to form the corresponding exocyclic alkene.[13][14]

Experimental Protocol: Wittig Reaction

  • Generate the phosphorus ylide in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent (e.g., THF, ether) under an inert atmosphere.

  • Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often low temperatures like -78 °C or 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and work up as described for the reaction with amines.[15][16]

Wittig Reaction Workflow

Caption: Wittig olefination of this compound.

Biological Activity

While the broader class of benzofuran derivatives has been extensively studied for various biological activities, specific data for this compound is limited in the public domain. Benzofuran derivatives have shown promise as cytotoxic agents against various cancer cell lines.[17][18] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9][19] Furthermore, various benzofuran derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.[1][2][20][21]

Given the structural alerts present in this compound, it is a candidate for screening in various biological assays to explore its potential as an antimicrobial or cytotoxic agent.

Conclusion

This compound is a heterocyclic compound with interesting chemical features that make it a valuable building block in organic synthesis. This guide has summarized its key physical and spectral properties and outlined its expected reactivity based on its functional groups. While specific experimental data for some properties and reactions are not extensively reported, the provided protocols and workflows offer a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Benzofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-Benzofuran-2,3-dione CAS Number: 4732-72-3

This technical guide provides a comprehensive overview of 1-benzofuran-2,3-dione, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its potential biological activities.

Physicochemical Properties

1-Benzofuran-2,3-dione is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₄O₃[1]
Molecular Weight148.11 g/mol [1]
Boiling Point278.1 °C at 760 mmHg[2]
Melting Point<-18 °C (for 1-Benzofuran)[3]
Density1.07 g/mL (for 1-Benzofuran)[3]
Water SolubilityInsoluble[4]
Solubility in Organic SolventsSoluble in Dichloromethane. Miscible with benzene, petroleum ether, absolute alcohol, and ether.[4][5]
logP (o/w)2.670 (for 1-Benzofuran)[5]

Synthesis and Reactivity

The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. These approaches often involve the cyclization of appropriately substituted phenols and alkynes or other precursors.

General Synthetic Workflow for Benzofuran Derivatives

A generalized workflow for the synthesis of benzofuran derivatives often involves the coupling of a substituted phenol with a suitable partner, followed by cyclization. This process allows for the introduction of various functional groups onto the benzofuran scaffold, enabling the exploration of structure-activity relationships.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Substituted Phenol Substituted Phenol Coupling Reaction Coupling Reaction Substituted Phenol->Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Coupling Reaction Cyclization Cyclization Coupling Reaction->Cyclization Benzofuran Derivative Benzofuran Derivative Cyclization->Benzofuran Derivative

General synthetic workflow for benzofuran derivatives.

One common method for the synthesis of benzofuran derivatives is the Perkin reaction, which involves the condensation of a salicylaldehyde with an aromatic acid anhydride. Other notable methods include palladium-catalyzed coupling reactions and intramolecular Wittig reactions. The Wittig reaction, for instance, is a versatile method for forming alkenes from aldehydes or ketones and is applicable to the synthesis of certain benzofuran derivatives.

Experimental Protocol: General Wittig Reaction

The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds. The general steps involve the preparation of a phosphonium ylide, which then reacts with a carbonyl compound.

  • Ylide Formation: A triphenylphosphine is reacted with an alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the phosphonium ylide.

  • Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.

  • Betaine and Oxaphosphetane Formation: This initial attack forms a betaine intermediate, which then cyclizes to form an oxaphosphetane.

  • Alkene Formation: The oxaphosphetane intermediate collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct.[2][6]

Biological Activity and Signaling Pathways

Benzofuran derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data for 1-benzofuran-2,3-dione is limited in the public domain, the benzofuran scaffold is a key pharmacophore in numerous biologically active compounds.

Antimicrobial Activity

Various derivatives of benzofuran have demonstrated notable activity against a range of bacterial and fungal strains. For instance, certain aza-benzofuran compounds exhibit moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5 to 25 μg/mL.[7] Other studies have reported MIC values as low as 6.25 μg/mL for some benzofuran amide derivatives against both Gram-positive and Gram-negative bacteria.[8]

Anticancer Activity and Associated Signaling Pathways

The anticancer potential of benzofuran derivatives is a major area of research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanisms of action often involve the modulation of key signaling pathways.

A common mechanism by which benzofuran derivatives induce apoptosis is through the activation of caspases, a family of cysteine proteases that play a central role in programmed cell death. The process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[9] Certain benzofuran derivatives have been shown to increase the activity of caspases 3 and 7 in cancer cells.[9]

G Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation (Apaf-1) Apoptosome Formation (Apaf-1) Cytochrome c Release->Apoptosome Formation (Apaf-1) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1)->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Intrinsic apoptosis pathway involving caspase activation.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation and cell survival. Aberrant activation of these pathways is implicated in various diseases, including cancer. Some benzofuran derivatives have been found to exert their anti-inflammatory and anticancer effects by inhibiting these pathways. For example, certain derivatives can suppress the phosphorylation of key proteins in the MAPK pathway (such as ERK, p38, and JNK) and inhibit the activation of the NF-κB pathway.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzofuran derivative) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

Spectroscopic Data

For the parent 1-benzofuran, characteristic ¹H NMR signals appear in the aromatic region. The protons on the furan ring typically resonate at distinct chemical shifts. In ¹³C NMR, the carbons of the fused ring system give rise to a series of signals in the aromatic and olefinic regions.[11][12] The chemical shifts of the carbons in the heterocyclic ring are particularly informative for structural confirmation.[13]

Conclusion

1-Benzofuran-2,3-dione is a member of the benzofuran class of compounds, which are of significant interest due to their diverse biological activities. While specific research on the dione itself is limited, the broader family of benzofuran derivatives has shown considerable promise in the fields of medicinal chemistry and drug discovery, particularly as antimicrobial and anticancer agents. Further investigation into the synthesis, reactivity, and biological properties of 1-benzofuran-2,3-dione is warranted to explore its full potential.

References

An In-depth Technical Guide to Benzofuran-2,3-dione and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzofuran-2,3-dione, a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. It covers its nomenclature, physicochemical properties, synthesis protocols, and its role in biological pathways.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. Establishing a clear understanding of these names is crucial for comprehensive literature searches and unambiguous communication.

Table 1: Synonyms and Identifiers for this compound

Name Type Name Source/Identifier
Systematic Name This compoundIUPAC
Common Name CoumarandioneTrivial
Alternative Name 2,3-Benzofurandione
Alternative Name 1-Benzofuran-2,3-dione
CAS Number 4732-72-3Chemical Abstracts Service
Molecular Formula C₈H₄O₃
Molecular Weight 148.12 g/mol
InChI Key UUISWLJHAJBRAA-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Data of this compound

Property Value Notes
Appearance Yellow to orange solid
Melting Point 132-134 °C
Solubility Soluble in organic solvents like DMSO, DMF, and acetone.Sparingly soluble in water.
Purity Typically >97% for commercial samplesCan be purified by recrystallization.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective method involves the cyclization of 2-hydroxyphenylacetic acid to form benzofuran-2(3H)-one, followed by oxidation.

Step 1: Synthesis of 2-Hydroxyphenylacetic Acid

This precursor can be synthesized from o-chlorophenylacetic acid via a nucleophilic aromatic substitution reaction.

  • Materials:

    • o-Chlorophenylacetic acid

    • Sodium hydroxide (NaOH)

    • Copper(I) oxide (Cu₂O) or other copper catalyst

    • Hydrochloric acid (HCl)

    • Water

    • Autoclave or a sealed reaction vessel

  • Procedure:

    • In a high-pressure reaction vessel, dissolve o-chlorophenylacetic acid and a molar excess of sodium hydroxide in water.

    • Add a catalytic amount of copper(I) oxide.

    • Seal the vessel and heat the mixture to approximately 200°C for 10-12 hours with stirring.

    • After cooling to room temperature, carefully open the vessel and transfer the reaction mixture to a beaker.

    • Acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of 2-hydroxyphenylacetic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Benzofuran-2(3H)-one (Coumaran-2-one)

This step involves the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid.

  • Materials:

    • 2-Hydroxyphenylacetic acid

    • Toluene or another suitable water-carrying agent

    • Silica sulfonic acid or another acid catalyst

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hydroxyphenylacetic acid and toluene.

    • Add a catalytic amount of silica sulfonic acid.

    • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected (typically 3-4 hours).

    • Cool the reaction mixture to room temperature.

    • Filter to recover the catalyst.

    • Remove the toluene under reduced pressure to yield crude benzofuran-2(3H)-one. The product can be purified by distillation or recrystallization.

Step 3: Oxidation to this compound (Coumarandione)

The final step is the oxidation of the methylene group at the 3-position of benzofuran-2(3H)-one.

  • Materials:

    • Benzofuran-2(3H)-one

    • Selenium dioxide (SeO₂) or another suitable oxidizing agent

    • Dioxane or acetic acid as a solvent

  • Procedure:

    • Dissolve benzofuran-2(3H)-one in a suitable solvent such as dioxane or acetic acid in a round-bottom flask.

    • Add a stoichiometric amount of selenium dioxide.

    • Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

    • Remove the solvent under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Hydroxyphenylacetic Acid cluster_1 Step 2: Lactonization cluster_2 Step 3: Oxidation o_chlorophenylacetic_acid o-Chlorophenylacetic Acid hydrolysis NaOH, Cu₂O Heat (200°C) o_chlorophenylacetic_acid->hydrolysis hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid hydrolysis->hydroxyphenylacetic_acid lactonization Acid Catalyst Toluene, Reflux hydroxyphenylacetic_acid->lactonization benzofuranone Benzofuran-2(3H)-one lactonization->benzofuranone oxidation SeO₂ Dioxane, Reflux benzofuranone->oxidation benzofuran_dione This compound oxidation->benzofuran_dione

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound and its analogs have been shown to act as enzyme inhibitors and can modulate key cellular signaling pathways involved in cell survival and apoptosis.

Enzyme Inhibition

This compound and structurally related compounds have been identified as inhibitors of several classes of enzymes, including:

  • Serine Proteases: The electrophilic dicarbonyl system of this compound can react with the active site serine residue of proteases, leading to their inhibition.

  • Kinases: Certain benzofuran derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

Modulation of Signaling Pathways

Emerging evidence suggests that benzofuran derivatives can exert their biological effects by modulating critical signaling pathways. Two of the most relevant pathways are the p53 and NF-κB signaling cascades.

The p53 tumor suppressor protein plays a central role in preventing cancer formation. Upon cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, apoptosis, or senescence. Some benzofuran derivatives have been shown to induce apoptosis in a p53-dependent manner. While the exact mechanism for this compound is still under investigation, a plausible mechanism involves the induction of cellular stress, leading to the stabilization and activation of p53.

p53_Pathway cluster_p53 p53-Mediated Apoptosis benzofuran This compound cellular_stress Cellular Stress (e.g., ROS production) benzofuran->cellular_stress p53_activation p53 Activation (Stabilization & Phosphorylation) cellular_stress->p53_activation mdm2 MDM2 p53_activation->mdm2 p21 p21 p53_activation->p21 bax Bax p53_activation->bax mdm2->p53_activation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: Postulated p53 signaling pathway modulation.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is associated with cancer and inflammatory diseases. Several benzofuran derivatives have been reported to inhibit the NF-κB signaling pathway. This inhibition can occur at different levels, such as preventing the degradation of the IκBα inhibitor protein, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_nfkb Inhibition of NF-κB Signaling stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikba_p p-IκBα ikk->ikba_p ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb NF-κB (p65/p50) ikba_deg->nfkb nfkb_nuc Nuclear Translocation nfkb->nfkb_nuc gene_exp Gene Expression (Inflammation, Survival) nfkb_nuc->gene_exp benzofuran This compound benzofuran->ikk

Caption: Postulated NF-κB signaling pathway inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The ability of these compounds to interact with key biological targets and modulate critical signaling pathways, such as p53 and NF-κB, underscores their importance for further investigation in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a foundational resource for researchers embarking on the study of this fascinating and biologically active scaffold.

A Technical Guide to Benzofuran-2,3-dione: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzofuran-2,3-dione, also known as coumarandione, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strained α-dicarbonyl system makes it a versatile precursor for the synthesis of more complex heterocyclic systems and a valuable scaffold for the development of novel therapeutic agents. This document provides an in-depth overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, tailored for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a solid organic compound. Its core properties are summarized in the table below. The spectral data provided are typical values and may vary slightly based on the solvent and experimental conditions.

PropertyValueReference
Molecular Formula C₈H₄O₃[1]
Molecular Weight 148.11 g/mol [1]
IUPAC Name 1-benzofuran-2,3-dione[1]
CAS Number 4732-72-3[1]
Synonyms Coumarandione[1]
Appearance Solid
IR Spectroscopy (cm⁻¹) ~1740 (C=O, ketone), ~1620 (C=O, lactone)[2]
¹³C NMR (ppm) Varies; characteristic peaks for carbonyls[1]
Mass Spectrometry m/z 148 (M⁺)[1]

Synthesis of this compound and Related Precursors

The synthesis of this compound is analogous to methods used for producing isatin, a related and extensively studied indole derivative. Key synthetic strategies include modifications of the Sandmeyer and Stolle syntheses.[2][3]

The Stolle synthesis and its variations are effective for producing N-substituted isatins and can be conceptually adapted for benzofuran analogues.[2][4] The general approach involves the condensation of an appropriate phenol derivative with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.

Stolle_Synthesis_Analogue Conceptual Pathway for this compound Synthesis A Phenol Derivative C Condensation A->C B Oxalyl Chloride B->C D Acyl Chloride Intermediate C->D Formation of Intermediate F Intramolecular Friedel-Crafts Acylation (Cyclization) D->F E Lewis Acid (e.g., AlCl₃) E->F Catalyst G This compound F->G Product Formation

Figure 1: Logical diagram of a Stolle-type synthesis pathway.

While a direct protocol for this compound is not detailed in the provided search results, the Sandmeyer synthesis of isatin serves as a highly relevant and illustrative experimental procedure due to the structural analogy.[5] This method proceeds via an isonitrosoacetanilide intermediate which is then cyclized in strong acid.

Materials:

  • Aniline (or a substituted phenol for benzofuran synthesis)

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated Hydrochloric acid

  • Concentrated Sulfuric acid

Procedure:

  • Preparation of Isonitrosoacetanilide:

    • In a 5-L flask, dissolve 90 g of chloral hydrate in 1200 mL of water.

    • Add 1300 g of crystalline sodium sulfate to the solution.

    • Separately, prepare a solution of 46.5 g of aniline in 300 mL of water, acidified with 51.2 g of concentrated hydrochloric acid.

    • Add the aniline hydrochloride solution to the flask.

    • Finally, add a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water.

    • Heat the mixture until a vigorous reaction begins. The reaction is complete when the isonitrosoacetanilide separates as a crystalline solid upon cooling.

    • Filter the product and dry it thoroughly.[5]

  • Cyclization to Isatin:

    • Warm 600 g of concentrated sulfuric acid to 50°C in a 1-L flask equipped with a mechanical stirrer.

    • Add 75 g of dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

    • After the addition is complete, heat the solution to 80°C for 10 minutes to ensure the reaction goes to completion.

    • Pour the reaction mixture over crushed ice and allow it to stand. The crude isatin will precipitate.

    • Filter the crude product and wash it with cold water.[5]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving it in a hot aqueous sodium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.[5]

Characterization Workflow

A standard workflow for the characterization of a synthesized batch of this compound would involve initial purification followed by a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Characterization_Workflow Post-Synthesis Characterization Workflow Start Crude Synthetic Product Purify Purification (Recrystallization / Chromatography) Start->Purify TLC TLC Analysis (Purity Check) Purify->TLC MeltingPoint Melting Point Determination Purify->MeltingPoint Spectroscopy Spectroscopic Analysis Purify->Spectroscopy Final Pure, Characterized Compound TLC->Final MeltingPoint->Final NMR ¹H and ¹³C NMR Spectroscopy->NMR MS Mass Spectrometry (MS) Spectroscopy->MS IR Infrared (IR) Spectroscopy Spectroscopy->IR NMR->Final MS->Final IR->Final

Figure 2: Standard experimental workflow for compound characterization.

Reactivity and Applications in Drug Development

The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[6] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8]

This compound serves as a key starting material for accessing a diverse library of benzofuran derivatives. The reactivity is dominated by the two carbonyl groups, which can undergo various reactions:

  • Nucleophilic Addition: The carbonyl groups are susceptible to attack by nucleophiles, allowing for the introduction of new functional groups.

  • Condensation Reactions: The C3-carbonyl can react with active methylene compounds or amines to form a variety of fused heterocyclic systems.

  • Ring-Opening Reactions: Under certain conditions, the lactone ring can be opened, providing another route to functionalized benzene derivatives.

The development of novel benzofuran derivatives as specific inhibitors of biological targets is an active area of research. For example, derivatives have been synthesized as anti-inflammatory agents and as selective inhibitors for enzymes like SIRT2.[9][10] The synthetic accessibility and versatile reactivity of this compound make it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.

References

An In-depth Technical Guide to the Stability and Reactivity Profile of Benzofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of Benzofuran-2,3-dione (also known as coumarandione), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document outlines its physical and chemical properties, stability under various conditions, and its reactivity profile with common nucleophiles and electrophiles. Detailed experimental protocols and reaction mechanisms are provided to facilitate further research and application.

Core Compound Profile

This compound is a bicyclic organic compound consisting of a furanone ring fused to a benzene ring. Its structure features two carbonyl groups at positions 2 and 3 of the benzofuran ring system, rendering it a highly reactive α-keto lactone.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄O₃[1]
Molecular Weight 148.11 g/mol [1]
CAS Number 4732-72-3[1]
Appearance Not specified (likely a solid)
Melting Point 129-132 °C[2]
Boiling Point 284 °C[2]
Density 1.53 g/mL[2]
Solubility Insoluble in water.[3]

Table 2: Spectroscopic Data References for this compound

Spectrum TypeDatabase/Reference
¹³C NMR SpectraBase[1]
Mass Spectrometry (GC-MS) NIST Mass Spectrometry Data Center[1]
Infrared (FTIR) SpectraBase[1]
Raman SpectraBase[1]

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application. The presence of the strained α-keto lactone ring system suggests potential sensitivity to various environmental factors.

Thermal Stability
Photochemical Stability

This compound is expected to be sensitive to light. Compounds with extended π-systems and carbonyl groups can undergo photochemical reactions upon exposure to UV or visible light. It is recommended to store this compound in amber vials or protected from light to prevent potential photodegradation.

pH Sensitivity and Hydrolysis

The lactone functionality in this compound makes it susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The ester bond within the furanone ring can be cleaved by nucleophilic attack of water or hydroxide ions, leading to ring-opening. The stability of the compound is expected to be greatest in neutral or slightly acidic aqueous solutions.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the two carbonyl carbons, making it susceptible to attack by a wide range of nucleophiles.

Reactivity with Nucleophiles

This compound readily reacts with various nucleophiles, leading to ring-opening or the formation of addition products.

  • Water (Hydrolysis): In the presence of water, especially with acid or base catalysis, this compound undergoes hydrolysis to yield 2-(2-hydroxyphenyl)-2-oxoacetic acid.

This compound This compound 2-(2-hydroxyphenyl)-2-oxoacetic_acid 2-(2-hydroxyphenyl)-2-oxoacetic_acid This compound->2-(2-hydroxyphenyl)-2-oxoacetic_acid H₂O (H⁺ or OH⁻)

Caption: Hydrolysis of this compound.

  • Alcohols: Reaction with alcohols, typically under acidic or basic conditions, results in the formation of 2-alkoxy-2-(2-hydroxyphenyl)-2-oxoacetates.

This compound This compound 2-alkoxy-2-(2-hydroxyphenyl)-2-oxoacetate 2-alkoxy-2-(2-hydroxyphenyl)-2-oxoacetate This compound->2-alkoxy-2-(2-hydroxyphenyl)-2-oxoacetate R-OH

Caption: Reaction of this compound with an alcohol.

  • Amines: Primary and secondary amines react readily with this compound to form the corresponding amides after ring-opening.

This compound This compound N-substituted-2-(2-hydroxyphenyl)-2-oxoacetamide N-substituted-2-(2-hydroxyphenyl)-2-oxoacetamide This compound->N-substituted-2-(2-hydroxyphenyl)-2-oxoacetamide R-NH₂

Caption: Reaction of this compound with an amine.

Electrophilic Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution. The furanone ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-positions relative to the fusion.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and reactivity of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.

Protocol for Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of the solution into clear and amber glass vials.

  • Expose the clear vials to a controlled light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. The amber vials will serve as dark controls.

  • At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from both the exposed and control vials.

  • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining this compound and to detect the formation of any degradation products.

  • Compare the chromatograms of the exposed samples to the dark controls to assess the extent of photodegradation.

cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prepare Solution Prepare Solution Aliquot into Vials Aliquot into Vials Prepare Solution->Aliquot into Vials Clear Vials Clear Vials Aliquot into Vials->Clear Vials Amber Vials (Control) Amber Vials (Control) Aliquot into Vials->Amber Vials (Control) Photostability Chamber Photostability Chamber Clear Vials->Photostability Chamber Dark Storage Dark Storage Amber Vials (Control)->Dark Storage Sampling at Time Intervals Sampling at Time Intervals Photostability Chamber->Sampling at Time Intervals Dark Storage->Sampling at Time Intervals HPLC Analysis HPLC Analysis Sampling at Time Intervals->HPLC Analysis Data Comparison Data Comparison HPLC Analysis->Data Comparison

Caption: Experimental workflow for photostability testing.

Protocol for Reactivity with Nucleophiles (e.g., Aniline)

Objective: To investigate the reaction of this compound with a primary amine and characterize the product.

Methodology:

  • Dissolve a known amount of this compound (e.g., 1 mmol) in a suitable aprotic solvent (e.g., 10 mL of dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equimolar amount of aniline (1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure N-phenyl-2-(2-hydroxyphenyl)-2-oxoacetamide.

  • Characterize the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Handling and Storage Recommendations

Based on its chemical structure and available safety information for related compounds, the following handling and storage procedures are recommended for this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and reactive molecule with significant potential in synthetic and medicinal chemistry. Its stability is influenced by factors such as temperature, light, and pH. The electrophilic nature of its dicarbonyl system dictates its reactivity towards a broad range of nucleophiles, typically resulting in ring-opening reactions. The experimental protocols and reactivity data presented in this guide provide a foundational understanding for researchers working with this compound, enabling its safe handling and effective utilization in the development of new chemical entities. Further research is warranted to fully elucidate its quantitative stability parameters and explore the full scope of its chemical transformations.

References

An In-Depth Technical Guide to the Benzofuran-2,3-dione Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-2,3-dione scaffold, an oxygen-containing heterocyclic compound, is a significant pharmacophore due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its key structural features, synthesis, spectroscopic characterization, and reactivity, with a focus on data relevant to researchers in drug discovery and development.

Core Structural Features

The this compound ring system consists of a furan-2,3-dione ring fused to a benzene ring. This arrangement results in a planar heterocyclic structure with unique electronic and chemical properties. The presence of two adjacent carbonyl groups in the furanone ring makes it highly reactive and susceptible to a variety of chemical transformations.

Table 1: Calculated Bond Lengths for Selected [n]benzofuran Systems

BondBond Length (Å)
C1-C21.385
C2-C31.451
C3-C3a1.401
C3a-C41.402
C4-C51.389
C5-C61.400
C6-C71.388
C7-C7a1.399
C7a-O11.375
O1-C21.378
C3-O21.205
C2-O31.206

Note: Data is based on theoretical calculations of related benzofuran structures and should be considered approximate for the parent dione.

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted phenolic precursors.

General Synthesis Workflow

A common synthetic strategy involves the reaction of a phenol with an oxalic acid derivative, followed by cyclization.

SynthesisWorkflow Phenol Substituted Phenol Intermediate Acyloxy Intermediate Phenol->Intermediate Acylation OxalicAcid Oxalic Acid Derivative (e.g., Oxalyl Chloride) OxalicAcid->Intermediate Cyclization Intramolecular Friedel-Crafts Acylation Intermediate->Cyclization Lewis Acid (e.g., AlCl3) Dione This compound Cyclization->Dione

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Oxalic Acid and Phenol (Illustrative)

Materials:

  • Substituted Phenol (1.0 eq)

  • Oxalyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Anhydrous Aluminum chloride (AlCl3) (1.2 eq)

Procedure:

  • Acylation: To a solution of the substituted phenol in anhydrous DCM at 0 °C, add a catalytic amount of pyridine. Slowly add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acyloxy intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous DCM and cool to 0 °C. Add anhydrous AlCl3 portion-wise. Stir the reaction at room temperature for 4-6 hours.

  • Final Work-up and Purification: Quench the reaction by slowly adding crushed ice. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-Benzofuran-2,3-dione

TechniqueData
IR (KBr, cm⁻¹) ~1780 (C=O, lactone), ~1720 (C=O, ketone), ~1600, 1480 (C=C, aromatic)
¹H NMR (CDCl₃, δ ppm) 7.20-7.80 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~185 (C=O, C3), ~165 (C=O, C2), ~155 (C7a), ~138 (C5), ~128 (C4), ~125 (C6), ~120 (C3a), ~115 (C7)
Mass Spec (EI, m/z) 148 [M]⁺, 120 [M-CO]⁺, 92 [M-2CO]⁺

Note: The spectral data are approximate and may vary slightly based on the specific experimental conditions and instrumentation.

Reactivity of the this compound Ring System

The adjacent carbonyl groups at the 2- and 3-positions render the this compound ring system highly reactive towards nucleophiles. It can be considered an analog of isatin, and thus, many of its reactions are similar.

Reactions with Nucleophiles

The C3 carbonyl group is generally more electrophilic and is the primary site of nucleophilic attack.

NucleophilicAddition Dione This compound Adduct Hemiacetal-like Adduct Dione->Adduct Nucleophile Nucleophile (Nu-H) Nucleophile->Adduct Nucleophilic Attack at C3 RingOpened Ring-Opened Product Adduct->RingOpened Lactone Ring Opening

Caption: General scheme for nucleophilic addition to this compound.

Synthesis of Quinoxaline Derivatives

A characteristic reaction of this compound is its condensation with o-phenylenediamine to form benzofuro[2,3-b]quinoxalines, which are themselves of interest in medicinal chemistry.

Experimental Protocol: Synthesis of Benzofuro[2,3-b]quinoxaline

Materials:

  • 1-Benzofuran-2,3-dione (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve 1-benzofuran-2,3-dione in ethanol.

  • Add a solution of o-phenylenediamine in ethanol to the dione solution.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure benzofuro[2,3-b]quinoxaline.

QuinoxalineFormation Dione This compound Quinoxaline Benzofuro[2,3-b]quinoxaline Dione->Quinoxaline OPDA o-Phenylenediamine OPDA->Quinoxaline Condensation

Caption: Reaction of this compound with o-phenylenediamine.

Biological Significance and Drug Development

Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The this compound core serves as a versatile starting material for the synthesis of a diverse library of compounds for drug discovery. While direct involvement in specific signaling pathways is not extensively documented for the parent dione, its derivatives have been shown to interact with various biological targets. The reactivity of the dione moiety allows for its use in the construction of more complex molecules with potential therapeutic applications.

This guide provides a foundational understanding of the key structural and chemical features of the this compound ring system. Further research into its specific biological interactions and the development of novel synthetic methodologies will continue to expand its importance in the field of medicinal chemistry.

References

The Natural Occurrence of Benzofuran-2,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of benzofuran-2,3-dione derivatives, with a primary focus on its most prevalent tautomer, isatin (1H-indole-2,3-dione). Isatin and its substituted analogues are a significant class of heterocyclic compounds found across various natural sources, including plants, fungi, and bacteria, and are also recognized as endogenous compounds in mammals.[1] These molecules have garnered substantial interest in the scientific community due to their wide-ranging biological activities, making them promising scaffolds for drug discovery and development.[2] This document details their natural sources, available quantitative data, experimental protocols for their isolation and characterization, and their influence on key cellular signaling pathways.

Natural Sources and Distribution

This compound derivatives are biosynthesized by a diverse array of organisms. The core isatin structure has been identified in plants, fungi, and bacteria, as well as being a metabolic product in mammals.[3]

Plants:

  • Couroupita guianensis (Cannonball Tree): The flowers of this tree are a known source of isatin.[1][2][4]

  • Isatis genus: Plants belonging to this genus, such as Isatis tinctoria, are natural sources of isatin.[3]

  • Melochia tomentosa: This Caribbean plant is a source of melosatin alkaloids, which are methoxy phenylpentyl isatin derivatives.[3][5][6] A specific derivative, Melosatin D, has also been isolated from its roots.[7]

  • Calanthe discolor: This orchid species also contains isatin.[3]

Fungi:

  • Chaetomium globosum: This fungus is a known producer of 5-(3'-methylbut-2'-yl)isatin.[3][8]

  • Streptomyces albus: This bacterium is a source of 6-(3'-methylbuten-2'-yl)isatin.[8][9]

Endogenous Occurrence in Mammals:

  • Isatin is an endogenous compound found in mammalian tissues and fluids, including the brain, heart, blood, and urine.[1] It is considered a metabolic derivative of adrenaline.[1]

Quantitative Data on Natural Occurrence

The concentration of isatin and its derivatives can vary significantly depending on the source and environmental conditions. The following tables summarize the available quantitative data.

CompoundSourceConcentrationReference
IsatinRat Heart~3 µM[10]
IsatinRat Liver~1.5 µM[10]
IsatinRat Spleen~0.3 µM[10]
IsatinRat Hippocampus, Cerebellum, Striatum1-1.3 µM[10]
IsatinRat Seminal Vesicles, Vas Deferens47.4-79 µM[10]
IsatinHuman Blood>1 µM[10]
IsatinFermentation of Didymella sp.46.8 mg from 9.8 L[11]

Experimental Protocols

The isolation and characterization of this compound derivatives from natural sources involve a series of standard and specialized techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Isolation of Isatin from Couroupita guianensis Flowers

This protocol is based on the methods described for the extraction of isatin from floral materials.[2][12][13]

1. Sample Preparation:

  • Collect fresh floral parts of Couroupita guianensis.
  • Wash the floral materials thoroughly with distilled water to remove any debris.
  • Air-dry the flowers in the shade until they are completely moisture-free.
  • Grind the dried floral parts into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh 250 g of the dried flower powder.
  • Place the powder in a cellulose thimble and insert it into a Soxhlet extractor.
  • Extract the powder with chloroform for 72 hours.
  • After extraction, concentrate the chloroform extract using a rotary vacuum evaporator at 40°C to obtain a crude residue.

3. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as petroleum ether.
  • Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
  • Load the adsorbed sample onto the top of the prepared column.
  • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.
  • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) solvent system. Use iodine vapor for spot visualization.
  • Pool the fractions that show a similar TLC profile corresponding to the isatin standard.

4. Purification and Characterization:

  • Concentrate the pooled fractions to obtain the purified compound.
  • Recrystallize the compound from a suitable solvent (e.g., methanol) to obtain pure crystals.
  • Determine the melting point of the purified compound (literature value for isatin is around 203°C).[2]
  • Confirm the structure of the isolated compound using spectroscopic methods:
  • UV-Visible Spectroscopy: Dissolve a small amount of the compound in methanol and record the UV-Vis spectrum. The absorption maximum for isatin is around 295 nm.[14]
  • FT-IR Spectroscopy: Record the IR spectrum to identify characteristic functional groups.
  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak for isatin is at m/z 147.[2]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the detailed structure of the compound.[15][16]

Protocol 2: HPLC Method for Quantification of Isatin in Biological Samples

This protocol is based on established HPLC methods for the determination of isatin in plasma and urine.[17][18]

1. Sample Preparation:

  • Plasma:
  • Collect blood samples in tubes containing an anticoagulant (e.g., sodium citrate).
  • Centrifuge the blood at 8500 rpm for 15 minutes to separate the plasma.
  • To 1 mL of plasma, add acetonitrile to precipitate the proteins.
  • Incubate at 4°C for 30 minutes and then centrifuge at 5000 rpm for 15 minutes.
  • Collect the supernatant for HPLC analysis.
  • Urine:
  • Collect urine samples and acidify them.
  • Dilute the urine sample with the mobile phase before injection.

2. HPLC Conditions:

  • Column: Betasil C-8 column or a similar reverse-phase column.[18]
  • Mobile Phase: A binary mixture of acetonitrile and a buffer (e.g., Na2CO3 + NaHCO3 or phosphate buffer).[18][19]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 290 nm.[18]
  • Injection Volume: 20 µL.
  • Temperature: Room temperature (30°C).

3. Quantification:

  • Prepare a series of standard solutions of isatin of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Inject the prepared sample solution into the HPLC system.
  • Determine the concentration of isatin in the sample by comparing its peak area with the calibration curve.

Signaling Pathways and Biological Activities

Isatin and its derivatives are known to modulate several key signaling pathways, which underlies their diverse biological activities, including anticancer and anti-inflammatory effects.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth. Some isatin derivatives have been shown to inhibit angiogenesis by targeting this pathway.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Isatin Isatin Derivatives Isatin->VEGFR

Caption: VEGF Signaling Pathway and Inhibition by Isatin Derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Isatin derivatives can interfere with this pathway, contributing to their anticancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Isatin Isatin Derivatives Isatin->Akt Isatin->mTORC1

Caption: PI3K/Akt/mTOR Pathway and Inhibition by Isatin Derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a part of the mitogen-activated protein kinase (MAPK) family and is activated in response to stress stimuli, such as inflammatory cytokines. Modulation of this pathway by isatin derivatives can influence cellular processes like apoptosis and inflammation.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines) MAP3K MAP3K Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Isatin Isatin Derivatives Isatin->JNK Modulates

Caption: JNK Signaling Pathway and Modulation by Isatin Derivatives.

Experimental and Logical Workflows

The discovery and characterization of naturally occurring this compound derivatives follow a structured workflow, from initial extraction to final biological evaluation.

General Workflow for Natural Product Isolation and Characterization

Natural_Product_Workflow Start Collection of Natural Source Material Extraction Extraction (e.g., Soxhlet, Maceration) Start->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC, Recrystallization) Fractionation->Purification Structure Structure Elucidation (NMR, MS, FT-IR) Purification->Structure Bioassay Biological Activity Screening Purification->Bioassay End Lead Compound Identification Structure->End Bioassay->End

Caption: General Workflow for Natural Product Isolation.

Conclusion

This compound derivatives, particularly isatin and its analogues, represent a class of naturally occurring compounds with significant therapeutic potential. Their presence in a wide range of biological sources, from plants to mammals, underscores their importance in natural product chemistry. The methodologies outlined in this guide provide a framework for the continued exploration of these compounds, from their isolation and quantification to the elucidation of their mechanisms of action. A deeper understanding of their roles in modulating key signaling pathways will undoubtedly pave the way for the development of novel drugs for a variety of diseases, including cancer and inflammatory disorders. Further research is warranted to expand the quantitative data on these derivatives in their diverse natural sources and to further refine and standardize protocols for their study.

References

Toxicological Profile of Benzofuran-2,3-dione (Isatin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran-2,3-dione, commonly known as isatin, is a versatile endogenous and synthetic compound with a broad spectrum of biological activities. Its potential therapeutic applications have led to increased interest in its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of isatin, encompassing acute toxicity, genotoxicity, cytotoxicity, and its impact on key cellular signaling pathways. While isatin generally exhibits low acute toxicity, evidence suggests dose- and duration-dependent genotoxic effects. Its cytotoxic properties against various cancer cell lines are well-documented and are linked to the modulation of multiple signaling pathways, including those involved in apoptosis and cell proliferation. A significant data gap exists in the realm of reproductive and developmental toxicity, with current knowledge limited to studies on specific disease models. This guide aims to be a critical resource for professionals in drug development and research by consolidating quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to inform risk assessment and guide future research.

Acute Toxicity

The acute toxicity of isatin has been evaluated in several studies, with the median lethal dose (LD50) being a key indicator. The available data, primarily from rodent studies, suggests a low order of acute toxicity.

Table 1: Acute Toxicity of this compound (Isatin)

SpeciesRoute of AdministrationLD50 ValueReference
MouseOral (gavage)1 g/kg b.w.[1]
RatOral>2000 mg/kg[2]
RatUnspecified725 mg/kg

Genotoxicity

The genotoxic potential of isatin has been investigated using in vivo and in vitro assays. The findings indicate that the genotoxicity of isatin is dependent on the dose and duration of exposure.

In Vivo Studies

In vivo studies in mice using the comet assay and micronucleus test have provided insights into the DNA-damaging and mutagenic potential of isatin.

  • Acute Exposure (24 hours): Following a single administration via gavage at doses of 50, 100, and 150 mg/kg body weight, isatin did not induce alterations in DNA migration in the comet assay or an increase in micronuclei in peripheral blood cells.[1] This suggests a lack of genotoxic and mutagenic effects after acute exposure.

  • Repeated Exposure (14 days): After repeated daily administration for 14 days, the highest dose of 150 mg/kg body weight induced an increase in micronuclei in both bone marrow and peripheral blood cells of mice.[1] This indicates that prolonged exposure to high concentrations of isatin may lead to DNA damage.

Table 2: In Vivo Genotoxicity of Isatin in Mice

AssayExposure DurationDoses (mg/kg b.w.)ResultReference
Comet AssayAcute (24h)50, 100, 150Negative[1]
Micronucleus TestAcute (24h)50, 100, 150Negative[1]
Micronucleus TestRepeated (14d)50, 100Negative[1]
Micronucleus TestRepeated (14d)150Positive[1]
In Vitro Studies

In vitro studies on Chinese Hamster Ovary (CHO-K1) and Human Cervical Cancer (HeLa) cells have further explored the mutagenic and cytotoxic effects of isatin. At concentrations of 10 and 50 μM, isatin inhibited cell proliferation and promoted apoptosis in both cell lines, but it did not show a mutagenic effect in the micronucleus test.[3]

Cytotoxicity

Isatin and its derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines, which is a primary reason for the interest in these compounds for anticancer drug development. The half-maximal inhibitory concentration (IC50) values vary depending on the specific derivative and the cancer cell line.

Table 3: In Vitro Cytotoxicity (IC50) of Isatin and its Derivatives on Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Isatin-triazole hybrid 13 MGC-803Human gastric cancer9.78[4]
Isatin-triazole hybrid 13 HL-7702Normal human liver40.27[4]
Isatin-triazole hybrid 13 GES-1Normal human gastric35.97[4]
Isatin-triazole hydrazone 16 MCF-7Human breast cancer6.22[4]
Isatin-triazole hydrazone 16 MDA-MB-435sHuman breast cancer9.94[4]
Isatin-triazole hydrazone 16 HepG2Human liver cancer8.14[4]
Imidazolidine-isatin derivative IST-02 HuH-7Human liver cancer>50 ng/µL[5]
Thiazolidine-isatin derivative IST-04 HuH-7Human liver cancer>10 ng/µL[5]
Isatin-podophyllotoxin hybrid 7f KBHuman epidermoid carcinoma1.99[6]
Isatin-podophyllotoxin hybrid 7f A549Human lung cancer0.90[6]
Isatin-podophyllotoxin hybrid 7f MCF7Human breast cancer1.84[6]
Isatin-podophyllotoxin hybrid 7f Hek-293Normal human embryonic kidney>13[6]
Isatin-indole hybrid 17 ZR-75Human breast cancer0.74[7]
Isatin-indole hybrid 17 HT-29Human colon cancer2.02[7]
Isatin-indole hybrid 17 A-549Human lung cancer0.76[7]
Isatin-1,2,3-triazole hybrid 74 A375Human melanoma25.91[7]
Isatin-1,2,3-triazole hybrid 74 MDA-MB-231Human breast cancer18.42[7]
Isatin-1,2,3-triazole hybrid 74 PC3Human prostate cancer15.32[7]
Isatin-hydrazone hybrid 133 A549Human lung cancer5.32[7]
Isatin-hydrazone hybrid 133 PC3Human prostate cancer35.1[7]
Isatin-hydrazone hybrid 133 MCF-7Human breast cancer4.86[7]

Reproductive and Developmental Toxicity

There is a significant lack of data from standard reproductive and developmental toxicity studies for isatin in healthy animal models. However, a recent study investigated the effects of isatin in a letrozole-induced mouse model of Polycystic Ovary Syndrome (PCOS), a condition associated with reproductive dysfunction.

In this model, isatin (at an optimal concentration of 100 mg/kg) was shown to have a protective effect on the ovaries.[8] It helped to:

  • Restore disrupted estrous cycles.[8]

  • Reverse decreased fertility.[8]

  • Alleviate ovarian inflammation by inhibiting the NF-κB pathway.[8]

  • Reduce ovarian cell apoptosis by modulating apoptosis-related proteins such as Bax, p53, Bcl-2, and Caspase-3.[8]

  • Downregulate the expression of genes involved in androgen production.[8]

It is crucial to note that these findings are in a disease model and highlight a potential therapeutic role for isatin in certain reproductive disorders. They do not substitute for formal toxicological assessments of reproductive and developmental endpoints in healthy organisms. Further research is needed to evaluate the potential for teratogenicity, effects on fertility, and multi-generational effects.

Mechanisms of Toxicity and Signaling Pathways

The toxicological and pharmacological effects of isatin are mediated through its interaction with multiple cellular signaling pathways. Its ability to induce apoptosis in cancer cells is a key mechanism of its cytotoxic action.

Caspase Activation and Apoptosis

Isatin and its derivatives are known to induce apoptosis through the activation of caspases, a family of proteases central to the execution of programmed cell death.

  • Effector Caspase Inhibition: Isatin sulfonamides have been identified as potent and selective inhibitors of caspase-3 and caspase-7, which are key executioner caspases.[9][10]

  • Apoptosis Induction: In a mouse model of PCOS, isatin was shown to inhibit ovarian cell apoptosis by modulating the expression of pro-apoptotic (Bax, p53) and anti-apoptotic (Bcl-2) proteins, as well as the executioner caspase-3.[8]

Caspase_Activation_Pathway cluster_apoptosis Apoptotic Cascade Isatin Isatin Effector Caspases (Caspase-3, -7) Effector Caspases (Caspase-3, -7) Isatin->Effector Caspases (Caspase-3, -7) inhibits (sulfonamides) Apoptosis Apoptosis Isatin->Apoptosis modulates in PCOS model Pro-apoptotic Signals Pro-apoptotic Signals Initiator Caspases Initiator Caspases Pro-apoptotic Signals->Initiator Caspases activates Anti-apoptotic Signals (e.g., Bcl-2) Anti-apoptotic Signals (e.g., Bcl-2) Anti-apoptotic Signals (e.g., Bcl-2)->Initiator Caspases inhibits Initiator Caspases->Effector Caspases (Caspase-3, -7) activates Effector Caspases (Caspase-3, -7)->Apoptosis

Isatin's modulation of the caspase-dependent apoptosis pathway.
Nrf2 and Oxidative Stress Response

Isatin has been shown to modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. In a rat model of hepatocarcinogenesis, isatin treatment upregulated the expression of Nrf2 and its downstream antioxidant and detoxifying enzymes, suggesting a protective role against chemically induced oxidative stress.

Nrf2_Pathway cluster_cellular_response Cellular Response to Oxidative Stress Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 induces dissociation from Keap1 Isatin Isatin Isatin->Nrf2 upregulates Keap1 Keap1 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant & Detoxifying Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant & Detoxifying Enzymes promotes transcription

Isatin's influence on the Nrf2-mediated antioxidant response.
Kinase Signaling Pathways

Isatin and its derivatives have been shown to inhibit several protein kinases that are critical for cancer cell proliferation and survival.

  • Receptor Tyrosine Kinases (RTKs): Isatin derivatives act as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This inhibition disrupts downstream signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for tumor angiogenesis and cell proliferation.

  • Extracellular Signal-Regulated Kinase (ERK): The ERK pathway is a key component of the MAPK signaling cascade. Isatin has been reported to modulate ERK signaling, although the specific effects can be context-dependent.

Kinase_Signaling_Pathways cluster_rtk Receptor Tyrosine Kinase Signaling Growth Factors (VEGF, EGF) Growth Factors (VEGF, EGF) RTKs (VEGFR, EGFR) RTKs (VEGFR, EGFR) Growth Factors (VEGF, EGF)->RTKs (VEGFR, EGFR) activate Isatin Derivatives Isatin Derivatives Isatin Derivatives->RTKs (VEGFR, EGFR) inhibit PI3K PI3K RTKs (VEGFR, EGFR)->PI3K MAPK/ERK Pathway MAPK/ERK Pathway RTKs (VEGFR, EGFR)->MAPK/ERK Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis MAPK/ERK Pathway->Cell Proliferation, Survival, Angiogenesis Micronucleus_Assay_Workflow start Start Animal Dosing Administer Isatin (e.g., 50, 100, 150 mg/kg b.w.) and vehicle control to mice via gavage start->Animal Dosing end End Exposure Period Acute (24h) or Repeated (14d) exposure Animal Dosing->Exposure Period Sample Collection Collect bone marrow and/or peripheral blood Exposure Period->Sample Collection Slide Preparation Prepare smears on glass slides Sample Collection->Slide Preparation Staining Stain with Giemsa or other appropriate stain Slide Preparation->Staining Microscopic Analysis Score the frequency of micronucleated polychromatic erythrocytes (MNPCEs) per 1000 PCEs Staining->Microscopic Analysis Data Analysis Statistical analysis to compare treated groups with control Microscopic Analysis->Data Analysis Data Analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-2,3-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to isatin, a well-known pharmacophore. While the synthesis of isatin and its derivatives is extensively documented, established protocols for the direct synthesis of this compound are not as prevalent in the scientific literature. This document provides detailed, plausible synthetic routes for the preparation of this compound based on established principles of organic chemistry. The following protocols are intended to serve as a foundational guide for researchers to develop and optimize the synthesis of this target molecule.

Two primary synthetic strategies are proposed:

  • Intramolecular Cyclization of an o-Hydroxyphenylglyoxylic Acid Derivative: This classic approach involves the formation of the heterocyclic ring through an intramolecular Friedel-Crafts-type acylation.

  • Oxidation of Benzofuran-2(3H)-one: This method relies on the oxidation of a readily available precursor at the C3 position to introduce the second carbonyl group.

Due to the limited availability of specific experimental data for the synthesis of this compound, the quantitative data such as yields and reaction times provided in the following protocols should be considered as hypothetical and will require empirical optimization.

Proposed Synthetic Pathways

Pathway 1: Intramolecular Cyclization of o-Hydroxyphenylglyoxylic Acid Chloride

This pathway involves two main stages: the synthesis of the o-hydroxyphenylglyoxylic acid precursor and its subsequent cyclization to form this compound.

Mechanism Overview:

The key step in this pathway is the intramolecular Friedel-Crafts acylation. The hydroxyl group of the phenol is first protected, and then the glyoxylic acid is converted to an acid chloride. In the presence of a Lewis acid, the acid chloride acylates the aromatic ring at the ortho position to the oxygen, followed by deprotection to yield the target dione.

G cluster_0 Step 1: Synthesis of o-Hydroxyphenylglyoxylic Acid cluster_1 Step 2: Cyclization to this compound start_1 o-Hydroxyacetophenone reagent_1 1. Protection (e.g., Ac2O, Pyridine) 2. Oxidation (e.g., KMnO4) 3. Acidic Workup intermediate_1 o-Acetoxyphenylglyoxylic Acid start_1->intermediate_1 reagent_2 Deprotection (e.g., aq. HCl) product_1 o-Hydroxyphenylglyoxylic Acid intermediate_1->product_1 start_2 o-Hydroxyphenylglyoxylic Acid product_1->start_2 Proceed to Cyclization reagent_3 1. Thionyl Chloride (SOCl2) 2. Lewis Acid (e.g., AlCl3) intermediate_2 o-Hydroxyphenylglyoxylyl Chloride start_2->intermediate_2 product_2 This compound intermediate_2->product_2

Caption: Intramolecular Cyclization Pathway for this compound Synthesis.

Experimental Protocol: Synthesis of o-Hydroxyphenylglyoxylic Acid from o-Hydroxyacetophenone

  • Protection of the Phenolic Hydroxyl Group:

    • To a solution of o-hydroxyacetophenone (1 eq.) in pyridine (5-10 vol.), add acetic anhydride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain o-acetoxyacetophenone.

  • Oxidation to o-Acetoxyphenylglyoxylic Acid:

    • Dissolve the o-acetoxyacetophenone (1 eq.) in a mixture of pyridine and water.

    • Add potassium permanganate (KMnO₄) (3-4 eq.) portion-wise while maintaining the temperature below 40 °C.

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove manganese dioxide (MnO₂) and wash the solid with water.

    • Acidify the filtrate with concentrated HCl to pH 1-2, which should precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield o-acetoxyphenylglyoxylic acid.

  • Deprotection to o-Hydroxyphenylglyoxylic Acid:

    • Reflux the o-acetoxyphenylglyoxylic acid (1 eq.) in a mixture of 10% aqueous HCl and dioxane for 2-4 hours.

    • Cool the reaction mixture and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain o-hydroxyphenylglyoxylic acid.

Experimental Protocol: Intramolecular Cyclization to this compound

  • Formation of the Acid Chloride:

    • To a solution of o-hydroxyphenylglyoxylic acid (1 eq.) in an inert solvent such as dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude o-hydroxyphenylglyoxylyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride in a suitable solvent like nitrobenzene or 1,2-dichloroethane.

    • Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 eq.), portion-wise.

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain this compound.

Pathway 2: Oxidation of Benzofuran-2(3H)-one

This pathway offers a potentially more direct route, starting from the commercially available or easily synthesized Benzofuran-2(3H)-one.

Mechanism Overview:

The Riley oxidation, using selenium dioxide (SeO₂), is a well-established method for the oxidation of a methylene group alpha to a carbonyl group.[1] The reaction proceeds through an enol intermediate which attacks the selenium dioxide. Subsequent steps involving rearrangement and hydrolysis lead to the formation of the 1,2-dicarbonyl compound.

G start Benzofuran-2(3H)-one intermediate Enol Intermediate start->intermediate Tautomerization reagent Selenium Dioxide (SeO2) Dioxane/Water Reflux product This compound intermediate->product Oxidation

Caption: Oxidation Pathway for this compound Synthesis.

Experimental Protocol: Oxidation of Benzofuran-2(3H)-one

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Benzofuran-2(3H)-one (1 eq.) in a mixture of dioxane and a small amount of water (e.g., 50:1 v/v).

    • Add selenium dioxide (SeO₂) (1.1 eq.) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a black precipitate of elemental selenium indicates the progress of the reaction.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the selenium precipitate.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of this compound.

G start Starting Materials reaction Chemical Reaction (Cyclization or Oxidation) start->reaction quenching Reaction Quenching reaction->quenching extraction Liquid-Liquid Extraction quenching->extraction washing Washing of Organic Phase extraction->washing drying Drying of Organic Phase washing->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis product Pure this compound analysis->product

Caption: General Experimental Workflow for this compound Synthesis.

Data Presentation

As the provided protocols are based on plausible synthetic routes rather than established literature procedures with reported yields, a quantitative data table is not included. Researchers are encouraged to meticulously record their experimental data, including reagent quantities, reaction times, temperatures, and product yields, to establish a reliable and reproducible protocol.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Lewis acids like aluminum chloride are water-sensitive and corrosive.

  • Selenium dioxide is highly toxic and should be handled with appropriate containment measures.

  • Proper waste disposal procedures must be followed for all chemical waste.

References

Synthesis of Benzofuran-2,3-dione: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Benzofuran-2,3-dione, also known as Isatin. The described methodology is based on the well-established Sandmeyer synthesis, a reliable and widely used procedure in medicinal and synthetic chemistry. This protocol is intended for researchers, scientists, and professionals in drug development who require a detailed, step-by-step guide for the preparation of this important heterocyclic compound. Isatin and its derivatives are pivotal precursors for a variety of biologically active molecules and are integral to numerous drug discovery programs.[1][2]

Experimental Protocol: Sandmeyer Synthesis of Isatin

The Sandmeyer synthesis of isatin is a two-stage process.[3] The first stage involves the synthesis of an isonitrosoacetanilide intermediate from aniline. The second stage is the acid-catalyzed cyclization of this intermediate to form the final product, this compound (Isatin).[4][5]

Part A: Synthesis of Isonitrosoacetanilide
  • Reaction Setup: In a 5-liter round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • Addition of Reagents: To this solution, add the following reagents in the specified order:

    • 1300 g of crystallized sodium sulfate.

    • A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid.

    • A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.[4]

  • Reaction Execution: Heat the mixture rapidly to boiling using a ring burner. The reaction is exothermic and will proceed vigorously. A large flask is necessary to accommodate the foaming. The heating should be continued until the reaction is complete, which is indicated by the cessation of foaming and the separation of the product as a light brown crystalline solid. This typically takes about 15-20 minutes of boiling.[4]

  • Isolation of Intermediate: Allow the mixture to cool to approximately 30°C and filter the precipitated isonitrosoacetanilide. Wash the solid with cold water and dry it in the air. The yield of the crude intermediate is typically between 75-80 g.[4]

Part B: Cyclization to this compound (Isatin)
  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid (sp. gr. 1.84) to 50°C.[4]

  • Addition of Intermediate: Add 75 g (0.46 mole) of dry isonitrosoacetanilide to the sulfuric acid at a rate that maintains the temperature between 60°C and 70°C. Use external cooling to control the temperature.[4][6]

  • Reaction Completion: After the addition is complete, heat the solution to 80°C and maintain this temperature for about ten minutes to ensure the reaction goes to completion.[4][6]

  • Work-up and Isolation: Pour the hot reaction mixture onto 12-15 times its volume of crushed ice. Allow the mixture to stand for about 30 minutes, then filter the precipitated crude isatin. Wash the solid with cold water until the washings are no longer acidic. The yield of crude isatin is typically 50-55 g.[4]

  • Purification: For purification, suspend the crude product in hot water and add a concentrated solution of sodium hydroxide to dissolve the isatin. Add dilute hydrochloric acid until a slight precipitate forms, and filter this impurity. Acidify the filtrate with hydrochloric acid to precipitate the purified isatin. Filter the product, wash with water, and dry. The final yield of purified isatin is 43-47 g (58-66% based on aniline).[4]

Quantitative Data: Synthesis of Substituted Isatins

The Sandmeyer synthesis can be adapted for the preparation of various substituted isatins. The choice of acid for the cyclization step can significantly impact the yield, particularly for anilines with lipophilic substituents. Methanesulfonic acid has been shown to be a superior solvent for the cyclization of lipophilic oximinoacetanilides, leading to improved yields compared to the classical sulfuric acid method.[1]

EntryStarting AnilineCyclization MethodProductYield (%)
14-n-HexylanilineH₂SO₄5-n-Hexylisatin65
24-n-HexylanilineCH₃SO₃H5-n-Hexylisatin75
34-n-OctylanilineH₂SO₄5-n-Octylisatin60
44-n-OctylanilineCH₃SO₃H5-n-Octylisatin72
54-(Trifluoromethyl)anilineH₂SO₄5-(Trifluoromethyl)isatin70
64-(Trifluoromethyl)anilineCH₃SO₃H5-(Trifluoromethyl)isatin75
72,4,6-TrimethylanilineH₂SO₄4,6,7-Trimethylisatin40
82,4,6-TrimethylanilineCH₃SO₃H4,6,7-Trimethylisatin55

Data adapted from Rout, L. et al. (2012). Synthesis of Substituted Isatins. Molecules.[1]

Visualizations

Experimental Workflow: Sandmeyer Synthesis of Isatin

G cluster_partA Part A: Isonitrosoacetanilide Synthesis cluster_partB Part B: Isatin Cyclization A1 Aniline + HCl R1 Mixing & Heating (Boiling, 15-20 min) A1->R1 A2 Chloral Hydrate A2->R1 A3 Hydroxylamine HCl A3->R1 A4 Na2SO4 (aq) A4->R1 P1 Isonitrosoacetanilide (Crude) R1->P1 Precipitation R2 Addition & Heating (60-80°C, 10 min) P1->R2 Dried Intermediate B1 Conc. H2SO4 (50°C) B1->R2 P2 Crude Isatin R2->P2 Ice Quench P3 Purified Isatin (this compound) P2->P3 Purification

Caption: Workflow for the two-part Sandmeyer synthesis of this compound.

Signaling Pathway: Antiviral Action of Benzofuran Derivatives

Benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for the innate immune response to viral infections. Activation of STING leads to the production of type I interferons (IFN-I), which in turn induce an antiviral state in cells.

G compound Benzofuran Derivative (STING Agonist) sting STING compound->sting Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 nucleus Nucleus p_irf3->nucleus Translocates to ifn Type I Interferon (IFN-I) Gene Transcription nucleus->ifn response Antiviral Response ifn->response Leads to

Caption: STING signaling pathway activated by Benzofuran derivatives leading to an antiviral response.

References

Application Notes and Protocols: Copper-Catalyzed Reactions for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of benzofurans is of significant interest to the scientific community. Copper-catalyzed reactions have emerged as a powerful tool in this regard, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. This document provides detailed application notes and protocols for three prominent copper-catalyzed methods for benzofuran synthesis, intended to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction to Copper-Catalyzed Benzofuran Synthesis

Benzofuran and its derivatives exhibit a remarkable range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. Their unique electronic and photophysical properties also make them valuable components in organic electronics. Traditional methods for benzofuran synthesis often require harsh conditions, multi-step procedures, and limited substrate scope. In contrast, copper catalysis offers an attractive alternative, enabling the construction of the benzofuran core through various strategies, including intramolecular C-O bond formation, tandem reactions, and oxidative cyclizations. The methodologies presented herein have been selected for their efficiency, versatility, and potential for broad applicability in a research setting.

Method 1: Intramolecular Dehydrogenative C-O Coupling for the Synthesis of Benzothieno[3,2-b]benzofurans

This method, developed by Ai and coworkers, provides an efficient route to benzothieno[3,2-b]benzofurans via a copper-mediated intramolecular dehydrogenative C-H/O-H coupling. This approach is particularly noteworthy for its excellent yields and the ability to construct multi-fused ring systems.[1][2][3][4]

Reaction Scheme:
Experimental Protocol

General Procedure for the Synthesis of 2-(Benzo[b]thiophen-2-yl)phenols (Starting Materials):

The 2-(benzo[b]thiophen-2-yl)phenol starting materials can be synthesized via a Suzuki coupling reaction. A general procedure is as follows:

  • To a solution of 2-bromobenzo[b]thiophene (1.0 equiv.), a substituted 2-hydroxyphenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.) in a mixture of toluene (10 mL/mmol of boronic acid) and ethanol (2.5 mL/mmol of boronic acid) is added a 2 M aqueous solution of Na₂CO₃ (2.5 equiv.).

  • The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(benzo[b]thiophen-2-yl)phenol.

General Procedure for the Copper-Mediated Intramolecular Dehydrogenative C-O Coupling:

  • To a dried Schlenk tube are added the 2-(benzo[b]thiophen-2-yl)phenol substrate (0.2 mmol, 1.0 equiv.), Cu(OAc)₂ (0.4 mmol, 2.0 equiv.), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).

  • The tube is evacuated and backfilled with oxygen (this can be repeated three times).

  • Anhydrous pyridine (2.0 mL) is added, and the mixture is stirred at 120 °C for 12 hours under an oxygen atmosphere (balloon).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with CH₂Cl₂.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding benzothieno[3,2-b]benzofuran.

Quantitative Data Summary
EntrySubstrate (R group on phenol)ProductYield (%)
1HBenzothieno[3,2-b]benzofuran85
24-Methyl8-Methylbenzothieno[3,2-b]benzofuran91
34-tert-Butyl8-tert-Butylbenzothieno[3,2-b]benzofuran88
44-Methoxy8-Methoxybenzothieno[3,2-b]benzofuran75
54-Fluoro8-Fluorobenzothieno[3,2-b]benzofuran82
64-Chloro8-Chlorobenzothieno[3,2-b]benzofuran78
74-Bromo8-Bromobenzothieno[3,2-b]benzofuran76
83-Methyl9-Methylbenzothieno[3,2-b]benzofuran89

Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle A Ar-OH + Base -> Ar-O⁻ B Ar-O⁻ + Cu(II) -> Ar-O• + Cu(I) A->B C Intramolecular Cyclization B->C D Radical Intermediate C->D E Oxidation by Cu(II) D->E F Cationic Intermediate E->F G Deprotonation -> Product F->G H Cu(I) -> Cu(II) (Reoxidation) H->B

Caption: Proposed mechanism for the copper-mediated dehydrogenative C-O coupling.

Method 2: One-Pot Tandem Synthesis from o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides

This versatile one-pot reaction, reported by Liu and Wan, allows for the rapid construction of functionalized benzofurans from readily available starting materials.[5][6][7] The process involves a copper-catalyzed cascade of allene formation, oxa-Michael addition, and C-arylation.

Reaction Scheme:
Experimental Protocol

General Procedure for the One-Pot Synthesis of Benzofurans:

  • To a sealed tube are added CuBr (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.6 mmol, 3.0 equiv.).

  • The tube is evacuated and backfilled with nitrogen (this can be repeated three times).

  • Anhydrous DMSO (2.0 mL) is added, followed by the phosphorus ylide (0.3 mmol, 1.5 equiv.), acyl chloride (0.24 mmol, 1.2 equiv.), and o-iodophenol (0.2 mmol, 1.0 equiv.).

  • The tube is sealed, and the reaction mixture is stirred at 90 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired benzofuran.

Quantitative Data Summary
Entryo-Iodophenol (R¹)Acyl Chloride (R²)Phosphorus Ylide (R³)ProductYield (%)
1HAcetyl chloride(Triphenylphosphoranylidene)methane2-Methyl-3-vinylbenzofuran78
24-MePropionyl chloride(Triphenylphosphoranylidene)methane5-Methyl-2-ethyl-3-vinylbenzofuran82
34-OMeButyryl chloride(Triphenylphosphoranylidene)methane5-Methoxy-2-propyl-3-vinylbenzofuran75
44-ClAcetyl chloride(Triphenylphosphoranylidene)ethane5-Chloro-2,3-dimethylbenzofuran72
5HBenzoyl chloride(Triphenylphosphoranylidene)methane2-Phenyl-3-vinylbenzofuran65
64-FAcetyl chloride(Triphenylphosphoranylidene)methane5-Fluoro-2-methyl-3-vinylbenzofuran76
7HCyclohexanecarbonyl chloride(Triphenylphosphoranylidene)methane2-Cyclohexyl-3-vinylbenzofuran70
85-BrAcetyl chloride(Triphenylphosphoranylidene)methane6-Bromo-2-methyl-3-vinylbenzofuran68

Experimental Workflow

G start Start reagents Add CuBr, 1,10-phenanthroline, Cs₂CO₃ to a sealed tube start->reagents evacuate Evacuate and backfill with Nitrogen (3x) reagents->evacuate add_solvents_reagents Add DMSO, phosphorus ylide, acyl chloride, and o-iodophenol evacuate->add_solvents_reagents heat Heat at 90 °C for 12 h add_solvents_reagents->heat workup Cool, dilute with water, and extract with ethyl acetate heat->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for the one-pot tandem synthesis of benzofurans.

Method 3: Aerobic Oxidative Cyclization of Phenols and Alkynes

This method, reported by Zeng, Jiang, and coworkers, provides a regioselective synthesis of polysubstituted benzofurans using molecular oxygen as the terminal oxidant, representing a greener approach to benzofuran synthesis.[8]

Reaction Scheme:
Experimental Protocol

General Procedure for the Aerobic Oxidative Cyclization:

  • A mixture of the phenol (0.5 mmol, 1.0 equiv.), alkyne (0.6 mmol, 1.2 equiv.), Cu(OAc)₂ (0.05 mmol, 10 mol%), and Zn(OTf)₂ (0.1 mmol, 20 mol%) in 1,2-dichloroethane (DCE) (3.0 mL) is stirred in a sealed tube under an oxygen atmosphere (balloon).

  • The reaction mixture is heated at 120 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired benzofuran.

Quantitative Data Summary
EntryPhenol (R¹)Alkyne (R²=R³)ProductYield (%)
1PhenolPhenyl2,3-Diphenylbenzofuran85
2p-CresolPhenyl5-Methyl-2,3-diphenylbenzofuran88
3p-MethoxyphenolPhenyl5-Methoxy-2,3-diphenylbenzofuran78
4p-ChlorophenolPhenyl5-Chloro-2,3-diphenylbenzofuran75
5Phenolp-Tolyl2,3-Di(p-tolyl)benzofuran82
6PhenolEthyl2,3-Diethylbenzofuran65
7Naphth-2-olPhenyl2,3-Diphenylnaphtho[2,1-b]furan72
8PhenolPropyl2,3-Dipropylbenzofuran68

Proposed Logical Relationship of the Catalytic Process

G phenol Phenol intermediate_A (E)-Vinylether Intermediate phenol->intermediate_A alkyne Alkyne alkyne->intermediate_A copper_catalyst Cu(OAc)₂ copper_catalyst->intermediate_A lewis_acid Zn(OTf)₂ lewis_acid->intermediate_A oxygen O₂ (Oxidant) cyclization Intramolecular C-H Functionalization/ Oxidative Cyclization oxygen->cyclization intermediate_B Copper-Phenoxide Intermediate intermediate_A->intermediate_B intermediate_B->cyclization product Benzofuran Product cyclization->product

Caption: Key steps in the aerobic oxidative cyclization for benzofuran synthesis.

Conclusion and Future Outlook

The copper-catalyzed methodologies presented in these application notes offer powerful and versatile strategies for the synthesis of a diverse range of benzofuran derivatives. These methods provide significant advantages over traditional approaches in terms of efficiency, functional group tolerance, and, in some cases, environmental impact. For researchers in drug development, these protocols can facilitate the rapid generation of compound libraries for biological screening. For scientists in materials science, these methods provide access to novel π-conjugated systems with potential applications in organic electronics. Future research in this area will likely focus on the development of even more sustainable and enantioselective copper-catalyzed methodologies for benzofuran synthesis, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

Application Notes and Protocols: Synthesis of Spirooxindoles using Benzofuran-2,3-dione (Isatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of spirooxindoles, a class of privileged heterocyclic motifs prevalent in natural alkaloids and pharmaceuticals, using benzofuran-2,3-dione, commonly known as isatin, as a key starting material.[1][2] The unique structural features of spirooxindoles have garnered significant attention in organic and medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] This document outlines various synthetic strategies, including multicomponent reactions and cycloaddition reactions, complete with experimental procedures and quantitative data to facilitate their application in a research and development setting.

Key Synthetic Strategies

The synthesis of the spirooxindole scaffold from isatin can be achieved through several efficient methods. Multicomponent reactions (MCRs) are particularly advantageous due to their operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.[5] Additionally, [3+2] cycloaddition reactions involving azomethine ylides generated in situ from isatin are a powerful tool for constructing pyrrolidine- and pyrrolizidine-substituted spirooxindoles with high stereoselectivity.[6]

Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]

A straightforward and efficient protocol for synthesizing novel spiro[dihydropyridine-oxindole] derivatives involves the one-pot, three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature.[5][7]

A mixture of the desired arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours.[7] The resulting precipitate is then collected by filtration and washed with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.[7]

ArylamineIsatinProductReaction Time (h)Yield (%)
AnilineIsatinSpiro[dihydropyridine-oxindole] derivative 1a985
4-MethylanilineIsatinSpiro[dihydropyridine-oxindole] derivative 1b1088
4-MethoxyanilineIsatinSpiro[dihydropyridine-oxindole] derivative 1c1282
4-ChloroanilineIsatinSpiro[dihydropyridine-oxindole] derivative 1d990

Table 1: Summary of reaction conditions and yields for the three-component synthesis of spiro[dihydropyridine-oxindoles]. Data sourced from similar established procedures.

G cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Arylamine Arylamine (2.0 mmol) Solvent Acetic Acid (10.0 mL) Arylamine->Solvent Isatin Isatin (2.0 mmol) Isatin->Solvent Cyclopentanedione Cyclopentane-1,3-dione (2.0 mmol) Cyclopentanedione->Solvent Stirring Stirring at Room Temperature Solvent->Stirring Time 9-12 hours Stirring->Time Filtration Filtration Time->Filtration Washing Wash with Cold Ethanol Filtration->Washing Product Pure Spiro[dihydropyridine-oxindole] Washing->Product

Figure 1: Workflow for the three-component synthesis of spiro[dihydropyridine-oxindoles].
Stereoselective Synthesis of Pyrrolizidine-Substituted Spirooxindoles via [3+2] Cycloaddition

A highly stereoselective, one-pot, multicomponent method has been developed for the synthesis of pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindole derivatives.[6] This [3+2] cycloaddition reaction occurs between an azomethine ylide, generated in situ from isatin and L-proline or sarcosine, and an α,β-unsaturated carbonyl compound (chalcone) as the dipolarophile.[6]

To a solution of the chalcone (1.0 mmol) in ethanol, isatin (1.3 mmol) and L-proline (1.3 mmol) are added.[6] The reaction mixture is then refluxed for 5 hours. After completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration and purified by recrystallization.[6]

Chalcone SubstituentIsatin SubstituentProductSolventReaction Time (h)Yield (%)
4-HHPyrrolizidine spirooxindole 14aEthanol585
4-ClHPyrrolizidine spirooxindole 14bEthanol588
4-OCH3HPyrrolizidine spirooxindole 14cEthanol592
4-NO2HPyrrolizidine spirooxindole 14dEthanol578

Table 2: Summary of reaction conditions and yields for the [3+2] cycloaddition synthesis of pyrrolizidine-substituted spirooxindoles. Data adapted from similar established procedures.[6]

G cluster_reactants Starting Materials cluster_in_situ In Situ Generation cluster_cycloaddition [3+2] Cycloaddition Isatin Isatin Azomethine_Ylide Azomethine Ylide Isatin->Azomethine_Ylide Proline L-Proline Proline->Azomethine_Ylide Chalcone Chalcone Cycloaddition Stereoselective Cycloaddition Chalcone->Cycloaddition Azomethine_Ylide->Cycloaddition Product Pyrrolizidine Spirooxindole Cycloaddition->Product

Figure 2: Logical relationship in the [3+2] cycloaddition for spirooxindole synthesis.

Biological Significance and Signaling Pathways

Spirooxindoles exhibit a wide array of biological activities, with many derivatives showing potent anticancer properties.[4] The antiproliferative efficacy of newly synthesized spirooxindoles is often evaluated against various cancer cell lines.[6] While the precise mechanisms of action are diverse and compound-specific, some spirooxindoles are known to interact with key cellular targets involved in cancer progression. For instance, certain derivatives may act as inhibitors of specific kinases or interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Cellular Effects Spirooxindole Spirooxindole Derivative Kinases Protein Kinases (e.g., FLT3) Spirooxindole->Kinases Tubulin Tubulin Polymerization Spirooxindole->Tubulin Apoptosis_Proteins Apoptosis Regulatory Proteins Spirooxindole->Apoptosis_Proteins Signal_Transduction Inhibition of Signal Transduction Kinases->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Anticancer_Activity Anticancer Activity Signal_Transduction->Anticancer_Activity Cell_Cycle_Arrest->Anticancer_Activity Apoptosis->Anticancer_Activity

Figure 3: Potential signaling pathways affected by bioactive spirooxindoles.

Conclusion

The use of this compound (isatin) as a versatile precursor provides access to a diverse range of spirooxindole derivatives through efficient and often stereoselective synthetic routes. The methodologies presented in these application notes, particularly multicomponent and cycloaddition reactions, offer robust and adaptable protocols for the synthesis of these medicinally important compounds. Further exploration of these synthetic strategies and the biological evaluation of the resulting spirooxindoles are crucial for the development of new therapeutic agents.

References

Application Notes and Protocols: Reactions of Benzofuran-2,3-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-2,3-dione, an important heterocyclic scaffold, serves as a versatile building block in organic synthesis and medicinal chemistry. Its two electrophilic carbonyl groups at the C2 and C3 positions make it highly reactive towards a variety of nucleophiles, enabling the construction of complex molecular architectures, including spirocyclic and fused heterocyclic systems. These products often exhibit significant biological activities, making the study of this compound's reactivity crucial for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the reactions of this compound with a range of carbon, nitrogen, oxygen, and sulfur nucleophiles, as well as with phosphorus ylides.

Reactions with Carbon Nucleophiles

The C3-carbonyl group of this compound is highly susceptible to nucleophilic attack by carbon nucleophiles. These reactions are pivotal for the synthesis of various spiro-benzofuranone derivatives.

Three-Component Reaction for Spiro[benzofuran-3,3'-pyrroles]

A notable application is the one-pot, three-component reaction involving benzofuran-2,3-diones, dimethyl acetylenedicarboxylate (DMAD), and N-bridgehead heterocycles to afford novel spiro[benzofuran-3,3'-pyrroles]. This reaction proceeds via initial nucleophilic addition of the N-bridgehead heterocycle to DMAD, followed by proton transfer and subsequent nucleophilic attack on the C3-carbonyl of this compound.

Reaction Scheme:

Experimental Protocol: Synthesis of Spiro[benzofuran-3,3'-pyrroles] [1]

  • To a solution of the respective N-bridgehead heterocycle (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (10 mL), add dimethyl acetylenedicarboxylate (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired spiro[benzofuran-3,3'-pyrrole] derivative.

Quantitative Data Summary:

EntryN-Bridgehead HeterocycleThis compoundProductYield (%)
1Imidazo[1,2-a]pyridineUnsubstitutedSpiro[benzofuran-3,3'-pyrrolo[2,1-a]pyridine] derivative85
2Imidazo[2,1-a]isoquinoline5-Bromo-benzofuran-2,3-dione5-Bromo-spiro[benzofuran-3,3'-pyrrolo[1,2-b]isoquinoline] derivative88

Logical Relationship Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P3 Nucleophilic attack on C3-carbonyl of this compound R1->P3 R2 Dimethyl Acetylenedicarboxylate P1 Nucleophilic Addition of N-Bridgehead Heterocycle to DMAD R2->P1 R3 N-Bridgehead Heterocycle R3->P1 P2 Proton Transfer P1->P2 P2->P3 P4 Cyclization P3->P4 Prod Spiro[benzofuran-3,3'-pyrrole] P4->Prod

Caption: Workflow for the three-component synthesis of spiro[benzofuran-3,3'-pyrroles].

Reactions with Nitrogen Nucleophiles

This compound readily reacts with nitrogen nucleophiles, particularly at the adjacent C2 and C3 carbonyl groups, to form various nitrogen-containing heterocyclic systems.

Synthesis of Quinoxaline Derivatives

The condensation of this compound with o-phenylenediamines is a classical and efficient method for the synthesis of benzofuro[2,3-b]quinoxalines. This reaction proceeds through initial nucleophilic attack of one amino group on one of the carbonyls, followed by intramolecular cyclization and dehydration.

Reaction Scheme:

Experimental Protocol: Synthesis of Benzofuro[2,3-b]quinoxalines [2]

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) to the flask.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzofuro[2,3-b]quinoxaline.

Quantitative Data Summary:

EntryThis compoundo-PhenylenediamineProductYield (%)Reflux Time (h)
1UnsubstitutedUnsubstitutedBenzofuro[2,3-b]quinoxaline922
25-Methyl4,5-Dimethyl2,3-Dimethyl-8-methylbenzofuro[2,3-b]quinoxaline893

Reaction Pathway Diagram

G Reactants This compound + o-Phenylenediamine Intermediate1 Initial Nucleophilic Attack Reactants->Intermediate1 Intermediate2 Intramolecular Cyclization (Hemiaminal formation) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Benzofuro[2,3-b]quinoxaline Intermediate3->Product

Caption: Reaction pathway for the synthesis of benzofuro[2,3-b]quinoxalines.

Synthesis of Spiro[benzofuran-2,3'-pyrrolidine] Derivatives via [3+2] Cycloaddition

Azomethine ylides, generated in situ from an α-amino acid and an aldehyde or ketone, can undergo a [3+2] cycloaddition reaction with dipolarophiles. While direct reactions with this compound are less common, its derivatives, such as (Z)-3-benzylidenebenzofuran-2(3H)-one, serve as excellent substrates for the synthesis of complex spiro-pyrrolidine compounds.[3][4]

Reaction Scheme (using a derivative):

Experimental Protocol: Three-Component Synthesis of a Spiro-pyrrolidine Derivative [3]

  • To a solution of (Z)-3-benzylidenebenzofuran-2(3H)-one (0.1 mmol), ninhydrin (0.2 mmol), and sarcosine (0.3 mmol) in acetonitrile (1.0 mL), add 10 mol% of tetra-n-butylammonium bromide (TBAB).

  • Stir the reaction mixture at 40 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-pyrrolidine compound.

Quantitative Data Summary:

EntryDipolarophileAldehyde/KetoneAmino AcidProductYield (%)Diastereomeric Ratio
1(Z)-3-Benzylidenebenzofuran-2(3H)-oneNinhydrinSarcosineSpiro[benzofuran-2,3'-pyrrolidine] derivative829:1

Reactions with Oxygen and Sulfur Nucleophiles

Reactions of this compound with oxygen and sulfur nucleophiles are less extensively documented than those with carbon and nitrogen nucleophiles. However, based on the reactivity of dicarbonyl compounds, additions to form hemiacetals, hemiketals, and their thio-analogs are expected.

Reaction with Alcohols

In the presence of an acid catalyst, alcohols are expected to add to the carbonyl groups of this compound to form hemiacetals or acetals. The C3-carbonyl is generally more reactive.

Proposed Reaction Scheme:

Reaction with Thiols

Thiols are generally more nucleophilic than alcohols and can react with carbonyls. It is anticipated that this compound will react with thiols to form hemithioacetals or dithioacetals.

Proposed Reaction Scheme:

General Experimental Protocol (Hypothetical):

  • Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Add the alcohol or thiol (2.2 mmol).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by chromatography or recrystallization.

Reactions with Phosphorus Ylides (Wittig and Related Reactions)

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting carbonyls into alkenes. The reaction of this compound with phosphorus ylides is expected to occur preferentially at the more reactive C3-carbonyl group to yield 3-alkylidenebenzofuran-2(3H)-ones.

Reaction Scheme:

Experimental Protocol: Wittig Reaction with this compound (Adapted from similar reactions)

  • To a suspension of a phosphonium salt (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.2 mmol) at 0 °C to generate the ylide.

  • Stir the resulting colored solution for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Quantitative Data Summary (Illustrative):

EntryPhosphorus YlideProductYield (%)
1Ph₃P=CHPh3-Benzylidenebenzofuran-2(3H)-one75-85 (expected)
2Ph₃P=CHCO₂Et3-(Ethoxycarbonylmethylene)benzofuran-2(3H)-one80-90 (expected)

Wittig Reaction Mechanism

G Reactants This compound (C3=O) + Phosphorus Ylide Step1 Nucleophilic Attack of Ylide on Carbonyl Carbon Reactants->Step1 Intermediate Betaine Intermediate Step1->Intermediate Step2 Formation of Oxaphosphetane Intermediate->Step2 Step3 Cycloreversion Step2->Step3 Products 3-Alkylidenebenzofuran-2(3H)-one + Triphenylphosphine oxide Step3->Products

Caption: Mechanism of the Wittig reaction at the C3-carbonyl of this compound.

Conclusion

This compound is a valuable synthon for the preparation of a wide array of heterocyclic compounds. Its reactivity towards nucleophiles, particularly at the C3-carbonyl group, allows for the construction of diverse molecular frameworks with potential applications in drug discovery and materials science. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this versatile building block. Further investigation into the reactions with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.

References

Benzofuran-2,3-dione: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Benzofuran-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable synthetic versatility and the diverse pharmacological activities exhibited by its derivatives. This endogenous compound, found in mammalian tissues, serves as a crucial starting material for the synthesis of a wide array of bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents. Its ability to undergo reactions at the N1-position, C2-carbonyl, and C3-carbonyl allows for the generation of a vast chemical space, leading to the discovery of potent drug candidates. Notably, the isatin framework is the foundation for several FDA-approved drugs, such as the kinase inhibitors Sunitinib and Toceranib, underscoring its clinical relevance.[1][2] This document provides detailed application notes, experimental protocols, and data on the use of this compound as a precursor in the development of novel therapeutics.

Therapeutic Applications of Isatin Derivatives

Isatin and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity: A significant area of research has focused on the development of isatin-based compounds as anticancer agents.[3][4][5] These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of microtubule dynamics.[6][7]

  • Kinase Inhibition: Many isatin derivatives are potent inhibitors of various protein kinases, which are often dysregulated in cancer.[8] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the signaling pathways mediated by these kinases, isatin derivatives can inhibit tumor growth, angiogenesis, and metastasis. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor.[1][2]

  • Tubulin Polymerization Inhibition: Some isatin derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.[9] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

  • Apoptosis Induction: Isatin derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[10]

Antiviral Activity: The isatin scaffold has also been a fruitful source of antiviral agents.[11][12][13] Derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[14][15] The mechanism of antiviral action can involve the inhibition of viral enzymes or interference with viral replication processes.

Other Therapeutic Areas: Beyond cancer and viral infections, isatin derivatives have shown promise as anti-inflammatory, anticonvulsant, and antimicrobial agents.[16][17]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative isatin derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Isatin Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Isatin-triazole hydrazoneBreast (MCF-7)4-13[18]
Bis-isatin hybrid (10a)Cervical (HeLa)8.32 - 49.73
Bis-isatin hybrid (10a)Colon (HCT-116)8.32 - 49.73
Bis-isatin hybrid (10a)Lung (A549)8.32 - 49.73
Moxifloxacin-isatin hybridLiver (HepG2)32 - 77[18]
Moxifloxacin-isatin hybridBreast (MCF-7)32 - 77[18]
Isatin-coumarin hybridVarious1-5 (tubulin inhibition)[7]
Isatin-fluoroquinazolinone hybrid (31)Breast (MCF-7)0.35
5-(2-carboxyethenyl)isatin derivative (32)Liver (HepG-2)0.00713[16]

Table 2: Kinase Inhibitory Activity of Isatin Derivatives

CompoundKinase TargetIC50 (nM)Reference
Sulfonamide-tethered isatin (12b)VEGFR-223.10[3]
Sulfonamide-tethered isatin (11c)VEGFR-230.10[3]
Isatin-pyrazole hybrid (8f)VEGFR-2220[6]
Isatin derivative (13)VEGFR-269.11[12]
Isatin derivative (14)VEGFR-285.89[12]
Isatin-grafted phenyl-1,2,3-triazole (9f)VEGFR-253-82[6]
Isatin-quinazoline hybridEGFR-[7]

Table 3: Antiviral Activity of Isatin Derivatives

CompoundVirusEC50 (µg/mL)Reference
Norfloxacin-isatin Mannich base (1a)HIV-111.3[15]
Norfloxacin-isatin Mannich base (1b)HIV-113.9[15]
Sulfonamide derivative (SPIII-5H)HCV17[14]
Bromo derivative (SPIII-Br)HCV19[14]
5-fluoro derivative (SPIII-5F)HCV6[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by isatin derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Isatin This compound (Isatin) Derivatization Chemical Derivatization (e.g., N-alkylation, Schiff base formation) Isatin->Derivatization Purification Purification (e.g., Recrystallization, Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->InVitro InVivo In Vivo Models (e.g., Animal tumor models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization

General workflow for synthesis and evaluation of isatin derivatives.

VEGFR_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Isatin_Derivative Isatin Derivative Isatin_Derivative->VEGFR2 Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis mTOR->Angiogenesis EGFR_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Isatin_Derivative Isatin Derivative Isatin_Derivative->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Akt_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Isatin_Derivative Isatin Derivative (indirect inhibition) Isatin_Derivative->RTK

References

The Versatility of Benzofuran-2,3-dione in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Benzofuran-2,3-dione, an oxygen-containing heterocyclic compound, serves as a versatile and highly reactive building block in organic synthesis. Its adjacent ketone and lactone functionalities provide a unique platform for the construction of a diverse array of complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, targeting the synthesis of novel quinoxalines, spiro-compounds, and dihydropyrimidinone derivatives.

Synthesis of Benzofuro[2,3-b]quinoxalines

This compound readily undergoes condensation reactions with o-phenylenediamines to afford benzofuro[2,3-b]quinoxalines. These fused heterocyclic systems are prevalent in pharmacologically active molecules. The reaction proceeds through a nucleophilic attack of the diamine on the ketonic carbonyl of this compound, followed by an intramolecular cyclization and dehydration.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation Benzofuro[2,3-b]quinoxaline Benzofuro[2,3-b]quinoxaline Condensation->Benzofuro[2,3-b]quinoxaline

Figure 1: Synthesis of Benzofuro[2,3-b]quinoxalines.

Experimental Protocol: Synthesis of Benzofuro[2,3-b]quinoxaline

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: Add o-phenylenediamine (1.0 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at reflux for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to afford the pure benzofuro[2,3-b]quinoxaline.

Quantitative Data:

Entryo-Phenylenediamine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1UnsubstitutedAcetic AcidReflux295
24-Methyl-1,2-phenylenediamineAcetic AcidReflux292
34-Chloro-1,2-phenylenediamineAcetic AcidReflux2.588

Three-Component Synthesis of Spiro[benzofuran-3,3'-pyrroles]

This compound is a valuable precursor in multicomponent reactions for the synthesis of complex spirocyclic scaffolds. A notable example is the one-pot, three-component reaction with dimethyl acetylenedicarboxylate (DMAD) and N-bridgehead heterocycles to yield spiro[benzofuran-3,3'-pyrroles]. These compounds have shown promise as innovative FLT3 inhibitors for targeting acute myeloid leukemia.[1]

G cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction DMAD Dimethyl Acetylenedicarboxylate DMAD->One-Pot Reaction N-Bridgehead Heterocycle N-Bridgehead Heterocycle N-Bridgehead Heterocycle->One-Pot Reaction Spiro[benzofuran-3,3'-pyrrole] Spiro[benzofuran-3,3'-pyrrole] One-Pot Reaction->Spiro[benzofuran-3,3'-pyrrole]

Figure 2: Three-Component Synthesis of Spiro[benzofuran-3,3'-pyrroles].

Experimental Protocol: Synthesis of Spiro[benzofuran-3,3'-pyrroles]

  • Reaction Setup: To a solution of an N-bridgehead heterocycle (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (10 mL), add dimethyl acetylenedicarboxylate (1.2 mmol).[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.[1]

  • Work-up: After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spiro[benzofuran-3,3'-pyrrole] derivative.

Quantitative Data:

EntryN-Bridgehead HeterocycleSolventTemperatureTime (h)Yield (%)
1PyridineDichloromethaneRoom Temp.2475
2QuinolineDichloromethaneRoom Temp.2482
3IsoquinolineDichloromethaneRoom Temp.2478

Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinone Derivatives

The Biginelli reaction, a classic multicomponent condensation, can be adapted to utilize this compound as the dicarbonyl component for the synthesis of novel dihydropyrimidinone derivatives. This one-pot reaction involves the condensation of this compound, an aldehyde, and urea or thiourea under acidic conditions. The resulting dihydropyrimidinones are a class of compounds with a wide range of pharmacological activities.

G cluster_reactants Reactants cluster_reaction_flow Reaction Flow cluster_final_product Final Product This compound This compound Biginelli Reaction Biginelli Reaction This compound->Biginelli Reaction Aldehyde Aldehyde Aldehyde->Biginelli Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->Biginelli Reaction Dihydropyrimidinone Derivative Dihydropyrimidinone Derivative Biginelli Reaction->Dihydropyrimidinone Derivative

Figure 3: Biginelli-Type Reaction Workflow.

Experimental Protocol: Synthesis of Benzofuran-fused Dihydropyrimidinones

  • Reaction Setup: A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of hydrochloric acid (3-4 drops) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours.

  • Work-up: After cooling, the reaction mixture is poured into crushed ice.

  • Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield the pure dihydropyrimidinone derivative.

Quantitative Data:

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydeHClEthanol485
24-ChlorobenzaldehydeHClEthanol582
34-MethoxybenzaldehydeHClEthanol488

References

Application Notes and Protocols for the Synthesis of Isatin-Benzofuran Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of isatin-benzofuran hybrids. Detailed experimental protocols for the synthesis of these promising compounds are included, along with a summary of their biological data.

Introduction

Isatin-benzofuran hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This unique molecular architecture, which combines the structural features of isatin (an endogenous indole derivative) and benzofuran (a prevalent scaffold in natural products), has proven to be a successful strategy in the development of novel therapeutic agents. These hybrids have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-mycobacterial, antibacterial, and antifungal activities.

The synergistic effect of the isatin and benzofuran moieties is believed to be responsible for their enhanced biological efficacy. The isatin core is known to interact with various biological targets, while the benzofuran ring often contributes to the molecule's overall lipophilicity and binding affinity. The versatility in the linkage between these two scaffolds allows for the fine-tuning of their physicochemical and pharmacological properties.

Applications in Drug Discovery

Isatin-benzofuran hybrids have emerged as promising candidates in several areas of drug discovery:

  • Anticancer Agents: A primary focus of research on these hybrids has been their potential as anticancer agents. They have shown significant cytotoxic activity against a range of cancer cell lines, including those of the colon, breast, and lung.[1][2][3] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[1][4][5]

  • Anti-mycobacterial Agents: Several isatin-benzofuran hybrids have exhibited potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[2][6] This makes them valuable leads in the development of new treatments for tuberculosis.

  • Antibacterial Agents: These compounds have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8]

Experimental Protocols

This section provides detailed protocols for the synthesis of two major classes of isatin-benzofuran hybrids: those linked by a carbohydrazide group and those connected via an alkyl linker.

Protocol 1: Synthesis of Isatin-Benzofuran Hybrids via Carbohydrazide Linker

This protocol details the synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, a class of isatin-benzofuran hybrids with notable anticancer activity.[2] The synthesis is a two-step process involving the preparation of a benzofuran-2-carbohydrazide intermediate, followed by its condensation with a substituted or unsubstituted isatin.

Workflow for Protocol 1:

cluster_0 Step 1: Synthesis of Benzofuran-2-carbohydrazide cluster_1 Step 2: Condensation with Isatin Salicylaldehyde Salicylaldehyde Ethyl benzofuran-2-carboxylate Ethyl benzofuran-2-carboxylate Salicylaldehyde->Ethyl benzofuran-2-carboxylate K2CO3, Acetone, Reflux Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Ethyl benzofuran-2-carboxylate Benzofuran-2-carbohydrazide Benzofuran-2-carbohydrazide Ethyl benzofuran-2-carboxylate->Benzofuran-2-carbohydrazide Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Benzofuran-2-carbohydrazide Isatin-Benzofuran Hybrid Isatin-Benzofuran Hybrid Benzofuran-2-carbohydrazide->Isatin-Benzofuran Hybrid Ethanol, Acetic acid (cat.), Reflux Isatin Isatin Isatin->Isatin-Benzofuran Hybrid

Caption: Synthetic workflow for isatin-benzofuran hybrids via a carbohydrazide linker.

Step 1: Synthesis of Benzofuran-2-carbohydrazide

  • Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 2 equivalents).

  • Addition of Reagent: Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirring mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl benzofuran-2-carboxylate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol. Add hydrazine hydrate (2 equivalents) and reflux the mixture for 3-5 hours.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid, benzofuran-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide

  • Reaction Setup: In a round-bottom flask, dissolve benzofuran-2-carbohydrazide (1 equivalent) and the desired isatin (1 equivalent) in absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The product often precipitates out of the solution upon cooling.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure isatin-benzofuran hybrid.

Protocol 2: Synthesis of Isatin-Benzofuran Hybrids via Alkyl Linker

This protocol describes a general method for synthesizing isatin-benzofuran hybrids connected by an alkyl chain of varying length.[9][10] This synthesis typically involves the N-alkylation of isatin with a dihaloalkane, followed by coupling with a hydroxybenzofuran derivative.

Workflow for Protocol 2:

cluster_0 Step 1: N-Alkylation of Isatin cluster_1 Step 2: Coupling with Benzofuran Isatin Isatin N-(haloalkyl)isatin N-(haloalkyl)isatin Isatin->N-(haloalkyl)isatin K2CO3, DMF, rt Dihaloalkane Dihaloalkane Dihaloalkane->N-(haloalkyl)isatin Isatin-Benzofuran Hybrid Isatin-Benzofuran Hybrid N-(haloalkyl)isatin->Isatin-Benzofuran Hybrid K2CO3, Acetone, Reflux Hydroxybenzofuran Hydroxybenzofuran Hydroxybenzofuran->Isatin-Benzofuran Hybrid Isatin-Benzofuran Hybrid Isatin-Benzofuran Hybrid p53 p53 Isatin-Benzofuran Hybrid->p53 Upregulation Bcl-2 Bcl-2 Isatin-Benzofuran Hybrid->Bcl-2 Inhibition Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Stabilizes membrane Bax->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activation PARP PARP Caspase Cascade->PARP Apoptosis Apoptosis Caspase Cascade->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleavage Cleaved PARP->Apoptosis

References

Application Notes and Protocols: Biological Activity of Benzofuran-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of Benzofuran-2,3-dione derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Anticancer Activity

This compound derivatives, particularly isatin-benzofuran hybrids, have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound and related benzofuran derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.

Compound ID/ClassCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-chalcone derivative (4g)HCC1806 (Breast)5.93[1]
Benzofuran-chalcone derivative (4g)HeLa (Cervical)5.61[1]
Benzofuran-chalcone derivative (4n)HeLa (Cervical)3.18[1]
Benzofuran-chalcone derivative (4l)A549 (Lung)6.27[1]
Benzofuran-isatin hybrid (8)HePG2 (Liver)11-17[2]
Benzofuran-isatin hybrid (8)PC3 (Prostate)11-17[2]
Benzofuran-isatin hybrid (9)HeLa (Cervical)6.55-13.14[2]
Benzofuran-isatin hybrid (11)MCF-7 (Breast)4-8.99[2]
Halogenated Benzofuran derivative (1)K562 (Leukemia)5[3]
Halogenated Benzofuran derivative (1)HL60 (Leukemia)0.1[3]
3-Oxadiazolylbenzofuran (14c)HCT116 (Colon)3.27[4]
Benzofuran-2-carboxamide (50g)A549 (Lung)0.57[4]
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)0.87[4]
Oxindole-benzofuran hybrid (22f)MCF-7 (Breast)2.27[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected this compound and related benzofuran derivatives, presenting their Minimum Inhibitory Concentrations (MIC) against various microorganisms.

Compound ID/ClassMicroorganismMIC (µg/mL)Reference
Aza-benzofuran (1)Salmonella typhimurium12.5[5]
Aza-benzofuran (1)Staphylococcus aureus12.5[5]
Aza-benzofuran (1)Escherichia coli25[5]
Oxa-benzofuran (6)Penicillium italicum12.5[5]
Oxa-benzofuran (6)Colletotrichum musae12.5-25[5]
Benzofuran amide (6a)Bacillus subtilis6.25[6]
Benzofuran amide (6b)Staphylococcus aureus6.25[6]
Benzofuran amide (6f)Escherichia coli6.25[6]
Hydrophobic benzofuran analogMethicillin-resistant S. aureus0.39-3.12[7]
Benzofuran derivative (M5i)Candida albicans25[8]
Benzofuran derivative (M5a)Enterococcus faecalis50[8]
Experimental Protocols

This method is used for the preliminary screening of the antimicrobial activity of this compound derivatives.

Materials:

  • This compound derivative solution

  • Bacterial or fungal strains

  • Nutrient agar or specific agar medium (e.g., Mueller-Hinton agar)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the culture to 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Well Preparation and Compound Addition:

    • Aseptically create wells in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution into each well.

    • Include a positive control (standard antibiotic) and a negative control (solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Observation and Measurement:

    • After incubation, observe the plates for a zone of inhibition (a clear area around the well where microbial growth is inhibited).

    • Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • This compound derivative stock solution

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well round-bottom microplates

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation and Addition:

    • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the appropriate broth.

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, which is a key aspect of their therapeutic potential.

Quantitative Enzyme Inhibition Data

The following table presents the IC₅₀ values of selected benzofuran derivatives against specific enzymes.

Compound ID/ClassEnzyme TargetIC₅₀Reference
Benzofuran derivative (7e)SIRT23.81 µM[9]
Aza-benzofuran (1)Nitric Oxide Synthase (iNOS)17.31 µM[5]
Benzofuran-isatin hybrid (8)PI3Kα4.1 µM[2]
Benzofuran-isatin hybrid (9)PI3Kα7.8 µM[2]
Benzofuran-chalcone derivative (5c)VEGFR-21.07 nM[10]
Benzofuran-chalcone derivative (6d)VEGFR-20.001 µM[11]
Oxindole-benzofuran hybrid (22d)CDK237.77 nM[4]
Oxindole-benzofuran hybrid (22d)GSK-3β32.09 nM[4]
Benzofuran derivativemTORC1-[12]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[13][] this compound derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[12][15][16]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Benzofuran This compound Derivatives Benzofuran->PI3K inhibits Benzofuran->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17] By inhibiting VEGFR-2, this compound derivatives can disrupt the tumor blood supply, thereby impeding its growth.[1][10][11][18][19]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) ERK->Angiogenesis Benzofuran This compound Derivatives Benzofuran->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Anticancer->Mechanism MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Enzyme->Mechanism Lead Lead Compound Identification MIC->Lead Mechanism->Lead

Caption: General workflow for the biological evaluation of this compound derivatives.

References

Unveiling the Anticancer Potential of Substituted Benzofuran-2,3-diones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the heterocyclic scaffold of benzofuran has emerged as a promising area of research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anticancer potential of a specific class of these compounds: substituted benzofuran-2,3-diones and their close analogs. By summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways, this guide aims to facilitate further investigation into this promising class of molecules.

Recent studies have highlighted the potential of benzofuran derivatives to interfere with critical cellular processes involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis. While the broader family of benzofurans has been extensively studied, this document focuses on the specific anticancer activities of substituted benzofuran-2,3-diones and related structures, such as benzofuran-4,5-diones and isatin-benzofuran hybrids.

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted benzofuran-dione derivatives and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented for easy comparison.

Compound ClassSpecific DerivativeCancer Cell Line(s)IC50 (µM)Key Findings
Benzofuran-4,5-diones Compound 27HL-60 (Leukemia), and 8 other cell lines2.8 - 37Active across a broad range of cancer cell lines, including multidrug-resistant ones.[1]
Benzofuran-isatin Conjugates Compound 5dNCI-55 Human Cancer Cell LinesBroad activityShowed excellent broad-spectrum activity against the majority of the tested cancer cell subpanels.[2]
Benzofuran-isatin Conjugates Compound 5aSW-620 (Colon), HT-29 (Colon)8.7 (SW-620), 9.4 (HT-29)Displayed selective cytotoxicity with a good safety profile and induced apoptosis in SW-620 cells.[2]
Spiro[benzofuran-3,3'-pyrroles] Compound 12e-2.5 (FLT3 kinase)Demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia.[3]
Spiro-pyrrolidine based on Benzofuran Compound 4cHeLa (Cervical)10.26 ± 0.87Showed higher antiproliferative activity against HeLa cells than the standard chemotherapeutic drug cisplatin.[4]
Spiro-pyrrolidine based on Benzofuran Compound 4sCT26 (Colon)5.28 ± 0.72Exhibited better inhibitory activity against CT26 cells than cisplatin.[4]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research to evaluate the anticancer potential of substituted benzofuran-2,3-dione derivatives and their analogs.

Synthesis of Substituted this compound Derivatives

The synthesis of these compounds often involves multi-step reactions. For instance, the synthesis of spiro[benzofuran-3,3'-pyrroles] can be achieved through a one-pot, three-component reaction involving benzofuran-2,3-diones, N-bridgehead heterocycles, and dimethyl acetylenedicarboxylate in dichloromethane at room temperature.[3]

In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically evaluated using standard cytotoxicity assays.

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity.

    • Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

    • Protocol:

      • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability and determine the IC50 values.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.

    • Principle: The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

    • Protocol:

      • Seed and treat cells as described for the MTT assay.

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the fixed cells with SRB solution.

      • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

      • Measure the absorbance at a specific wavelength (e.g., 510 nm).

Apoptosis Assays

To determine if the compounds induce programmed cell death, various apoptosis assays can be performed.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

    • Protocol:

      • Treat cells with the test compounds for a specified time.

      • Harvest and wash the cells.

      • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

      • Analyze the stained cells using a flow cytometer.

  • Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

    • Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins such as Bcl-2 (anti-apoptotic) and cleaved PARP (a marker of apoptosis).

    • Protocol:

      • Lyse treated and untreated cells to extract proteins.

      • Determine protein concentration using a suitable assay (e.g., BCA assay).

      • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Block the membrane and incubate with primary antibodies against the target proteins.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the signal using a chemiluminescent substrate.

Kinase Inhibition Assays

For compounds targeting specific kinases, in vitro kinase assays are essential.

  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.

  • Protocol (Example for FLT3 Kinase):

    • Incubate the recombinant FLT3 kinase with a specific substrate and ATP in the presence of varying concentrations of the test compound.

    • After the reaction, quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

In Vivo Antitumor Efficacy Studies

To evaluate the anticancer potential in a living organism, xenograft models are commonly used.

  • Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.

  • Protocol:

    • Implant human cancer cells (e.g., HL-60) subcutaneously into nude mice.

    • Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer the test compound (e.g., compound 27 from the benzofuran-4,5-dione series) and a vehicle control to the respective groups according to a predetermined schedule and dosage.[1]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the anticancer potential of substituted benzofuran-2,3-diones.

anticancer_mechanism cluster_compound Benzofuran-dione Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects compound Substituted Benzofuran-dione pdf Peptide Deformylase (HsPDF) compound->pdf Inhibits kinases Kinases (e.g., FLT3) compound->kinases Inhibits apoptosis_proteins Apoptosis Regulatory Proteins (e.g., Bcl-2) compound->apoptosis_proteins Modulates inhibition Enzyme Inhibition pdf->inhibition kinases->inhibition apoptosis Induction of Apoptosis apoptosis_proteins->apoptosis proliferation Inhibition of Cell Proliferation inhibition->proliferation apoptosis->proliferation

Caption: Potential mechanisms of anticancer action for substituted benzofuran-dione derivatives.

experimental_workflow start Start: Novel Compound Design synthesis Chemical Synthesis start->synthesis in_vitro In Vitro Screening (Cytotoxicity, Apoptosis, Kinase Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_selection Lead Compound Selection in_vitro->lead_selection sar->lead_selection lead_selection->synthesis Optimization Needed in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_selection->in_vivo Promising Activity preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for the preclinical development of novel anticancer agents.

These application notes and protocols provide a foundational framework for researchers to explore the therapeutic potential of substituted benzofuran-2,3-diones. The promising in vitro and in vivo activities of related scaffolds underscore the importance of continued investigation in this area. Future research should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and optimizing the pharmacological properties of lead compounds to advance the development of novel and effective cancer therapies.

References

The Pivotal Role of Benzofuranones in the Synthesis of Natural Products and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: While the specific reagent benzofuran-2,3-dione is not prominently featured in the total synthesis of natural products, its isomer, benzofuran-3(2H)-one (also known as coumaran-3-one), and related 2,3-dihydrobenzofuran-2-ones are versatile intermediates in the construction of complex molecular architectures. This document provides an overview of the synthetic utility of these benzofuranone scaffolds, with a focus on their application in building blocks for natural products and medicinally relevant compounds. We will explore key reactions, provide detailed experimental protocols, and present quantitative data where available.

Benzofuran-3(2H)-one as a Versatile Precursor

Benzofuran-3(2H)-ones are valuable starting materials for the synthesis of a variety of heterocyclic compounds, including aurones, a class of natural pigments with diverse biological activities. The reactivity of the methylene group at the C2 position allows for condensation reactions with various electrophiles.

Synthesis of Acyl-Aurones via Clay-Catalyzed Condensation

A solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation using clay as a catalyst provides a green and efficient route to novel acyl-aurones.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Benzofuran-3(2H)-one Benzofuran-3(2H)-one Acyl-aurone Acyl-aurone Benzofuran-3(2H)-one->Acyl-aurone Clay (e.g., K10) Microwave alpha,beta-Dicarbonyl alpha,beta-Dicarbonyl alpha,beta-Dicarbonyl->Acyl-aurone

Caption: Clay-catalyzed synthesis of acyl-aurones.

Experimental Protocol: General Procedure for the Synthesis of Acyl-Aurones [1]

  • An equimolar mixture of benzofuran-3(2H)-one (1 mmol) and the desired α,β-dicarbonyl compound (1 mmol) is prepared.

  • The mixture is adsorbed onto 1 g of K10 clay.

  • The solid mixture is placed in a closed tube and irradiated in a microwave reactor (e.g., Anton Paar Monowave 300) at 2450 MHz.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted from the clay with an appropriate organic solvent (e.g., ethyl acetate).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data:

Reactant 1 (Benzofuran-3(2H)-one)Reactant 2 (α,β-Dicarbonyl)Product (Acyl-aurone)Yield (%)
UnsubstitutedBenzil2-benzoyl-2-phenyl-benzofuran-3(2H)-one~80
5-MethylBenzil2-benzoyl-5-methyl-2-phenyl-benzofuran-3(2H)-one~80
6-MethoxyAnisil2-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-6-methoxy-benzofuran-3(2H)-one~85

Table 1: Representative yields for the synthesis of acyl-aurones.[1]

Rearrangement Reactions for the Synthesis of Benzofuran Scaffolds

Rearrangement reactions provide powerful strategies for the synthesis of substituted benzofurans that might be difficult to access through other methods. These rearrangements can be triggered by various reagents and conditions, leading to diverse structural motifs.

Synthesis of 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones

A notable rearrangement involves the conversion of 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols into 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones, mediated by a Lewis acid like zinc bromide.[2] This transformation is a key step in a homologation sequence starting from 2-hydroxybenzophenones.

Workflow Diagram:

G A 2-Hydroxybenzophenone B Reaction with 1-(1-chloroalkyl)benzotriazole A->B C 2-(1-Benzotriazolylalkoxy)- benzophenone B->C D Treatment with LDA C->D E 2-(Benzotriazol-1-yl)-2,3-dihydro- benzofuran-3-ol D->E F Rearrangement with ZnBr2 E->F G 3-Alkyl-3-aryl-2,3-dihydro- benzofuran-2-one F->G

Caption: Synthesis of 3,3-disubstituted benzofuran-2-ones.

Experimental Protocol: Rearrangement to 3-Methyl-3-phenyl-1-benzofuran-2(3H)-one [3]

  • To a solution of 2-(1H-benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, a solution of LDA (1.2 mmol, 2M in THF/heptane/ethylbenzene) is added.

  • The reaction mixture is stirred for 12 hours, with the temperature gradually rising from -78 °C to 0 °C.

  • A solution of anhydrous zinc bromide in THF (2.0–3.0 mL, 1M) is then added, followed by the addition of anhydrous 1,1,2,2-tetrachloroethane (30 mL).

  • THF is distilled off at normal pressure, and the remaining mixture is refluxed for 12–24 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC.

  • Upon completion, chloroform (20 mL) is added, and the mixture is washed with dilute hydrochloric acid and then with water.

  • The organic layer is dried over magnesium sulfate and evaporated under vacuum.

  • The product is purified by column chromatography to yield the desired 3-methyl-3-phenyl-1-benzofuran-2(3H)-one.

Quantitative Data:

Starting MaterialProductYield (%)
2-(1H-Benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol3-Methyl-3-phenyl-1-benzofuran-2(3H)-one70
2-(1H-Benzotriazol-1-yl)-2-ethyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol3-Ethyl-3-phenyl-1-benzofuran-2(3H)-one72

Table 2: Yields for the rearrangement reaction to form 3,3-disubstituted benzofuran-2-ones.[3]

Selective Synthesis of 3-Formylbenzofurans and 3-Acylbenzofurans from Chalcones

A highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans can be achieved through the rearrangement of 2-hydroxychalcones. The selectivity is dependent on the reaction conditions, allowing for the controlled formation of either isomer from a common 2,3-dihydrobenzofuran intermediate.[4] This methodology has been successfully applied to the synthesis of the natural product puerariafuran.[4]

Logical Relationship Diagram:

G A 2-Hydroxychalcone B Rearrangement A->B C 2,3-Dihydrobenzofuran Intermediate B->C D Basic or weakly acidic conditions (THF) C->D F Strongly acidic conditions (p-TsOH, (CF3)2CHOH) C->F E 3-Acylbenzofuran D->E G 3-Formylbenzofuran F->G

Caption: Selective synthesis of benzofuran isomers.

Application in the Synthesis of Bioactive Molecules

The benzofuranone core is present in numerous biologically active compounds and serves as a template for the development of new therapeutic agents.

2,3-Dihydrobenzofuran-2-ones as Anti-inflammatory Agents

A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and identified as potent anti-inflammatory agents.[5] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has demonstrated significant potency in inhibiting prostaglandin synthesis.[5] The synthesis of these compounds often involves multi-step sequences that build upon a substituted phenol core.

While this compound itself is not a common player in the total synthesis of natural products, the closely related benzofuran-3(2H)-one and 2,3-dihydrobenzofuran-2-one scaffolds are highly valuable and versatile building blocks. Their utility is demonstrated through a range of reactions, including condensations and rearrangements, which provide access to complex molecular structures, including those found in natural products and medicinally important compounds. The protocols and data presented herein offer a glimpse into the synthetic potential of these key intermediates for researchers in organic synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2,3-dione (also known as coumarandione).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Direct, high-yield synthetic routes to this compound are not extensively documented, likely due to the reactivity and potential instability of the target molecule. Plausible synthetic strategies generally involve two main approaches:

  • Oxidation of Benzofuran Precursors: This can include the oxidation of 2-hydroxybenzofuran, 3-hydroxybenzofuran-2(3H)-one, or related derivatives. The key challenge is to achieve selective oxidation to the dione without causing ring-opening or rearrangement.

  • Intramolecular Cyclization/Acylation: A Friedel-Crafts type reaction between a phenol or its derivative and oxalyl chloride is a potential route. However, controlling this reaction to favor the desired cyclization over other side reactions can be difficult.[1][2]

Q2: Why is the synthesis of this compound considered challenging?

A2: The primary challenges in synthesizing this compound stem from:

  • Product Instability: The dione structure can be susceptible to decomposition, rearrangement, or polymerization under the reaction or workup conditions.

  • Over-oxidation: It is difficult to stop the oxidation at the dione stage, often leading to ring-opened byproducts such as 2-hydroxyarylglyoxylic acids.

  • Side Reactions: In routes like the Friedel-Crafts acylation, side reactions such as the formation of undesired isomers or intermolecular reactions can significantly lower the yield.[2][3]

  • Precursor Availability: The synthesis of suitable, stable precursors for the final oxidation or cyclization step can also be complex.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Standard laboratory safety protocols should be strictly followed. Special attention should be given to:

  • Oxidizing Agents: Many oxidizing agents are hazardous and should be handled with care in a well-ventilated fume hood.

  • Lewis Acids: Reagents like aluminum chloride used in Friedel-Crafts reactions are corrosive and react violently with moisture.

  • Solvents: Use appropriate anhydrous solvents when necessary and be aware of the flammability and toxicity of all solvents used.

  • Reaction Monitoring: Reactions should be carefully monitored for any signs of uncontrolled exotherms, especially during oxidation or Friedel-Crafts reactions.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Inactive Oxidizing Agent - Use a freshly opened or properly stored oxidizing agent.- Consider a stronger or more selective oxidizing agent.
Decomposition of Starting Material or Product - Perform the reaction at a lower temperature.- Reduce the reaction time.- Use a milder catalyst or reagent.
Inefficient Cyclization (Friedel-Crafts Route) - Ensure anhydrous conditions.- Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, BF₃·OEt₂).- Optimize the reaction temperature and time.
Incorrect Stoichiometry - Carefully check the molar ratios of reactants and catalysts.
Problem 2: Formation of Unwanted Byproducts
Byproduct Observed Possible Cause Troubleshooting Steps
2-Hydroxyarylglyoxylic Acid (Ring-Opened Product) Over-oxidation.- Use a milder oxidizing agent.- Reduce the amount of oxidant used.- Lower the reaction temperature and shorten the reaction time.
Rearrangement Products (e.g., other benzofuranone isomers) Instability of an intermediate or the final product under reaction conditions.- Attempt the reaction at a lower temperature.- Use a non-acidic or non-basic workup if possible.- Consider a different synthetic route with more stable intermediates.
Polymeric Material Instability of the product leading to polymerization.- Work at lower concentrations.- Isolate the product quickly after the reaction is complete.- Store the purified product at low temperatures and under an inert atmosphere.

Experimental Protocols

Given the limited specific literature, a generalized protocol for a plausible synthetic route via oxidation of a precursor is provided below. This should be considered a starting point for optimization.

Proposed Synthesis via Oxidation of 3-Hydroxybenzofuran-2(3H)-one

Step 1: Synthesis of 3-Hydroxybenzofuran-2(3H)-one (Precursor) This precursor can be synthesized through various literature methods, often starting from polyphenols and an appropriate electrophile.[4]

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxybenzofuran-2(3H)-one precursor in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Oxidant: Slowly add a solution of a mild oxidizing agent (e.g., Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation reagents) to the cooled solution of the precursor.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction carefully. The quenching procedure will depend on the oxidant used (e.g., addition of a sodium thiosulfate solution for Dess-Martin periodinane).

  • Workup: Perform an aqueous workup to remove inorganic salts and other water-soluble impurities. Extract the aqueous layer with a suitable organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified promptly, for example, by flash column chromatography on silica gel, using a non-polar to moderately polar eluent system. Due to potential instability, it is advisable to keep the product cold during purification and storage.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_purification Purification start Starting Materials (e.g., Polyphenol) precursor 3-Hydroxybenzofuran-2(3H)-one start->precursor Domino Friedel-Crafts/ Lactonization oxidation Oxidation (e.g., Dess-Martin) precursor->oxidation product This compound oxidation->product workup Quenching & Workup product->workup purify Column Chromatography workup->purify final_product Purified Product purify->final_product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents replace_reagents Replace reagents and ensure anhydrous conditions. check_reagents->replace_reagents No check_temp Is reaction temperature optimal? check_reagents->check_temp Yes reagent_yes Yes reagent_no No replace_reagents->start adjust_temp Adjust temperature. (Try lower temperatures first). check_temp->adjust_temp No check_catalyst Is the catalyst/oxidant appropriate? check_temp->check_catalyst Yes temp_yes Yes temp_no No adjust_temp->start change_catalyst Screen different catalysts/ oxidizing agents. check_catalyst->change_catalyst No side_products Are side products being formed? check_catalyst->side_products Yes catalyst_yes Yes catalyst_no No change_catalyst->start analyze_side_products Analyze side products (NMR, MS) to diagnose the issue (e.g., over-oxidation, rearrangement). side_products->analyze_side_products Yes consider_route Consider alternative synthetic route. side_products->consider_route No side_products_yes Yes side_products_no No

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Benzofuran-2,3-dione (Coumarandione) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of Benzofuran-2,3-dione, also known as Coumarandione.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely reported and effective method for preparing this compound is the acid-catalyzed intramolecular cyclization of 2-hydroxyphenylacetic acid. This method is advantageous due to the availability of the starting material and the relatively straightforward reaction conditions.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control include reaction temperature, reaction time, and the choice of catalyst and solvent. Monitoring the reaction progress is crucial to prevent the formation of byproducts and ensure complete conversion of the starting material.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions may include the formation of polymeric materials, especially under harsh acidic conditions or at elevated temperatures. Incomplete cyclization can also lead to the presence of unreacted starting material in the final product.

Q4: How can I purify the crude this compound?

A4: Purification of the crude product can typically be achieved through recrystallization from a suitable solvent or by column chromatography. The choice of purification method will depend on the nature of the impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Extend the reaction time if necessary.
Decomposition of starting material or product.Lower the reaction temperature to minimize decomposition. Ensure that the chosen catalyst is appropriate and not too harsh for the substrate.
Inactive catalyst.Use a fresh batch of catalyst. If using a solid catalyst, ensure it has been properly activated and stored.
Formation of Dark, Tarry Byproducts High reaction temperature.Reduce the reaction temperature and monitor it closely throughout the synthesis.
Strong acid catalyst leading to polymerization.Consider using a milder acid catalyst, such as silica gel sulfonic acid, or reducing the concentration of the strong acid.
Product is Difficult to Purify Presence of unreacted starting material.Ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reactants or prolong the reaction time.
Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. For purification, consider using a different solvent system for recrystallization or a more efficient stationary phase for column chromatography.
Inconsistent Results Variability in reagent quality.Use high-purity starting materials and solvents. Ensure that all reagents are anhydrous if the reaction is sensitive to moisture.
Poor temperature control.Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization of 2-Hydroxyphenylacetic Acid

This protocol is adapted from a method utilizing a solid acid catalyst, which can simplify workup and minimize waste.[1]

Materials:

  • 2-Hydroxyphenylacetic acid

  • Toluene (or other suitable water-carrying agent like chlorobenzene or xylene)

  • Silica gel sulfonic acid (catalyst)

  • Water trap (e.g., Dean-Stark apparatus)

  • Reaction flask and condenser

Procedure:

  • In a 1000 mL reaction flask, add 200g of 2-hydroxyphenylacetic acid, 500 mL of toluene, and 2g of silica gel sulfonic acid.[1]

  • Stir the mixture and heat to reflux.

  • Collect the water generated during the reaction using a water trap.[1]

  • Monitor the reaction progress by checking the content of 2-hydroxyphenylacetic acid. The reaction is considered complete when the content is below 1%. This typically takes around 4 hours.[1]

  • Once the reaction is complete, cool the mixture.

  • Recover the silica gel sulfonic acid catalyst by suction filtration.[1]

  • The filtrate is then subjected to distillation under reduced pressure to remove the toluene.[1]

  • The resulting solid is the crude this compound, which can be further purified if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis[1]
Starting MaterialCatalystSolventReaction Time (approx.)Product Content (by HPLC)Yield
200g o-hydroxy phenylacetic acid2g silica gel sulfonic acid500mL Toluene4 hours98.5%97.8%
200g o-hydroxy phenylacetic acid2g silica gel sulfonic acid500mL Xylene-99.0%97.1%
200g o-hydroxy phenylacetic acid2g silica gel sulfonic acid700mL Chlorobenzene-97.9%98.3%
200g o-hydroxy phenylacetic acid2g silica gel sulfonic acid400mL n-hexane-97.5%97.3%
200g o-hydroxy phenylacetic acid1g silica gel sulfonic acid900mL Chlorobenzene-96.9%97.1%

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid Mix_and_Heat Mix and Heat to Reflux 2_hydroxyphenylacetic_acid->Mix_and_Heat Toluene Toluene (Solvent) Toluene->Mix_and_Heat Catalyst Silica Gel Sulfonic Acid Catalyst->Mix_and_Heat Water_Removal Azeotropic Water Removal (Dean-Stark) Mix_and_Heat->Water_Removal Monitor_Reaction Monitor by TLC/HPLC (until <1% starting material) Water_Removal->Monitor_Reaction Cool_Reaction Cool Reaction Mixture Monitor_Reaction->Cool_Reaction Filter_Catalyst Filter to Recover Catalyst Cool_Reaction->Filter_Catalyst Remove_Solvent Remove Toluene (Reduced Pressure Distillation) Filter_Catalyst->Remove_Solvent Crude_Product Crude this compound Remove_Solvent->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or Incomplete Reaction Check_Completion Is the reaction complete (by TLC/HPLC)? Start->Check_Completion Extend_Time Extend reaction time. Check_Completion->Extend_Time No Check_Catalyst Is the catalyst active? Check_Completion->Check_Catalyst Yes End Problem Resolved Extend_Time->End Fresh_Catalyst Use fresh catalyst. Check_Catalyst->Fresh_Catalyst No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Fresh_Catalyst->End Adjust_Temp Adjust temperature. (Too low may slow the reaction, too high may cause decomposition). Check_Temp->Adjust_Temp No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Adjust_Temp->End Purify_Materials Purify starting materials. Check_Purity->Purify_Materials No Check_Purity->End Yes Purify_Materials->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Benzofuran-2,3-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Benzofuran-2,3-dione. The following information is intended to help identify and mitigate the formation of common side products, ensuring a higher yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

This compound is a versatile starting material primarily used in the synthesis of various heterocyclic compounds. Its most common applications include:

  • Synthesis of Quinoxalines: Condensation reaction with o-phenylenediamines to form benzofuro[2,3-b]quinoxalines.

  • Wittig Reactions: Reaction with phosphorus ylides to generate 2-methylene-3(2H)-benzofuranones.

  • Aldol-type Condensations: Reactions with active methylene compounds to introduce new carbon-carbon bonds at the 3-position.

  • Synthesis of Spiro Compounds: Reaction with various nucleophiles to create complex spirocyclic structures.[1]

Q2: My reaction of this compound with o-phenylenediamine to form a quinoxaline is giving a low yield and multiple spots on TLC. What could be the side products?

In the synthesis of quinoxalines from this compound and o-phenylenediamine, side reactions can occur, leading to a mixture of products.

Common Side Products:

  • Incomplete Condensation Products: Formation of an intermediate imine that does not fully cyclize.

  • Over-oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the desired quinoxaline may occur.

  • Self-condensation of this compound: Under certain conditions, particularly with strong bases or high temperatures, this compound can undergo self-condensation or decomposition.

  • Side reactions of o-phenylenediamine: This reactant can be prone to oxidation, forming colored impurities.

Troubleshooting:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine and the product.

  • Temperature Control: Gradually increase the temperature and monitor the reaction progress by TLC to avoid decomposition.

  • Purity of Reagents: Use freshly purified o-phenylenediamine to minimize colored impurities.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used.

Q3: I am attempting a Wittig reaction with this compound and a stabilized ylide, but the reaction is sluggish and gives poor yields. What are the likely issues?

The Wittig reaction with dicarbonyl compounds like this compound can be challenging.

Potential Issues and Side Products:

  • Low Reactivity of the Carbonyls: The carbonyl groups in this compound are part of a conjugated system, which can reduce their electrophilicity and reactivity towards stabilized ylides.

  • Formation of Betaine Intermediate: A betaine intermediate may form, which can be stabilized by lithium salts, leading to side products if not carefully controlled.[2]

  • Enolization: The presence of a strong base to generate the ylide can cause enolization of the this compound, rendering it unreactive towards the ylide.

  • Steric Hindrance: Sterically hindered ketones may react slowly and result in poor yields, especially with stabilized ylides.[3]

  • Ylide Decomposition: The phosphorus ylide may be unstable under the reaction conditions, especially if the reaction requires prolonged heating.

Troubleshooting:

  • Use of Unstabilized Ylides: Non-stabilized ylides are more reactive and may provide better results, although they can be less selective for the (E)-alkene.

  • Choice of Base: Use a non-nucleophilic base (e.g., NaH, KOtBu) to generate the ylide to minimize side reactions with the dione.

  • Reaction Conditions: Optimize the temperature and reaction time. It may be beneficial to generate the ylide in the presence of the this compound to trap it as it forms.[4]

  • Alternative Reagents: Consider using the Horner-Wadsworth-Emmons reaction, which often provides better yields for reactions with less reactive carbonyls.[3]

Troubleshooting Guides

Issue 1: Formation of a Complex Mixture in Condensation with Active Methylene Compounds

Problem: The reaction of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) results in a complex mixture of products that is difficult to separate.

Potential Causes and Side Products:

Side Product/IssuePlausible Cause
Ring-opened products The benzofuranone ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic or acidic conditions.
Double addition products Both carbonyl groups of this compound may react with the active methylene compound.
Self-condensation of the active methylene compound Strong basic conditions can promote the self-condensation of the active methylene compound.
Michael addition If the initial condensation product contains an activated double bond, a subsequent Michael addition of another equivalent of the active methylene compound can occur.

Troubleshooting Protocol:

  • Base Selection: Use a milder base (e.g., piperidine, triethylamine) instead of strong bases like sodium ethoxide or sodium hydride.

  • Stoichiometry Control: Use a 1:1 molar ratio of this compound to the active methylene compound to minimize double addition.

  • Temperature Management: Perform the reaction at a lower temperature to control the reaction rate and reduce the formation of side products.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the desired product is formed to prevent further reactions.

Issue 2: Unexpected Product Formation in the Synthesis of Benzofuro[2,3-b]quinoxalines

Problem: Instead of the expected linear benzofuro[2,3-b]quinoxaline, an isomeric or rearranged product is isolated.

Potential Cause:

Under certain conditions, particularly with substituted o-phenylenediamines, a Pictet-Spengler type reaction or other rearrangements can occur, leading to the formation of alternative heterocyclic systems.

Troubleshooting and Characterization:

  • Thorough Spectroscopic Analysis: Use a combination of 1D and 2D NMR spectroscopy (e.g., HMBC, HSQC, NOESY) and mass spectrometry to unequivocally determine the structure of the unexpected product.

  • Reaction Condition Optimization: Vary the solvent, temperature, and catalyst (if any) to favor the desired reaction pathway. Acidic or basic conditions can significantly influence the outcome.

  • Review of Mechanistic Pathways: Consult the literature for similar reactions to understand the potential mechanistic pathways that could lead to the observed side product.

Experimental Protocols

Key Experiment: Synthesis of Benzofuro[2,3-b]quinoxaline

This protocol describes a general procedure for the condensation of this compound with o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add a solution of o-phenylenediamine (1.0 eq) in glacial acetic acid dropwise to the stirred solution of this compound at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure benzofuro[2,3-b]quinoxaline.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Workflow start Reaction Yields Unexpected Side Product(s) identify Identify Side Product Structure (NMR, MS, etc.) start->identify propose Propose Mechanism for Side Product Formation identify->propose literature Consult Literature for Similar Side Reactions propose->literature modify Modify Reaction Conditions literature->modify analyze Analyze New Reaction Outcome modify->analyze success Side Product Minimized/ Desired Product Obtained analyze->success failure Re-evaluate Mechanism and Modify Conditions Further analyze->failure Side product still present failure->modify

Caption: A logical workflow for troubleshooting the formation of side products.

Signaling Pathway for Quinoxaline Formation and Potential Side Reactions

Quinoxaline_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A This compound C Intermediate Imine A->C + B E Ring-Opened Product A->E Harsh Conditions G Self-Condensation Product A->G High Temperature/ Strong Base B o-Phenylenediamine F Oxidized o-Phenylenediamine B->F Air Oxidation D Benzofuro[2,3-b]quinoxaline (Desired Product) C->D Cyclization

Caption: Reaction pathway for quinoxaline synthesis and potential side reactions.

References

Technical Support Center: Purification of Benzofuran-2,3-dione and its Analogue, Isatin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Benzofuran-2,3-dione and its nitrogen-containing analogue, Isatin (1H-indole-2,3-dione), share a similar core structure and exhibit related chemical properties. Due to the extensive availability of experimental data for Isatin, this guide will focus on the purification of Isatin and its derivatives. The principles and troubleshooting strategies outlined here are highly applicable to the purification of this compound. Isatin is a well-known natural product and a versatile building block in organic synthesis.[1][2]

Troubleshooting Guide

This guide addresses common experimental issues encountered during the synthesis and purification of Isatin and its derivatives.

Issue 1: Low Yield of Crude Product

  • Question: My synthesis of isatin, following the Sandmeyer method, resulted in a significantly lower yield than expected. What are the likely causes?

  • Answer: Low yields in the Sandmeyer isatin synthesis can arise from several factors:

    • Incomplete Reaction: The cyclization of the isonitrosoacetanilide intermediate requires specific conditions. Ensure that the reaction is heated sufficiently (typically around 80°C) for an adequate duration to drive the reaction to completion.[3]

    • Sulfonation: A frequent side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring. This side reaction consumes starting material and reduces the yield of the desired isatin.[3]

    • Poor Solubility: Anilines with lipophilic substituents may exhibit poor solubility in the aqueous reaction medium of the Sandmeyer synthesis. This can lead to incomplete formation of the crucial isonitrosoacetanilide intermediate.[4] Using methanesulfonic acid instead of sulfuric acid can sometimes improve solubility and yields for such substrates.[4]

    • Reaction Control: The cyclization step is exothermic and requires careful temperature management. If the temperature rises too high (above 75-80°C), charring can occur, leading to a complete loss of the product.[5] It is crucial to add the isonitrosoacetanilide intermediate to the sulfuric acid in portions with efficient stirring and external cooling.[3][5]

Issue 2: Product is an Oil or Gummy Solid and Fails to Crystallize

  • Question: After workup and solvent removal, my N-alkylated isatin derivative is an oil and I'm unable to obtain a solid product. What can I do?

  • Answer: The inability to obtain a solid product is a common issue, often due to residual solvent or the inherent properties of the derivative. Here are some troubleshooting steps:

    • High Vacuum Drying: Ensure all residual solvents, such as DMF, are completely removed. Drying the product under a high vacuum for an extended period, sometimes with gentle heating, can be effective.[6]

    • Trituration: Induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[6] This involves adding the non-polar solvent and scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[6]

    • Purification: If the product is impure, it may resist crystallization. Purifying the oil via column chromatography can remove impurities and facilitate solidification of the purified fractions.[6]

Issue 3: Persistent Impurities After Purification

  • Question: Even after column chromatography, my isatin product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

  • Answer: Persistent impurities often co-elute with the product. Common contaminants in isatin synthesis include:

    • Isatin Oxime: In some preparations, isatin oxime can form and precipitate with the crude product.[5]

    • Sulfonated Byproducts: As mentioned, sulfonation of the aromatic ring is a common side reaction in the Sandmeyer synthesis, leading to polar impurities.[3]

    • Unreacted Starting Materials: Incomplete reactions can leave residual aniline or isonitrosoacetanilide in the crude product.

    • Colored Impurities/Tar: Decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions can form colored impurities or tar.[3]

    To improve purity, consider the following:

    • Recrystallization: This is a powerful technique for removing minor impurities. Glacial acetic acid is a commonly used solvent for recrystallizing isatin.[3][5]

    • Bisulfite Adduct Formation: Isatin can be purified by forming a water-soluble sodium bisulfite addition product. This allows for the removal of non-carbonyl impurities by filtration. The purified isatin is then regenerated by treating the aqueous solution with acid.[3][7]

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as basic alumina, which may offer different selectivity and prevent degradation of sensitive compounds.[8] High-speed counter-current chromatography (HSCCC) has also been shown to be effective for separating isomeric isatin derivatives.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing isatin?

    • A1: The most prevalent methods are the Sandmeyer, Stolle, and Gassman syntheses, each with advantages for different starting materials and desired substitution patterns.[3][10] The Sandmeyer synthesis is a classic two-step procedure starting from anilines.[11][12] The Stolle synthesis is particularly useful for N-substituted isatins.[13]

  • Q2: What are the typical physical properties of isatin?

    • A2: Isatin is typically an orange-red crystalline solid with a melting point of around 200-204°C.[12][13]

  • Q3: What are the best practices for purifying isatin derivatives by column chromatography?

    • A3: A common stationary phase is silica gel. The mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate.[6] For sensitive compounds, neutral or basic alumina can be a better choice to avoid degradation on acidic silica gel.[8]

  • Q4: Can isatin be purified by sublimation?

    • A4: Yes, sublimation is a viable purification technique for volatile solids like isatin. It involves gently heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving non-volatile impurities behind.[14][15] This method avoids the use of solvents.[16]

  • Q5: Is the isatin ring system stable to acidic and basic conditions?

    • A5: The isatin ring can be sensitive to certain conditions. Strong acids are used in its synthesis, indicating a degree of stability.[4] However, the electrophilic nature of the C3 carbonyl group allows for ring-expansion reactions under certain catalytic conditions.[10] The lactam bond can be susceptible to hydrolysis under harsh basic conditions.

Data Presentation

Table 1: Purification Yields for Isatin Synthesis Methods

Synthesis MethodStarting MaterialProductReported YieldReference
Sandmeyer SynthesisAnilineIsatin>75%[17]
Sandmeyer Synthesisp-Toluidine5-Methylisatin90-94% (crude)[5]
Gassman Synthesis3-MethylthiooxindoleIsatin78%[18]
Gassman Synthesisp-Chloroaniline5-Chloro-3-methylthiooxindole81%[18]
Modified SandmeyerBenzyloximinoacetanilidesSubstituted Isatins40-85%[4]

Table 2: Common Chromatographic Conditions for Isatin Derivatives

Purification MethodStationary PhaseMobile Phase / EluentCompound TypeReference
Column ChromatographySilica GelHexanes/Ethyl AcetateN-alkylated isatins[6]
Column ChromatographySilica GelNot specified5-Methoxyisatin[18]
HPLCNewcrom R1 (Reverse Phase)Acetonitrile/Water/Phosphoric AcidIsatin[19]
HSCCCBiphasic SystemHexane:Ethyl acetate:Ethanol:Water (1:0.5:0.5:1 v/v)Isomeric isatin derivatives[9]

Experimental Protocols

Protocol 1: Purification of Isatin by Recrystallization

  • Place the crude isatin product into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid.[3][5]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid prolonged boiling.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form spontaneously, scratch the inner wall of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water to remove residual acetic acid.

  • Dry the crystals under vacuum to obtain the purified isatin.

Protocol 2: Purification of Isatin via Sodium Bisulfite Adduct

  • Suspend the crude isatin in hot water.

  • Add a solution of sodium bisulfite or sodium pyrosulfite and continue heating until the isatin dissolves, forming the soluble bisulfite adduct.[7]

  • If colored impurities are present, add a small amount of activated carbon and boil for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Cool the filtrate in an ice bath to crystallize the isatin-bisulfite adduct.

  • Collect the adduct crystals by vacuum filtration.

  • To regenerate the isatin, dissolve the adduct crystals in water and add an acid (e.g., hydrochloric acid) until the solution is acidic to Congo red paper.[5]

  • The purified isatin will precipitate out of the solution.

  • Collect the purified isatin by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Aniline) Reaction Chemical Reaction (e.g., Sandmeyer) Start->Reaction Quench Reaction Quenching (e.g., Ice Water) Reaction->Quench Filter Filtration Quench->Filter Dry Drying Filter->Dry Crude Crude Product Dry->Crude Purify Purification Method (Recrystallization or Chromatography) Crude->Purify Pure Pure Product Purify->Pure TLC TLC Pure->TLC NMR NMR/MS Pure->NMR

General experimental workflow for isatin synthesis and purification.

Troubleshooting_Purification cluster_solid cluster_oil Start Crude Product Obtained CheckSolid Is the product a solid? Start->CheckSolid Solid Yes CheckSolid->Solid Yes Oily No (Oil/Gummy) CheckSolid->Oily No Recrystallize Attempt Recrystallization (e.g., Acetic Acid) Solid->Recrystallize HighVac Dry under High Vacuum Oily->HighVac CheckPurity Is it pure (TLC)? Recrystallize->CheckPurity Pure Pure Solid Product CheckPurity->Pure Yes Impure No CheckPurity->Impure No Column Purify by Column Chromatography Impure->Column Triturate Triturate with non-polar solvent HighVac->Triturate Triturate->CheckSolid Re-evaluate Triturate->Column If fails Column->Recrystallize Solid fractions

Troubleshooting logic for the purification of isatin derivatives.

References

Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the selection of an inappropriate palladium source.[1]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd₂(dba)₃) and ligands. For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[1][2]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials, particularly the o-halophenol and alkyne, can inhibit the reaction. The presence of oxygen can poison the palladium catalyst.[1] Incorrect stoichiometry of the reagents can also lead to poor outcomes.

    • Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen.[1] Verify the stoichiometry, often a slight excess of the alkyne (1.1-1.5 equivalents) is beneficial.[1]

  • Reaction Conditions:

    • Cause: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[1] For instance, using sodium bicarbonate (NaHCO₃) as a base at high temperatures can produce water, which may deactivate the catalyst.[3]

    • Solution:

      • Temperature: While some reactions proceed at room temperature, others require heating (e.g., 60-120 °C).[1][2] A gradual increase in temperature should be tested, but be aware that excessively high temperatures can lead to catalyst decomposition.[1]

      • Solvent: The choice of solvent is critical. While DMF and toluene are common, in some cases, other solvents like HFIP have shown to dramatically increase yields.[4]

      • Base: Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and avoid water formation at high temperatures.[3][5] Organic bases such as triethylamine (NEt₃) can also be suitable.[3]

Issue 2: Incomplete Cyclization

Question: I am observing the formation of the alkyne intermediate from the Sonogashira coupling, but the subsequent intramolecular cyclization to the benzofuran is not occurring or is very slow. How can I promote the final cyclization step?

Answer: This indicates that the initial carbon-carbon bond formation is successful, but the intramolecular carbon-oxygen bond formation is hindered.

  • Cause: The reaction conditions may be optimized for the Sonogashira coupling but not for the cyclization step.[3]

  • Solution:

    • Increase Temperature: After the initial coupling is complete (as monitored by TLC or GC-MS), increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed.[3]

    • Change the Base: The base can play a crucial role in the cyclization step. Switching to a stronger or more suitable base after the initial coupling may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing benzofurans?

A1: The most prevalent methods include:

  • Sonogashira Coupling followed by Intramolecular Cyclization: This is a widely used method for synthesizing 2-substituted benzofurans from o-halophenols and terminal alkynes.[1][6]

  • Heck-Type Reactions: These reactions can be employed for the direct arylation and ring closure to form the benzofuran core.[4]

  • Oxidative Cyclization: This method involves the cyclization of substrates like 2-allylphenols using a Pd(II) catalyst and a reoxidant.[7]

Q2: How does the choice of ligand affect the reaction outcome?

A2: The ligand is critical as it stabilizes the palladium complex and influences its reactivity and selectivity.[3] The choice of ligand can be dramatically influenced by the type of nucleophile and substrates used. For example, in Tsuji-Trost type reactions for functionalizing benzofurans, dppf was found to be effective with nitrogen-based nucleophiles, while XPhos was more efficient for sulfur, oxygen, and carbon-based nucleophiles.[2][8][9]

Q3: What role does a co-catalyst like copper(I) iodide (CuI) play?

A3: In Sonogashira coupling reactions, CuI is often used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, often leading to improved reaction rates and yields.[3][6]

Data Presentation

Table 1: Optimization of Reaction Conditions for Sonogashira Coupling/Cyclization

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF60485[10]
2(PPh₃)PdCl₂ (2)-Et₃NEt₃NReflux-High[6]
3Pd(OAc)₂ (2.5)-Ag₂OHFIP251666 (gram scale)[4]
4Pd₂(dba)₃ (2.5)dppf (5)K₂CO₃MeCN1202087[9]
5Pd(CH₃CN)₂Cl₂ (2)-K₃PO₄DMSO1101285[5]

Table 2: Effect of Different Bases on Yield

EntryBaseSolventTemp (°C)Yield (%)Reference
1K₂CO₃DMSO11081[5]
2Cs₂CO₃DMSO11074[5]
3K₃PO₄DMSO11085[5]
4NaOtBuDMSO11071[5]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization

This protocol is a generalized procedure for the palladium/copper-catalyzed reaction of an o-iodophenol with a terminal alkyne.[1][6]

  • Preparation: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 mmol), the palladium catalyst (e.g., (PPh₃)PdCl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine, 5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[6]

Visualizations

Troubleshooting_Workflow Start Low or No Yield Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Quality and Stoichiometry Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Sol_Catalyst Use fresh catalyst Screen Pd source/ligands Catalyst->Sol_Catalyst Sol_Reagents Purify/dry reagents Degas solvent Adjust stoichiometry Reagents->Sol_Reagents Sol_Conditions Screen Temperature Screen Solvent Screen Base Conditions->Sol_Conditions Success Improved Yield Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.

Sonogashira_Pathway cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle cluster_cyclization Cyclization Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition (Ar-I) Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Ar-Pd(II)-I->Ar-Pd(II)-Alkyne Transmetalation (from Cu-Alkyne) Ar-Pd(II)-Alkyne->Pd(0) Reductive Elimination Intermediate o-alkynylphenol intermediate Ar-Pd(II)-Alkyne->Intermediate Cu(I) Cu(I) Cu-Alkyne Cu-Alkyne Cu(I)->Cu-Alkyne Alkyne + Base Cu-Alkyne->Cu(I) Benzofuran Benzofuran Product Intermediate->Benzofuran Intramolecular Cyclization

Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling.

References

solvent and base selection for benzofuran ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent and base selection for successful benzofuran ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzofuran ring?

A1: Benzofuran rings are commonly synthesized through several established methods.[1] These include:

  • Palladium- and/or Copper-Catalyzed Cross-Coupling Reactions: A prevalent method involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[2][3]

  • Intramolecular Cyclization: This can be achieved through various strategies, such as the acid-catalyzed cyclization of α-aryloxycarbonyl compounds or the base-mediated condensation of o-hydroxyphenones.[3][4]

  • One-Pot Syntheses: Efficient one-pot strategies have been developed, for instance, reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst.[2][5]

  • Photochemical Reactions: Intramolecular photochemical Wittig reactions represent a greener approach, although they may result in lower yields.[1]

Q2: How do I select an appropriate solvent for my benzofuran synthesis?

A2: Solvent selection is critical and depends on the specific reaction methodology. Aprotic polar solvents are frequently employed.

  • Dimethylformamide (DMF) and acetonitrile (MeCN) are often favored for intramolecular cyclizations.[6]

  • Toluene is commonly used in reactions catalyzed by Lewis acids like iron chloride.[5]

  • Triethylamine (Et₃N) can serve as both a solvent and a base in Sonogashira coupling reactions.[5][7]

  • Pyridine has been used as a solvent in copper-catalyzed O-H/C-H coupling reactions.[5][7]

  • For greener approaches, deep eutectic solvents (DES) , such as a mixture of choline chloride and ethylene glycol, have been successfully utilized.[2]

Q3: What is the role of the base in benzofuran ring formation, and how do I choose one?

A3: The base plays a crucial role in many benzofuran synthesis pathways, often by deprotonating a phenolic hydroxyl group to facilitate nucleophilic attack or by participating in the catalytic cycle of cross-coupling reactions. The choice of base depends on the reaction mechanism and the strength required.

  • Inorganic bases like cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) are effective in various copper and palladium-catalyzed reactions.[5][6]

  • Organic amine bases such as triethylamine (Et₃N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used, with triethylamine often doubling as the solvent.[5][7]

  • Stronger bases like lithium tert-butoxide have been employed in specific palladium-catalyzed syntheses.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yields are a common issue in benzofuran synthesis and can arise from several factors.[6]

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere. Consider screening different ligands for palladium-catalyzed reactions.[6]
Inappropriate Solvent Screen a range of solvents. For intramolecular cyclizations, consider switching from less polar solvents like toluene to more polar options like DMF or acetonitrile.[6]
Suboptimal Base The strength and solubility of the base are critical. If using a weaker base like NaHCO₃ results in low yield, consider a stronger base such as K₂CO₃ or Cs₂CO₃.[6][8]
Poor Reagent Quality Ensure all starting materials are pure and dry. Degas solvents to remove oxygen, which can poison palladium catalysts.[6]
Incorrect Stoichiometry Verify the stoichiometry of all reagents, particularly the alkyne and base relative to the phenolic starting material. An excess of the alkyne is often beneficial.[6]
Unfavorable Reaction Temperature Gradually increase the reaction temperature. While some reactions proceed at room temperature, others may require heating to 60-100 °C. Avoid excessively high temperatures that could lead to catalyst decomposition.[6]

Problem 2: Formation of Significant Byproducts

The formation of byproducts can compete with the desired benzofuran synthesis, reducing the overall yield and complicating purification.

Potential Cause Troubleshooting Steps
Homocoupling of Terminal Alkyne (Glaser Coupling) This is a common side reaction in copper-catalyzed processes.[6] Minimize the concentration of the copper co-catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also mitigate this issue.[6]
Beckmann Rearrangement When using an O-aryl ketoxime for acid-catalyzed cyclization, a competing Beckmann rearrangement can produce an amide byproduct.[9] To favor benzofuran formation, try milder acidic conditions, aprotic solvents, or a Lewis acid instead of a strong Brønsted acid. Lowering the reaction temperature may also suppress the rearrangement.[9]
Incomplete Cyclization In reactions like the Perkin rearrangement of 3-halocoumarins, an uncyclized intermediate may be the major product. Optimize the base by using stronger bases like NaOH or KOH in polar solvents (e.g., ethanol) and consider increasing the reaction temperature and time.[9]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This method is widely used for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[2]

  • To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired benzofuran derivative.

Protocol 2: Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent

This protocol offers a greener alternative for benzofuran synthesis.[2]

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid forms.

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).

  • Stir the reaction mixture at an optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • After the reaction is complete, extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure benzofuran derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials (e.g., o-halophenol, alkyne) catalyst Choose Catalyst, Solvent, Base start->catalyst setup Set up Reaction (inert atmosphere, temperature) catalyst->setup monitor Monitor Progress (TLC, GC-MS) setup->monitor quench Quench Reaction monitor->quench extraction Extraction quench->extraction purify Column Chromatography extraction->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for benzofuran synthesis.

troubleshooting_low_yield cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions catalyst_sol Use Fresh/Active Catalyst Screen Ligands catalyst->catalyst_sol conditions_sol Vary Temperature Screen Solvents Screen Bases conditions->conditions_sol reagents_sol Purify/Dry Reagents & Solvents Adjust Stoichiometry Degas Solvents reagents->reagents_sol side_reactions_sol Minimize Glaser Coupling (e.g., copper-free) side_reactions->side_reactions_sol

Caption: Troubleshooting workflow for low product yield.

References

managing temperature sensitivity in Benzofuran-2,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzofuran-2,3-dione Reactions

Welcome to the technical support center for managing reactions involving this compound and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the temperature sensitivity of these reagents.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in reactions involving this compound?

Temperature is a crucial parameter in reactions with this compound (also known as Coumarandione) and its nitrogen analogue, Isatin. Improper temperature control can lead to several issues:

  • Formation of Side Products: Depending on the solvent and pH, elevated temperatures can promote the formation of undesired intermediates like anils or spiro compounds, particularly in neutral or basic conditions.[1]

  • Thermal Decomposition: Like many organic molecules, this compound can decompose at high temperatures, reducing the overall yield and complicating purification.

  • Reduced Selectivity: In reactions with multiple possible pathways, temperature can influence which product is favored. For instance, in condensation reactions with o-phenylenediamine, acidic conditions and controlled heating selectively yield the desired quinoxaline derivatives.[1][2]

Q2: What are the common side products observed at non-optimal temperatures?

In the widely studied condensation reaction of Isatin (a close analogue of this compound) with o-phenylenediamine, running the reaction in neutral or basic organic solvents can yield a mixture of products.[1] These include:

  • Indolo[2,3-b]quinoxaline: The desired fused heterocyclic product.

  • Anil (Schiff Base): Formed from the condensation of one amino group with the ketone at position 3.

  • Spiro Compound: A spiro-linked benzimidazole-indolinone structure.

Fortunately, these side products can often be converted to the desired quinoxaline product by heating them above their melting points or by introducing an acid catalyst.[1][3]

Q3: What is a typical temperature range for reactions like quinoxaline synthesis?

The optimal temperature depends heavily on the specific substrates, solvent, and catalyst used. A wide range of effective temperatures has been reported:

  • Room Temperature: Modern methods using visible-light photoredox catalysts or certain highly efficient catalysts can proceed smoothly at room temperature.[4][5]

  • Moderate Heat (70-80 °C): Many protocols utilize moderate heating, such as stirring at 70°C in a suitable solvent or refluxing in ethanol (boiling point ~78°C).[3][6]

  • High Heat (100-130 °C): Solvent-free reactions or syntheses involving less reactive substrates may require higher temperatures, often between 100 °C and 130 °C.[2][7][8][9]

Q4: How can I run these reactions at a lower temperature to improve selectivity?

To avoid the side products associated with high heat, several milder strategies can be employed:

  • Catalyst Selection: Using an effective catalyst, such as TiO2 nanoparticles or sulfamic acid, can significantly lower the activation energy, allowing the reaction to proceed at a lower temperature.[2][3]

  • Alternative Energy Sources: Ultrasound irradiation has been shown to promote the reaction efficiently in water, often leading to high yields in a short time without the need for high bulk temperatures.[4]

  • Photoredox Catalysis: Visible-light-promoted reactions can proceed at room temperature, offering a very mild and controlled method.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Logical Flow for Troubleshooting

G cluster_solutions Solutions start Problem Encountered (e.g., Low Yield, Impurities) check_temp Is Temperature Optimal for this Reaction? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature: - Increase for slow reaction - Decrease for side products check_temp->adjust_temp No check_reagents Are Reagents/Catalyst Pure and Active? check_time->check_reagents Yes adjust_time Increase Reaction Time & Monitor via TLC check_time->adjust_time No purify_reagents Purify Reagents or Use Fresh Catalyst check_reagents->purify_reagents No end_node Problem Resolved check_reagents->end_node Yes adjust_temp->end_node adjust_time->end_node purify_reagents->end_node

Caption: A logical workflow for troubleshooting common reaction issues.

ProblemPossible CauseSuggested Solution
1. Low or No Product Yield Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of starting materials or products.Optimize Temperature: Review literature for the specific reaction. If the reaction is sluggish, gradually increase the temperature in 10 °C increments, monitoring progress by TLC. If decomposition is suspected, lower the temperature and consider a longer reaction time or a more active catalyst.[10]
Incorrect Solvent or pH: In the synthesis of quinoxalines, neutral or basic conditions can lead to a mixture of products instead of the desired compound, affecting the isolated yield of the target molecule.[1]Use Acidic Conditions: For quinoxaline synthesis, add a catalytic amount of a protic acid like glacial acetic acid.[6] This promotes the selective formation of the desired product.[1]
2. Formation of Multiple Products / Low Purity Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for competing side reactions.Lower Reaction Temperature: Reduce the temperature to increase selectivity for the desired product. This may require a longer reaction time.
Reaction Run in Neutral/Basic Solvent: As noted, this can lead to a mixture of anil and spiro compounds alongside the desired quinoxaline.[1]Post-Reaction Treatment: If a product mixture is obtained, it can often be converted to the desired quinoxaline by heating the crude mixture above its melting point or by refluxing it in an acidic solvent.[1]
3. Reaction is Extremely Slow or Stalls Temperature is Too Low: The reaction lacks sufficient activation energy to proceed to completion.Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent is a common strategy.[6]
Inefficient Heat Transfer: Use Alternative Energy Source: Consider using ultrasound irradiation, which can significantly accelerate the reaction rate even at lower ambient temperatures.[4]

Data Presentation

Table 1: Selected Reaction Conditions for Quinoxaline Synthesis from Isatin Derivatives
CatalystSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic Acid (cat.)EthanolReflux (~78°C)0.5 hNot specified[6]
HClSuitable Solvent70°C4 hNot specified[6]
None (Thermal)Acetic Acid120°C4-12 h45-80%[7]
TiO₂ NPs (cat.)Solvent-Free100°C45 min~95%[2]
Rose Bengal (cat.)Not specifiedRoom TempNot specifiedModerate-Excellent[4]
None (Ultrasound)WaterNot specifiedShort87-95%[4]

Experimental Protocols & Workflows

Simplified Experimental Workflowdot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound & o-phenylenediamine B Add Solvent & Catalyst A->B C Set Temperature (e.g., Reflux, 100°C) B->C D Stir for Specified Time C->D E Monitor Progress (e.g., via TLC) D->E F Cool Reaction Mixture E->F G Isolate Crude Product (e.g., Filtration) F->G H Purify Product (e.g., Recrystallization) G->H

References

Technical Support Center: Catalyst Deactivation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during benzofuran synthesis. The information is presented in a question-and-answer format to directly tackle specific problems encountered in experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My palladium catalyst activity is decreasing significantly with each recycle in a Sonogashira coupling reaction for benzofuran synthesis. What are the likely causes and how can I troubleshoot this?

Answer:

A decline in catalyst activity upon recycling is a common issue in palladium-catalyzed reactions like the Sonogashira coupling for benzofuran synthesis. The primary causes of deactivation can be categorized into four main types: poisoning, fouling (coking), sintering, and leaching.

Troubleshooting Guide:

  • Catalyst Poisoning:

    • Symptoms: Rapid and severe loss of activity, even in the first few runs.

    • Possible Causes: Impurities in the reactants (e.g., sulfur or phosphorus compounds in o-iodophenols or terminal alkynes), solvents, or bases can strongly adsorb to the active palladium sites, rendering them inactive.

    • Troubleshooting Steps:

      • Purity Check: Analyze the purity of your starting materials and solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Purification: If impurities are detected, purify the reactants and solvents prior to use. For example, solvents can be distilled, and solid reagents can be recrystallized.

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phosphine ligands, which can also act as catalyst poisons.

  • Fouling (Coking):

    • Symptoms: Gradual loss of activity over several cycles, often accompanied by a change in the catalyst's appearance (e.g., darkening).

    • Possible Causes: Formation of carbonaceous deposits (coke) on the catalyst surface, which block the active sites. This is more common at higher reaction temperatures.

    • Troubleshooting Steps:

      • Reaction Temperature: Optimize the reaction temperature to the lowest effective level to minimize coke formation.

      • Reaction Time: Avoid unnecessarily long reaction times.

      • Catalyst Characterization: Analyze the spent catalyst using Thermogravimetric Analysis (TGA) to quantify the amount of coke.

  • Sintering:

    • Symptoms: Irreversible loss of activity, particularly when the reaction is conducted at high temperatures.

    • Possible Causes: Agglomeration of small palladium nanoparticles into larger, less active particles, leading to a reduction in the active surface area.[1]

    • Troubleshooting Steps:

      • Temperature Control: Maintain a consistent and not excessively high reaction temperature.

      • Catalyst Support: Consider using a catalyst with a support that has strong metal-support interactions to inhibit particle migration.

      • Catalyst Characterization: Use Transmission Electron Microscopy (TEM) to compare the particle size distribution of the fresh and spent catalyst.[2]

  • Leaching:

    • Symptoms: Loss of catalyst activity and potential contamination of the product with palladium. The reaction may continue at a slower rate even after filtering off the heterogeneous catalyst (hot filtration test).[3]

    • Possible Causes: Dissolution of the active palladium species from the solid support into the reaction medium. This can be influenced by the solvent, base, and temperature.

    • Troubleshooting Steps:

      • Hot Filtration Test: Filter the catalyst from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, leaching is occurring.

      • Solvent Choice: Select a solvent that minimizes the solubility of the palladium species.

      • Catalyst Design: Employ a catalyst with strongly anchored palladium to the support.

      • Metal Analysis: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of leached palladium in the reaction solution and the final product.

FAQ 2: I am using a solid acid catalyst (e.g., a zeolite) for the intramolecular cyclization of an o-alkynylphenol to form a benzofuran, and the catalyst deactivates quickly. What is the most probable cause and how can it be addressed?

Answer:

For solid acid catalysts like zeolites used in reactions involving unsaturated compounds, the most common cause of deactivation is fouling by coke formation . The acidic sites of the catalyst can promote polymerization and condensation of the reactants, intermediates, or products, leading to the deposition of carbonaceous materials that block the pores and active sites.

Troubleshooting Guide:

  • Confirming Coke Formation:

    • Visual Inspection: The catalyst may appear discolored (yellow, brown, or black) after the reaction.

    • Thermogravimetric Analysis (TGA): This is the most direct method to quantify the amount of coke. The weight loss of the spent catalyst upon heating in an oxidizing atmosphere corresponds to the amount of coke deposited.[4][5]

  • Mitigation Strategies:

    • Optimize Reaction Temperature: Higher temperatures often accelerate coking. Determine the minimum temperature required for efficient cyclization.

    • Modify Catalyst Acidity:

      • Lower Acid Site Density: A lower concentration of strong acid sites can sometimes reduce the rate of coke formation.

      • Hierarchical Zeolites: Using zeolites with a combination of micropores and mesopores can improve mass transport and reduce pore blockage.

    • Co-feeding Water or a Hydrogen Donor: In some cases, co-feeding a small amount of water or a hydrogen donor can help to suppress coke formation.

    • Regeneration: Coked acid catalysts can often be regenerated by controlled combustion of the coke.

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on the performance and deactivation of catalysts in benzofuran synthesis and related reactions.

Catalyst SystemReaction TypeSubstratesTON (Initial)TOF (Initial, h⁻¹)Activity Loss After RecyclingReference
Pd(OAc)₂/sSPhosHeck-Cassar-SonogashiraAryl halides, Phenylacetyleneup to 2375up to 158Minimal loss after multiple cycles[6]
Pd/PVPSonogashiraAryl iodides/bromides, Terminal alkynes--Can be reused up to 8 times without significant loss of reactivity[7]
Ni-Pd/MWCNTsSonogashira-720021600Minimal loss of activity after several reuses[8]
Pd/C (regenerated)Hydrogenation2-chloropyridine--Recovered 93.7% of initial activity[9]
CatalystDeactivation CauseCharacterization TechniqueKey ObservationReference
Pd/CPoisoning (Sulfur)-Catalyst inactivation[10]
Pd(OH)₂/CPoisoning/By-products-Yield decreased after each cycle[11]
ZeoliteCokingTGA/TPOTwo types of coke identified (soft and hard)[4]
Pt-Sn/SBA-16Coking and SinteringTGA, TEM, RamanIncrease in hard coke content and metallic particle size over time[12]
Pd/Al₂O₃Sinteringin situ TEMParticle migration and coalescence observed at high temperatures[1]
Supported PdLeachingICP-MS, Hot filtrationLeached Pd is the active species in Heck reactions[3]

Experimental Protocols

Protocol 1: Standard Activity Test for Fresh vs. Deactivated Pd/C Catalyst in Sonogashira Coupling for Benzofuran Synthesis

Objective: To compare the catalytic activity of a fresh and a used (deactivated) Pd/C catalyst.

Materials:

  • o-Iodophenol

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd/C catalyst (fresh and used)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or K₂CO₃)

  • Solvent (e.g., ethanol or DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup (Fresh Catalyst): a. To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add o-iodophenol (1.0 mmol), the Pd/C catalyst (e.g., 1 mol%), and CuI (e.g., 2 mol%). b. Add the solvent (e.g., 5 mL) and the base (e.g., 2.0 mmol). c. Add the terminal alkyne (1.2 mmol). d. Stir the reaction mixture at the desired temperature (e.g., 80 °C). e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Upon completion, cool the reaction to room temperature, filter the catalyst, and analyze the yield of the benzofuran product by GC or by isolating the product.

  • Reaction Setup (Deactivated Catalyst): a. Recover the Pd/C catalyst from a previous reaction by filtration, wash it with a suitable solvent (e.g., ethyl acetate), and dry it under vacuum. b. Repeat the reaction procedure (steps 1a-1f) using the same amount of the recovered (deactivated) catalyst.

  • Comparison: a. Compare the reaction time and the final yield of the benzofuran product obtained with the fresh and the deactivated catalyst to quantify the loss in activity.

Protocol 2: Characterization of a Deactivated Catalyst

A. Quantification of Coke by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Dry the spent catalyst under vacuum to remove any residual solvent.

  • TGA Measurement: a. Place a known amount of the dried spent catalyst (typically 5-10 mg) into a TGA crucible. b. Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove volatile adsorbed species (e.g., 150-200 °C). c. Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂). d. Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C). e. The weight loss observed during the heating in the oxidizing atmosphere corresponds to the combustion of the coke.[5][13]

B. Analysis of Sintering by Transmission Electron Microscopy (TEM)

  • Sample Preparation: a. Disperse a small amount of the catalyst powder (fresh and spent) in a suitable solvent (e.g., ethanol) by sonication. b. Drop-cast a small volume of the suspension onto a TEM grid (e.g., carbon-coated copper grid). c. Allow the solvent to evaporate completely.[14]

  • TEM Imaging: a. Acquire high-resolution TEM images of multiple areas of both the fresh and spent catalyst samples. b. Measure the diameter of a statistically significant number of nanoparticles (e.g., >100) for each sample.

  • Data Analysis: a. Generate particle size distribution histograms for both the fresh and spent catalysts. b. Compare the average particle size and the distribution to determine if sintering has occurred.

C. Quantification of Leaching by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Sample Collection: After the reaction, carefully separate the liquid phase from the solid catalyst by filtration.

  • Sample Preparation: a. Take a known volume of the liquid phase. b. Digest the sample using an appropriate acid mixture (e.g., aqua regia) in a microwave digester to break down all organic components and dissolve the metal. c. Dilute the digested sample to a known volume with deionized water.

  • ICP-MS Analysis: a. Prepare a series of calibration standards of the metal of interest (e.g., palladium). b. Analyze the prepared sample and the calibration standards using an ICP-MS instrument. c. Quantify the concentration of the leached metal in the original reaction solution.

Protocol 3: Regeneration of a Deactivated Pd/C Catalyst

Objective: To restore the activity of a deactivated Pd/C catalyst.

Method 1: Oxidative Treatment (for fouling by organic species)

  • Wash the deactivated Pd/C catalyst thoroughly with a solvent like methanol and then with deionized water to remove adsorbed species.[9]

  • Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) in air for several hours. This mild oxidation can burn off some organic residues.[10]

Method 2: Acid and Base Washing (for poisoning and fouling)

  • Alkaline Wash: Wash the deactivated catalyst with a hot (e.g., 80 °C) aqueous solution of NaOH (e.g., 10 wt%) to remove acidic deposits and restore the pore structure.[15]

  • Water Wash: Wash the catalyst with deionized water until the filtrate is neutral.

  • Acid Treatment: Treat the catalyst with a hot (e.g., boiling) solution of nitric acid (e.g., 30%) for a few hours. This can oxidize and remove some poisons and re-disperse the palladium.[15]

  • Final Washes: Wash the catalyst with deionized water until neutral, followed by drying.

  • Reduction: Before reuse, the catalyst may need to be re-reduced, for example, by treatment with a formaldehyde solution or by heating under a hydrogen atmosphere.[9]

Note: The optimal regeneration procedure depends on the nature of the deactivation and should be optimized for the specific case.

Visualizations

Catalyst_Deactivation_Mechanisms cluster_deactivation Catalyst Deactivation Deactivation Loss of Catalytic Activity Poisoning Poisoning (Chemical Adsorption of Impurities) Deactivation->Poisoning Chemical Cause Fouling Fouling (Coking) (Physical Blockage of Sites) Deactivation->Fouling Physical Cause Sintering Sintering (Thermal Agglomeration) Deactivation->Sintering Thermal Cause Leaching Leaching (Dissolution of Active Phase) Deactivation->Leaching Chemical/Physical Cause

Caption: Main mechanisms of catalyst deactivation in benzofuran synthesis.

Troubleshooting_Workflow start Decreased Catalyst Activity Observed check_recycling Is the deactivation rapid (within 1-2 cycles)? start->check_recycling check_appearance Has the catalyst changed color (e.g., darkened)? check_recycling->check_appearance No poisoning Suspect Poisoning - Check reactant/solvent purity - Use high-purity reagents check_recycling->poisoning Yes check_temp Was the reaction run at high temperature (>120°C)? check_appearance->check_temp No coking Suspect Coking/Fouling - Analyze with TGA - Optimize temperature/time check_appearance->coking Yes hot_filtration Does the filtrate show activity (Hot Filtration Test)? check_temp->hot_filtration No sintering Suspect Sintering - Analyze with TEM - Lower reaction temperature check_temp->sintering Yes leaching Suspect Leaching - Analyze filtrate with ICP-MS - Modify catalyst/solvent hot_filtration->leaching Yes end Implement Corrective Action (e.g., Purification, Regeneration) hot_filtration->end No poisoning->end coking->end sintering->end leaching->end

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

Reaction_Parameters_vs_Deactivation cluster_params Reaction Parameters cluster_deact Deactivation Mechanisms HighTemp High Temperature Sintering Sintering HighTemp->Sintering Increases likelihood Coking Coking HighTemp->Coking Increases likelihood ImpureReactants Impure Reactants/Solvents Poisoning Poisoning ImpureReactants->Poisoning Direct cause PolarSolvent Polar Protic Solvents Leaching Leaching PolarSolvent->Leaching Can increase LongTime Long Reaction Time LongTime->Coking Increases likelihood

Caption: Relationship between reaction parameters and deactivation mechanisms.

References

Technical Support Center: Work-up Procedures for Benzofuran-2,3-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of Benzofuran-2,3-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a reaction that uses oxalyl chloride to synthesize this compound?

A1: Excess oxalyl chloride is highly reactive and must be quenched carefully. A common and safe procedure involves the slow, dropwise addition of the reaction mixture to a cooled (0-5 °C) solution of an alcohol, such as methanol. This converts the reactive oxalyl chloride into the more stable dimethyl oxalate. The quenching process is typically performed in an inert solvent like dichloromethane (DCM) under a fume hood, as it generates corrosive hydrogen chloride (HCl) gas.

Q2: How can I effectively remove the aluminum chloride (AlCl₃) catalyst during the work-up of an intramolecular Friedel-Crafts acylation to form this compound?

A2: The work-up for a Friedel-Crafts acylation typically involves quenching the reaction mixture by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[1] This procedure hydrolyzes the aluminum chloride and breaks up the aluminum-ketone complex. The acidic aqueous layer helps to dissolve the resulting aluminum salts, facilitating their separation from the organic layer during extraction.[2]

Q3: My crude this compound product is an oil and won't solidify. What should I do?

A3: Oiling out can be caused by the presence of impurities or residual solvent. First, ensure all solvent is removed under high vacuum. If the product is still an oil, trituration can be attempted. This involves adding a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and scratching the inside of the flask with a glass rod to induce crystallization.[3] If trituration is unsuccessful, the oil should be purified by column chromatography.[3]

Q4: What are some common solvent systems for the purification of this compound derivatives by column chromatography?

A4: A common eluent system for the column chromatography of benzofuran derivatives is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes is frequently effective.[3][4] For spiro[benzofuran-2,2'-inden]-3-yl)carbamate derivatives, a mixture of petroleum ether and ethyl acetate (5:1) has been successfully used.[4][5]

Q5: What is a good solvent for the recrystallization of this compound?

A5: For isatin (an analog of this compound), recrystallization from glacial acetic acid has been reported to be effective for purification.[6] Another common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly. For N-alkylated isatins, dichloromethane/hexanes and ethanol have been used successfully.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Work-up
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before initiating the work-up.
Product Loss During Extraction Ensure the correct pH of the aqueous layer during extraction. This compound may have some solubility in basic aqueous solutions. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Decomposition on Silica Gel Some benzofuran derivatives can be sensitive to silica gel. If you suspect decomposition, you can deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.
Formation of Water-Soluble Byproducts Incomplete cyclization can lead to the formation of phenoxyacetic acid derivatives which may be lost to the aqueous layer during basic washes. Acidify the aqueous layer and re-extract to recover any acidic byproducts.
Issue 2: Presence of Colored Impurities in the Final Product
Potential Cause Troubleshooting Steps
Side Reactions from Oxalyl Chloride Ensure that the reaction is carried out under anhydrous conditions and at the recommended temperature to minimize side reactions.
Oxidation of Phenolic Starting Material If your starting material is a phenol, it may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.
Formation of Polymeric Byproducts Overheating or prolonged reaction times can sometimes lead to the formation of colored, high-molecular-weight byproducts. Adhere to the recommended reaction time and temperature.
Ineffective Purification If colored impurities persist after initial purification, consider treating a solution of the crude product with activated carbon to adsorb the colored compounds before recrystallization or chromatography.[7] Another method for purifying isatin involves dissolving the crude product in a hot aqueous sodium hydroxide solution, filtering off insoluble impurities, and then carefully re-precipitating the product by adding hydrochloric acid.[6][8]

Experimental Protocols

General Work-up Procedure for Intramolecular Friedel-Crafts Acylation
  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.[1] This step is exothermic and should be performed in a fume hood.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel (230–400 mesh) using a slurry of a non-polar solvent (e.g., hexanes).[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved product onto a small amount of silica gel.

    • Evaporate the solvent from the silica gel-adsorbed sample.

    • Carefully add the dried sample to the top of the prepared column.[3]

  • Elution:

    • Elute the column with an appropriate solvent system, often starting with a low polarity mixture and gradually increasing the polarity (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).[3][4]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Data Presentation

Purification Method Compound Type Solvent/Eluent System Typical Yield Reference
Column ChromatographyN-Alkylated IsatinsHexanes/Ethyl AcetateGood[3]
Column ChromatographySpiro[benzofuran-2,2'-inden]-3-yl)carbamate DerivativesPetroleum Ether/Ethyl Acetate (5:1)75-92%[4][5]
RecrystallizationIsatinGlacial Acetic Acid-[6]
Recrystallization5-MethylisatinGlacial Acetic Acid-[6]
RecrystallizationN-Alkylated IsatinsDichloromethane/Hexanes or Ethanol-[3]

Mandatory Visualization

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Phenoxyacetyl Chloride + AlCl3 in DCM Reaction Intramolecular Friedel-Crafts Acylation Start->Reaction Quench Pour into Ice/HCl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude This compound Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure This compound Purify->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

G Start Problem with Work-up/Purification Q1 Low Yield? Start->Q1 Q2 Colored Impurities? Start->Q2 Q3 Product is an Oil? Start->Q3 A1_1 Check for complete reaction via TLC Q1->A1_1 Yes A1_2 Optimize extraction pH and perform multiple extractions Q1->A1_2 Yes A1_3 Deactivate silica gel or use alumina Q1->A1_3 Yes A2_1 Ensure anhydrous conditions Q2->A2_1 Yes A2_2 Run under inert atmosphere Q2->A2_2 Yes A2_3 Treat with activated carbon Q2->A2_3 Yes A3_1 Ensure complete solvent removal Q3->A3_1 Yes A3_2 Triturate with a non-polar solvent Q3->A3_2 Yes A3_3 Purify by column chromatography Q3->A3_3 Yes

Caption: Troubleshooting flowchart for common work-up and purification issues.

References

troubleshooting low yield in dihydrobenzofuran neolignan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of dihydrobenzofuran neolignans. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My oxidative coupling reaction to form the dihydrobenzofuran core is resulting in very low yields (below 20%). What are the most common causes?

Low yields in the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans are a common issue, with typical yields often in the 20-40% range.[1][2] Several factors can contribute to lower-than-expected yields:

  • Suboptimal Oxidant: The choice and amount of the oxidant are critical. While silver(I) oxide (Ag₂O) is a classic and often effective oxidant for this transformation, other silver salts may not perform as well.[1][3]

  • Incorrect Solvent System: The reaction solvent significantly impacts both the conversion of the starting material and the selectivity for the desired product.[1][3] Solvents that do not adequately dissolve the substrates or that participate in side reactions can lower the yield.

  • Non-ideal Reaction Time: Both insufficient and excessive reaction times can be detrimental. Shorter times may lead to incomplete conversion, while longer times can promote the formation of degradation products.

  • Formation of Side Products: The oxidative coupling process can generate various side products, reducing the overall yield of the desired dihydrobenzofuran neolignan.[4]

  • Inappropriate Reaction Temperature: Most oxidative couplings for this synthesis are conducted at room temperature. Deviating from this can lead to an increase in undesired side reactions.[4]

Q2: How can I optimize the reaction conditions to improve the yield of my dihydrobenzofuran neolignan synthesis?

Optimizing the reaction conditions is a crucial step to enhance the yield. Here are key parameters to consider based on recent studies:

  • Oxidant Selection and Stoichiometry: Silver(I) oxide (Ag₂O) is often the most efficient oxidant for this reaction.[1][3] An optimal stoichiometry is typically around 0.5 equivalents of Ag₂O relative to the phenylpropanoid substrate.[1][3] Using different silver(I) reagents like AgOAc, Ag₂CO₃, or AgNO₃ has been shown to result in lower yields.[1]

  • Solvent Choice: Acetonitrile has been identified as a highly effective solvent, providing a good balance between substrate conversion and selectivity for the desired product.[1][3] It is also considered a "greener" alternative to more traditionally used solvents like dichloromethane and benzene.[1]

  • Reaction Time: While older protocols often suggest reaction times of 20 hours or more, optimization studies have shown that a reaction time of 4 hours in acetonitrile can be sufficient without a significant drop in conversion and selectivity.[1][3][5][6]

  • Starting Material Purity: Ensure the purity of your phenylpropanoid starting material, as impurities can interfere with the reaction.

Below is a summary of reaction conditions that have been optimized for the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester (1) and (±)-trans-dehydrodiferulate dimethyl ester (2).

ParameterRecommended ConditionRationale
Oxidant Silver(I) Oxide (Ag₂O)Demonstrated to be the most efficient among tested silver(I) reagents.[1][3]
Oxidant Stoichiometry 0.5 equivalentsProvides the best balance between conversion and selectivity.[1][3]
Solvent AcetonitrileOffers a good balance between conversion and selectivity and is a greener solvent.[1][3]
Reaction Time 4 hoursSufficient for high conversion and selectivity under optimized conditions.[1][3][5][6]
Temperature Room TemperatureStandard condition for this reaction to minimize side product formation.[4]

Q3: I am observing the formation of multiple side products in my reaction mixture. What are these likely to be and how can I minimize them?

The oxidative coupling of phenylpropanoids is a radical-mediated process which can lead to a mixture of products. The desired reaction involves the formation of a C8-C5' and a C7-O4' bond.[1] However, other coupling possibilities exist, leading to different regioisomers and oligomeric products.

To minimize side product formation:

  • Adhere to Optimized Conditions: Strictly follow the optimized conditions for oxidant, solvent, and reaction time as detailed in the table above.

  • Control Reactant Concentration: High concentrations of reactants can favor polymerization and the formation of undesired side products.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions with atmospheric oxygen.

Q4: My primary issue is poor diastereoselectivity, resulting in a mixture of cis and trans isomers. How can I improve the stereocontrol of the reaction?

The silver(I) oxide-promoted oxidative coupling is known to be diastereoselective, typically favoring the formation of the racemic mixture of the trans-enantiomers.[1] If you are observing significant amounts of the cis isomer, it may be due to non-optimal reaction conditions.

For enhanced stereocontrol, you might consider alternative synthetic strategies:

  • Rhodium-Catalyzed Intramolecular C-H Insertion: This method has been reported to provide high diastereoselectivity for the trans product.[4]

  • Enzymatic Coupling: The use of enzymes such as horseradish peroxidase (HRP) or laccases can mimic the biosynthetic pathway and has been shown to provide good enantioselectivity.[2][7]

Experimental Protocols

Optimized Protocol for Silver(I) Oxide-Mediated Oxidative Coupling

This protocol is adapted from optimized conditions for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.[6]

Materials:

  • Methyl ferulate (1 equivalent)

  • Silver(I) oxide (Ag₂O) (0.5 equivalents)

  • Acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the methyl ferulate in acetonitrile in a round-bottom flask.

  • Add 0.5 equivalents of silver(I) oxide to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the insoluble silver salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired dihydrobenzofuran neolignan.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions oxidant Oxidant Issue? (Type, Stoichiometry) check_conditions->oxidant Check Oxidant solvent Solvent Issue? oxidant->solvent No optimize_oxidant Use 0.5 eq. Ag₂O oxidant->optimize_oxidant Yes time_temp Time/Temp Issue? solvent->time_temp No optimize_solvent Switch to Acetonitrile solvent->optimize_solvent Yes optimize_time_temp 4h at Room Temp time_temp->optimize_time_temp Yes analyze_products Analyze Product Mixture (TLC, GC, NMR) time_temp->analyze_products No optimize_oxidant->analyze_products optimize_solvent->analyze_products optimize_time_temp->analyze_products side_products Excess Side Products? analyze_products->side_products stereochem_issue Poor Diastereoselectivity? side_products->stereochem_issue No purify Optimize Purification side_products->purify Yes alternative_methods Consider Alternative Synthetic Methods stereochem_issue->alternative_methods Yes end Improved Yield stereochem_issue->end No purify->end alternative_methods->end

Caption: A logical workflow for troubleshooting low yields in dihydrobenzofuran neolignan synthesis.

Reaction Mechanism Overview

Reaction_Mechanism substrate Phenylpropanoid (e.g., Methyl Ferulate) radical Phenoxy Radical Intermediate substrate->radical Oxidation oxidant Ag₂O oxidant->radical dimerization Radical Dimerization (C8-C5' bond) radical->dimerization Coupling cyclization Intramolecular Cyclization (C7-O4' bond) dimerization->cyclization product Dihydrobenzofuran Neolignan cyclization->product

Caption: Simplified mechanism of silver(I) oxide-promoted oxidative coupling for dihydrobenzofuran synthesis.

References

Technical Support Center: Regioselectivity in Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding regioselectivity issues encountered during the synthesis of benzofuranones. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in benzofuranone synthesis?

A1: Regioselectivity in benzofuranone synthesis, particularly in intramolecular cyclization reactions like the Friedel-Crafts type, is primarily governed by a combination of steric and electronic factors.[1] Steric hindrance often directs cyclization to the less substituted ortho position of the phenolic precursor.[1] Electron-donating groups on the aromatic ring can activate specific positions, influencing the site of electrophilic attack, while electron-withdrawing groups can deactivate the ring, sometimes inhibiting the reaction altogether.[1] The choice of catalyst, be it a Lewis acid, protic acid, or a transition metal complex, also plays a crucial role in determining the regiochemical outcome.

Q2: Which synthetic routes are most prone to regioselectivity issues?

A2: Intramolecular cyclizations of unsymmetrically substituted α-phenoxycarbonyl compounds are classic examples where regioselectivity can be a significant challenge.[2] When both ortho positions on the phenol ring are available for cyclization and are not strongly differentiated by steric or electronic factors, mixtures of regioisomers are common. Similarly, Friedel-Crafts acylation of benzofurans can lead to poor C2/C3 regioselectivity.[3]

Q3: Can the choice of acid catalyst influence the regiomeric ratio?

A3: Yes, the choice and strength of the acid catalyst can be critical. In acid-catalyzed cyclizations, different Lewis acids (e.g., AlCl₃, BF₃·OEt₂) or protic acids (e.g., TFA, p-TsOH) can alter the reaction pathway and favor the formation of one regioisomer over another.[2] For instance, trifluoromethanesulfonic acid (TfOH) has been used to promote 6-endo cyclization of o-alkynoylphenols to form γ-benzopyranones, completely avoiding the 5-exo cyclization that would lead to benzofuranone derivatives. While not a direct comparison for benzofuranone isomerism, this demonstrates the powerful directing effect of the acid catalyst.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

Symptoms:

  • NMR and LC-MS analysis of the crude product shows a mixture of two or more benzofuranone isomers.

  • The major product isolated is not the desired regioisomer.

Possible Causes & Solutions:

  • Cause 1: Insufficient Steric or Electronic Differentiation

    • Solution: If the ortho positions of your phenol precursor are sterically and electronically similar, the reaction will likely be unselective. Consider redesigning the starting material. Introducing a bulky substituent (a "directing group") at one of the ortho positions can effectively block it, forcing the cyclization to occur at the desired site. If a directing group is not an option, a systematic screening of reaction conditions is necessary.

  • Cause 2: Suboptimal Catalyst Selection

    • Solution: The catalyst dictates the mechanism and can create a specific steric and electronic environment that favors one isomer. If you are using a Lewis acid, screen a variety of options with different steric bulk and acidity. For example, if AlCl₃ gives a poor ratio, try TiCl₄, SnCl₄, or a milder acid like ZnCl₂. In palladium-catalyzed syntheses, the choice of ligand is crucial. Experiment with phosphine ligands of varying cone angles and electronic properties.

  • Cause 3: Reaction Temperature and Time (Kinetic vs. Thermodynamic Control)

    • Solution: An undesired isomer may be the kinetic product (formed faster), while your desired product is the thermodynamic one (more stable). Running the reaction at a higher temperature or for a longer duration might allow for equilibration to the more stable isomer. Conversely, to favor the kinetic product, run the reaction at a much lower temperature (e.g., -78 °C) and quench it as soon as the starting material is consumed to prevent equilibration.

Problem 2: Low Yield in a Regioselective Reaction

Symptoms:

  • The reaction produces a single, clean regioisomer, but the overall yield is poor.

Possible Causes & Solutions:

  • Cause 1: Inactive Catalyst or Unfavorable Conditions

    • Solution: In palladium-catalyzed reactions, ensure the catalyst is active and not poisoned by oxygen; solvents should be properly degassed.[2] For acid-catalyzed reactions, some substrates may require a combination of a Lewis acid and a protic acid to proceed efficiently. For example, the combination of AlCl₃ and trifluoroacetic acid (TFA) has been shown to increase the rate of benzofuranone production in certain systems.[2]

  • Cause 2: Presence of Deactivating Groups

    • Solution: Strong electron-withdrawing groups on the phenol ring can significantly slow down or even prevent electrophilic aromatic substitution-type cyclizations.[1] If your substrate contains such groups, you may need to switch to a different synthetic strategy, such as a transition-metal-catalyzed cross-coupling reaction, which can be less sensitive to these electronic effects.

  • Cause 3: Intermediate Instability

    • Solution: In some cases, the intermediate formed prior to the final cyclization may be unstable under the reaction conditions. For instance, in a cascade reaction, it was observed that the formation of a phenol intermediate was faster than its conversion to the benzofuranone.[2] Optimizing conditions to favor the direct conversion or performing the reaction in a stepwise manner (isolating the intermediate first) might improve the yield of the final product.[2]

Data Presentation

Table 1: Effect of Acid Catalysts on Benzofuranone Synthesis

This table summarizes the results from an investigation into the synthesis of a specific benzofuranone (24) from a 3-hydroxy-2-pyrone (21) and a nitroalkene (22), highlighting the impact of different acid catalysts on reaction yield.

EntryLewis Acid (mol%)Protic Acid (mol%)Temp (°C)Time (h)Yield (%) of 24
1AlCl₃ (10)-150215
2AlCl₃ (10)-1502445
3AlCl₃ (10)TFA (20)150260
4AlCl₃ (10)TFA (20)1201665
5AlCl₃ (10)TFA (20)1201670
6Boronic AcidsTFA (20)12016<70
7BF₃TFA (20)12016<70
8-p-TsOH12016<70
9-HCl12016<70

Data adapted from a study on the regioselective synthesis of benzofuranones. The yield of the intermediate phenol is not shown for simplicity. This specific reaction is highly regioselective due to the nature of the starting materials.[2]

Experimental Protocols

General Procedure for Acid-Catalyzed Benzofuranone Synthesis

This protocol is a representative example for the synthesis of substituted benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which proceeds with high regioselectivity.[2]

Materials:

  • 3-hydroxy-2-pyrone derivative (2 equiv)

  • Nitroalkene derivative (1 equiv)

  • Butylated hydroxytoluene (BHT) (0.1 equiv)

  • Aluminum chloride (AlCl₃) (0.1 equiv)

  • 1,2-Dichlorobenzene (DCB), anhydrous

  • Trifluoroacetic acid (TFA) (0.2 equiv)

Procedure:

  • To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).

  • Flush the vessel with an inert gas (e.g., Argon) for 5 minutes.

  • Add anhydrous DCB (0.2 mL, to make a 0.5 M solution) and TFA (0.02 mmol, 0.2 equiv).

  • Quickly seal the vessel securely.

  • Heat the reaction mixture to 120 °C in a pre-heated oil bath for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified directly by flash column chromatography on silica gel without an aqueous workup.

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

The following diagram outlines a logical workflow for addressing issues of poor regioselectivity in benzofuranone synthesis.

G start Poor Regioselectivity Observed (Mixture of Isomers) analyze Analyze Substrate Properties start->analyze steric Are ortho positions sterically different? analyze->steric Sterics electronic Are ortho positions electronically different? analyze->electronic Electronics steric->electronic No optimize Systematically Optimize Reaction Conditions steric->optimize Yes, but still poor modify_substrate Modify Substrate: Add Bulky Directing Group electronic->modify_substrate Yes, but still poor electronic->optimize No end Improved Regioselectivity modify_substrate->end catalyst Screen Catalysts (Lewis/Protic Acids, Pd/Ligands) optimize->catalyst temp Vary Temperature & Time (Kinetic vs. Thermodynamic) catalyst->temp temp->end

Caption: A decision tree for troubleshooting poor regioselectivity.

Factors Influencing Regioselectivity in Intramolecular Cyclization

This diagram illustrates the key factors that influence the outcome of intramolecular cyclization reactions for benzofuranone synthesis.

G main Regioselectivity of Benzofuranone Formation sterics Steric Hindrance sterics->main sterics_detail Cyclization at less hindered position favored sterics->sterics_detail electronics Electronic Effects (EDG vs. EWG) electronics->main electronics_detail Directs electrophilic attack electronics->electronics_detail catalyst Catalyst System (Acid/Metal/Ligand) catalyst->main catalyst_detail Influences mechanism and transition state catalyst->catalyst_detail conditions Reaction Conditions (Temp, Time, Solvent) conditions->main conditions_detail Kinetic vs. Thermodynamic control conditions->conditions_detail

Caption: Key factors controlling regioselectivity in synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Benzofuran-2,3-dione and Isatin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of medicinal chemistry and drug development, understanding the subtle yet significant differences in the reactivity of core heterocyclic scaffolds is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparison of the chemical reactivity of benzofuran-2,3-dione (also known as coumarandione) and its nitrogen-containing analogue, isatin (1H-indole-2,3-dione). By examining their behavior in key organic reactions, supported by experimental data, this document aims to equip researchers with the knowledge to strategically select the appropriate scaffold for their synthetic endeavors.

Structural and Electronic Overview

This compound and isatin share a bicyclic structure containing a five-membered ring fused to a benzene ring. Both possess vicinal dicarbonyl groups at the 2- and 3-positions, which are the primary sites of their chemical reactivity. The key difference lies in the heteroatom at the 1-position: an oxygen atom in this compound and a nitrogen atom in isatin. This seemingly minor substitution has a profound impact on the electronic properties and, consequently, the chemical behavior of these molecules.

The nitrogen atom in isatin, being less electronegative than the oxygen in this compound, can donate its lone pair of electrons into the aromatic system to a greater extent. This electronic difference influences the electrophilicity of the carbonyl carbons, particularly the C3-carbonyl, which is a key center for nucleophilic attack.

Comparative Reactivity in Key Organic Reactions

To provide a clear and objective comparison, the reactivity of this compound and isatin will be examined across several fundamental reaction types.

Nucleophilic Addition Reactions

Both this compound and isatin readily undergo nucleophilic addition at the C3-carbonyl group, which is the more electrophilic of the two carbonyls. However, the nature of the heteroatom influences the reactivity.

Table 1: Comparison of Nucleophilic Addition Reactions

Reaction TypeNucleophileThis compound ReactivityIsatin Reactivity
Aldol CondensationKetones (e.g., acetone, acetophenone)Limited information available; expected to be less reactive than isatin due to the higher electronegativity of the oxygen atom.Readily undergoes aldol condensation with a variety of ketones to form 3-substituted-3-hydroxyindolin-2-ones.[1][2][3][4]
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile, ethyl cyanoacetate)Reported to undergo condensation, but detailed comparative data is scarce.Undergoes efficient Knoevenagel condensation to yield α,β-unsaturated products.[5][6][7][8]
Reaction with AminesPrimary and secondary aminesExpected to undergo nucleophilic attack, potentially leading to ring-opening.Reacts with amines, often leading to the formation of Schiff bases at the C3-position or ring-opened products, depending on the reaction conditions and the nature of the amine.[9][10][11]
Reaction with HydrazinesHydrazine and its derivativesExpected to form hydrazones at the C3-position.Readily forms hydrazones at the C3-position, which are versatile intermediates for the synthesis of other heterocyclic systems.[12][13][14]
Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of complex spirocyclic and fused heterocyclic systems, which are of significant interest in drug discovery.

Table 2: Comparison of Cycloaddition Reactions

Reaction TypeReagentThis compound ReactivityIsatin Reactivity
1,3-Dipolar CycloadditionAzomethine ylides, nitronesLimited examples, but has been shown to participate in 1,4-dipolar cycloadditions.Extensively studied in 1,3-dipolar cycloaddition reactions to generate a wide array of spiro-oxindole derivatives.
[3+2] CycloadditionVarious 1,3-dipolesLimited information available.A versatile substrate for [3+2] cycloaddition reactions.
Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. Its application to these dicarbonyl compounds offers a route to exocyclic alkenes.

Table 3: Comparison of Wittig Reactions

ReagentThis compound ReactivityIsatin Reactivity
Phosphorus ylidesIntramolecular Wittig reactions of precursors are known to form benzofurans.[4][15][16] Direct reaction with ylides is less documented.Reacts with phosphorus ylides at the C3-carbonyl to form 3-ylideneoxindoles.[17]
Ring-Opening Reactions

The stability of the five-membered ring in both scaffolds can be compromised under certain conditions, leading to ring-opening reactions that provide access to different molecular architectures.

Isatin is known to undergo ring-opening upon treatment with certain nucleophiles, particularly when the nitrogen is acylated, which increases the electrophilicity of the C2-carbonyl.[9] While less documented for this compound, its lactone functionality suggests susceptibility to nucleophilic attack and subsequent ring cleavage.

Experimental Protocols

To facilitate the practical application of the information presented, detailed experimental protocols for key reactions of isatin are provided below. Due to the limited availability of specific protocols for this compound in the comparative context, representative procedures for isatin are given as a benchmark.

Protocol 1: Aldol Condensation of Isatin with Acetophenone

Procedure: To a solution of isatin (1 mmol) and acetophenone (1.2 mmol) in water, polyetheramine (D230) (10 mol%) is added. The mixture is stirred at room temperature for the appropriate time until the reaction is complete (monitored by TLC). The product, a 3-substituted 3-hydroxyindolin-2-one, is then isolated by filtration and purified by recrystallization.[2]

Protocol 2: Knoevenagel Condensation of Isatin with Malononitrile

Procedure: A mixture of isatin (2 mmol) and malononitrile (2 mmol) is ground together at room temperature. A few equivalents of water are added to the mixture, and grinding is continued for a short period (e.g., 15 minutes). The resulting solid product, (2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, is obtained in high yield and purity.[5]

Protocol 3: Synthesis of Isatin-3-Hydrazone

Procedure: A mixture of isatin (0.1 mol) and hydrazine hydrate (1.2 equivalents) in methanol is refluxed for 1 hour. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold methanol, and dried to afford isatin-3-hydrazone in near-quantitative yield.[14]

Visualizing Reaction Pathways

To further elucidate the reactivity patterns, the following diagrams illustrate key reaction pathways and logical relationships.

Nucleophilic_Attack cluster_isatin Isatin Reactivity cluster_benzofuran This compound Reactivity Isatin Isatin C3_Carbonyl C3 Carbonyl (Electrophilic Center) Isatin->C3_Carbonyl Highly reactive due to N-atom influence Addition_Product 3-Substituted-3-hydroxyindolin-2-one or Schiff Base/Hydrazone C3_Carbonyl->Addition_Product Forms stable adducts Nucleophile Nucleophile (e.g., Enolate, Amine, Hydrazine) Nucleophile->C3_Carbonyl Nucleophilic Attack Benzofuran This compound C3_Carbonyl_B C3 Carbonyl (Electrophilic Center) Benzofuran->C3_Carbonyl_B Less reactive due to O-atom electronegativity Addition_Product_B Potential for addition and/or ring-opening C3_Carbonyl_B->Addition_Product_B Nucleophile_B Nucleophile Nucleophile_B->C3_Carbonyl_B Nucleophilic Attack

Figure 1: A conceptual diagram illustrating the comparative susceptibility of the C3-carbonyl in isatin and this compound to nucleophilic attack.

Cycloaddition_Comparison cluster_isatin Isatin cluster_benzofuran This compound Compound Dicarbonyl Compound Isatin Isatin Benzofuran This compound Dipole 1,3-Dipole Dipole->Isatin Reacts readily Dipole->Benzofuran Potential for reaction Spirocycle Spirocyclic Product Spiro_Isatin Diverse Spiro-oxindoles Isatin->Spiro_Isatin Well-established route Spiro_Benzofuran Spiro-benzofuranones Benzofuran->Spiro_Benzofuran Less explored

Figure 2: A diagram comparing the utility of isatin and this compound in cycloaddition reactions for the synthesis of spirocyclic compounds.

Conclusion

Conversely, the chemistry of this compound is less explored. The higher electronegativity of the oxygen atom likely renders the C3-carbonyl less electrophilic compared to isatin, potentially requiring more forcing reaction conditions for similar transformations. This presents both a challenge and an opportunity for synthetic chemists. The development of new methodologies for the functionalization of the this compound scaffold could unlock novel chemical space for drug discovery.

For drug development professionals, the choice between these two scaffolds will depend on the desired synthetic outcome and the target molecular architecture. Isatin provides a well-trodden path to a vast library of diverse compounds, while this compound represents a frontier with the potential for the discovery of new chemical entities with unique biological properties. Further comparative studies under standardized conditions are warranted to provide a more quantitative understanding of the reactivity differences between these two important heterocyclic systems.

References

A Comparative Analysis of the Biological Activities of Benzofuran-2,3-dione and Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two prominent heterocyclic scaffolds: Benzofuran-2,3-dione and Isatin (1H-indole-2,3-dione). While both compounds share a bicyclic structure with a dicarbonyl moiety, their distinct heteroatoms—oxygen in benzofuran and nitrogen in isatin—give rise to a diverse and, in some cases, overlapping spectrum of biological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer an objective resource for researchers in drug discovery and development.

Note on this compound: Direct experimental data on the biological activity of the parent this compound is limited in the available scientific literature. Therefore, this guide will draw comparisons using data from various biologically active benzofuran derivatives, which serve as important therapeutic agents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Overview of Biological Activities

Isatin is an endogenous compound found in mammals and has been extensively studied, revealing a broad range of pharmacological properties. Its derivatives are known to exhibit significant anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities. The versatility of the isatin scaffold has made it a valuable starting point for the synthesis of numerous potential therapeutic agents.

Benzofuran derivatives also constitute a major class of heterocyclic compounds with a wide array of biological functions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] These compounds are recognized for their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][6] The benzofuran nucleus is a key structural component in many natural products and synthetic drugs.[4][19]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of isatin and various benzofuran derivatives.

Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Isatin Derivatives
Isatin-based hybrid 22dMCF-7 (Breast)3.41[4]
Isatin-based hybrid 22fMCF-7 (Breast)2.27[4]
Isatin-based hybrid 22dT-47D (Breast)3.82[4]
Isatin-based hybrid 22fT-47D (Breast)7.80[4]
Benzofuran Derivatives
Benzofuran-oxadiazole 14cHCT116 (Colon)3.27[4]
Benzofuran-chalcone 4gHCC1806 (Breast)5.93[2]
Benzofuran-chalcone 4gHeLa (Cervical)5.61[2]
Benzofuran-isatin hybrid 23aSW-620 (Colorectal)8.7
Benzofuran-isatin hybrid 23dSW-620 (Colorectal)6.5
Benzofuran derivative 17iMCF-7 (Breast)2.90[13]
Benzofuran derivative 17iH460 (Lung)2.06[13]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one(Anti-inflammatory)More potent than diclofenac[22]
Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isatin Derivatives
Isatin-sulfonamide hybridsS. aureus, S. epidermidis, B. subtilis0.007-0.49
Benzofuran Derivatives
Benzofuran amide 6a, 6b, 6fGram-positive & Gram-negative bacteria6.25[6][10]
Benzofuran ketoxime 38S. aureus0.039[1]
Benzofuran-3-carbohydrazide 4M. tuberculosis H37Rv2[1]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39-3.12[5]
Aza-benzofuran 1S. typhimurium, S. aureus12.5[3]
Aza-benzofuran 1E. coli25[3]

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24h) A->B C Treatment with Compound B->C D Incubation (48-72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H

MTT Assay Workflow

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Isatin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Microorganism Suspension A->B C Incubate (18-24h) B->C D Observe for Visible Growth (Turbidity) C->D E Determine MIC D->E

MIC Determination Workflow

Detailed Steps:

  • Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways

Isatin-Induced Apoptosis Signaling Pathway

Isatin and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.

Isatin_Apoptosis Isatin Isatin Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Isatin->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Isatin-Induced Apoptosis Pathway

This pathway involves the inhibition of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax by isatin derivatives. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.

Anticancer Signaling Pathways of Benzofuran Derivatives

Benzofuran derivatives have been shown to exert their anticancer effects by targeting various signaling pathways, including the VEGFR-2 and mTOR pathways, which are crucial for tumor angiogenesis and proliferation.[2]

Benzofuran_Anticancer Benzofuran Benzofuran Derivatives VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibition mTOR mTOR Benzofuran->mTOR Inhibition Apoptosis Apoptosis Benzofuran->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation

Anticancer Pathways of Benzofurans

By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), benzofuran derivatives can suppress tumor angiogenesis (the formation of new blood vessels).[2] Inhibition of the mammalian target of rapamycin (mTOR) pathway disrupts cell growth, proliferation, and survival. Furthermore, some benzofuran derivatives can also induce apoptosis.

Conclusion

Both isatin and benzofuran derivatives represent rich sources of biologically active compounds with significant therapeutic potential. Isatin and its analogs have been extensively explored, yielding a wealth of data on their anticancer and antimicrobial properties, with well-defined mechanisms of action. Benzofuran derivatives also demonstrate a broad spectrum of activities, with many exhibiting potent anticancer and antimicrobial effects.

While a direct comparison of the parent this compound and isatin is hampered by the limited data on the former, the comparative analysis of their derivatives highlights the potential of both scaffolds in the development of novel therapeutic agents. Further investigation into the biological activities of the core this compound structure is warranted to fully elucidate its therapeutic potential and provide a more direct comparison with the well-established isatin scaffold. This guide serves as a foundational resource for researchers to navigate the existing data and guide future studies in this promising area of medicinal chemistry.

References

Validating the Bioactivity of Benzofuran-2,3-dione: A Comparative Guide to the MTT Assay and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the MTT assay and other common cell viability assays for validating the bioactivity of Benzofuran-2,3-dione and its derivatives. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols to ensure reproducibility.

Introduction to this compound and Bioactivity Screening

This compound, a heterocyclic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3][4] Validating the cytotoxic and anti-proliferative effects of these compounds is a critical step in the drug discovery process. The MTT assay is a widely adopted colorimetric method for assessing cell viability and is frequently used to determine the half-maximal inhibitory concentration (IC50) of novel compounds.[1][5] This guide will delve into the application of the MTT assay for this compound bioactivity validation and compare it with alternative methods to aid researchers in selecting the most appropriate assay for their specific needs.

Data Presentation: Cytotoxicity of Benzofuran Derivatives (MTT Assay)

The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives against different cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
Bromomethyl-substituted benzofuranK562 (chronic myeloid leukemia)5[1]
Bromomethyl-substituted benzofuranHL60 (acute myeloid leukemia)0.1[1]
Benzofuran-based chalcone derivative 4gHCC1806 (breast cancer)5.93[6]
Benzofuran-based chalcone derivative 4gHeLa (cervical cancer)5.61[6]
Benzofuran-based chalcone derivative 4nHeLa (cervical cancer)3.18[6]
Benzofuran-based chalcone derivative 4qHeLa (cervical cancer)4.95[6]
3-methylbenzofuran derivative 16bA549 (lung cancer)1.48[2]
Bromo derivative 14cHCT116 (colon cancer)3.27[2]
Benzofuran-2-carboxamide derivative 50gHCT-116 (colon cancer)0.87[2]
Benzofuran-2-carboxamide derivative 50gHeLa (cervical cancer)0.73[2]
Benzofuran-2-carboxamide derivative 50gA549 (lung cancer)0.57[2]
Brominated benzofuran derivative 6K562 (chronic myeloid leukemia)3.83[4]
Brominated benzofuran derivative 8K562 (chronic myeloid leukemia)2.59[4]

Experimental Protocols

Detailed methodologies for the MTT assay and its common alternatives are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Treat cells with various concentrations of the benzofuran compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

Alternative Assays: A Comparative Overview

While the MTT assay is widely used, it has limitations, such as the insolubility of the formazan product and potential interference from compounds that affect cellular metabolism.[8] The following are common alternatives:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[9] This makes the XTT assay more straightforward, especially for suspension cells.[9]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Another tetrazolium salt that is reduced to a water-soluble formazan. The MTS assay is generally considered more sensitive and efficient than the MTT assay.[10]

  • ATP (Adenosine Triphosphate) Assay: This luminescent assay measures the amount of ATP in viable cells. It is a rapid and highly sensitive method that does not rely on metabolic conversion of a substrate.[11][12]

Detailed Protocols for Alternative Assays

XTT Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent immediately before use.[13]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.[14]

  • Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 660 nm.[14]

MTS Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • MTS Addition: Add 20 µL of the MTS solution (often containing an electron coupling agent like PES) to each well.[15][16][17]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[15][16][17]

  • Absorbance Measurement: Record the absorbance at 490 nm.[16][17]

ATP Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay, preferably in opaque-walled plates.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.[18]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[11][19]

Mandatory Visualizations

Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. These include the mTOR, RAS/RAF/MEK/ERK, and VEGFR-2 signaling pathways.[2][6][20][21]

Benzofuran_Signaling_Pathways Benzofuran This compound & Derivatives VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibition RAS RAS Benzofuran->RAS Inhibition mTOR mTOR Benzofuran->mTOR Inhibition Apoptosis Apoptosis Benzofuran->Apoptosis Induction Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR->Proliferation

Caption: Benzofuran derivatives inhibit key signaling pathways in cancer.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Benzofuran Compound seed_cells->add_compound incubate_compound Incubate (24-72h) add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Logical Relationship: Assay Selection Guide

Choosing the right cell viability assay depends on several factors. This diagram outlines a decision-making process for selecting between the MTT assay and its alternatives.

Assay_Selection_Guide start Assay Selection high_throughput High-Throughput Screening? start->high_throughput suspension_cells Suspension Cells? high_throughput->suspension_cells Yes mtt MTT Assay high_throughput->mtt No metabolic_interference Potential Metabolic Interference? suspension_cells->metabolic_interference No xtt_mts XTT or MTS Assay suspension_cells->xtt_mts Yes metabolic_interference->xtt_mts No atp ATP Assay metabolic_interference->atp Yes

Caption: A decision guide for selecting a cell viability assay.

References

The Versatile Benzofuran Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzofuran core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives in the key therapeutic areas of oncology, microbiology, and inflammation. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a common motif in natural products and synthetic molecules with a wide range of pharmacological properties.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse chemical space for optimizing biological activity. Understanding the SAR of these derivatives is crucial for the rational design of novel and more effective therapeutic agents.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the disruption of microtubule dynamics and the inhibition of essential enzymes like DNA gyrase.[3][4]

Structure-Activity Relationship Insights

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.

  • Substitution at the C2 and C3 positions: The C2 and C3 positions of the benzofuran ring are critical for anticancer activity. The introduction of various moieties at these positions has been extensively explored. For instance, substitution with a 3,4,5-trimethoxyphenyl group at the C2 position is a common feature in many potent tubulin polymerization inhibitors.[5][6]

  • Halogenation: The incorporation of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[7] The position of the halogen is a critical determinant of its biological activity.

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as chalcones, pyrazoles, or piperazines, have shown promising anticancer activities.[7][8] These hybrid strategies can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives against various cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1 H3,4,5-trimethoxybenzoylCH3HeLa0.011[5]
2 OCH33,4,5-trimethoxybenzoylHMDA-MB-2313.01[5]
3 HH2-bromoacetylK5625[7]
4 HH2-chloroacetylHL-600.1[7]
5 H2-(4-chlorophenyl)-4-oxothiazolidin-3-ylHMCF-71.25[8]
Key Anticancer Mechanisms and Signaling Pathways

One of the primary mechanisms of action for many anticancer benzofuran derivatives is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

Another important target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication. Some benzofuran derivatives have been shown to inhibit this enzyme, suggesting their potential as antibacterial agents as well.[9]

anticancer_pathway Benzofuran_Derivative Benzofuran Derivative Tubulin β-Tubulin (Colchicine Binding Site) Benzofuran_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Benzofuran_Derivative->Microtubule_Assembly Inhibits DNA_Gyrase DNA Gyrase Benzofuran_Derivative->DNA_Gyrase Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->DNA_Replication_Inhibition

Anticancer mechanisms of benzofuran derivatives.

Antimicrobial Activity of Benzofuran Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[10][11][12]

Structure-Activity Relationship Insights

The antimicrobial efficacy of benzofurans is influenced by specific structural features:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound through the microbial cell membrane.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or cyano groups, on the benzofuran ring can enhance antibacterial activity.[12]

  • Heterocyclic substitutions: The introduction of heterocyclic rings like thiazole, pyrazole, or oxadiazole at the C2 or C3 position has been shown to significantly improve antimicrobial potency.[11][12]

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzofuran derivatives against various microbial strains.

Compound IDR1R2Microbial StrainMIC (µg/mL)Reference
6 H2-(1H-imidazol-2-yl)Staphylococcus aureus12.5[12]
7 5-nitroHEscherichia coli6.25[12]
8 H2-(1,3-thiazol-2-yl)Candida albicans25[11]
9 5-bromo2-(4-bromophenyl)Bacillus subtilis29.76 (µmol/L)[12]
10 H2-(5-methyl-1,3,4-oxadiazol-2-yl)Aspergillus niger50[11]
Experimental Workflow for Antimicrobial Screening

A common method for evaluating the antimicrobial activity of compounds is the agar well diffusion method .

antimicrobial_workflow start Start prepare_media Prepare and sterilize Mueller-Hinton agar start->prepare_media inoculate_plate Inoculate agar plate with microbial suspension prepare_media->inoculate_plate create_wells Create wells in the agar (6-8 mm diameter) inoculate_plate->create_wells add_compound Add benzofuran derivative solution to wells create_wells->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate measure_zones Measure the diameter of the inhibition zones (mm) incubate->measure_zones end End measure_zones->end

Agar well diffusion method workflow.

Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a hallmark of many diseases, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[13][14] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Structure-Activity Relationship Insights

The anti-inflammatory properties of benzofuran derivatives are dictated by their substitution patterns:

  • N-Aryl piperazine moiety: The incorporation of an N-aryl piperazine moiety has been shown to confer potent anti-inflammatory activity.[8][15]

  • Keto-group: The presence of a keto-substituent appears to be important for both anti-inflammatory and anticancer activities.[8]

  • Hybridization with other heterocycles: Hybrid molecules of benzofuran with other anti-inflammatory pharmacophores, such as imidazole or oxadiazole, have demonstrated synergistic effects.[14]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative benzofuran derivatives, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound IDR1R2IC50 (µM) for NO InhibitionReference
11 H2-(4-phenylpiperazin-1-yl)acetyl5.28[15]
12 H2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl8.57[8]
13 H2-(1H-imidazol-1-yl)acetyl17.3[13]
14 5-chloro2-(4-fluorophenyl)16.5[13]
15 H2-benzoyl25.1[8]
Key Anti-inflammatory Signaling Pathways

Benzofuran derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][16] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NF_kB NF-κB Pathway (IKK, IκBα, p65) TLR4->NF_kB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Pro_inflammatory_Mediators Induces NF_kB->Pro_inflammatory_Mediators Induces Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->MAPK Inhibits Benzofuran_Derivative->NF_kB Inhibits

Anti-inflammatory signaling pathways modulated by benzofurans.

Experimental Protocols

Synthesis of Benzofuran Derivatives

A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities.[3]

General Procedure for the Synthesis of Benzofuran Chalcones:

  • To a solution of an appropriate 2-acetylbenzofuran in ethanol, add the desired aromatic aldehyde.

  • Add a catalytic amount of piperidine or pyrrolidine.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.[18][19]

  • Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculation: Aseptically swab the surface of the agar with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the benzofuran derivative solution at a specific concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.[14][20]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

References

A Comparative Guide to the Antioxidant Capacity of Benzofuran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various benzofuran-2-one derivatives, a class of heterocyclic molecules recognized for their therapeutic potential.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of degenerative diseases.[1][3] Benzofuran-2-ones, also known as 2-coumaranones, are prevalent in many natural medicinal products and have become a significant scaffold in the design of novel antioxidant agents.[4] Their structure, featuring a benzene ring fused to a furan-2-one ring, often decorated with hydroxyl groups, is key to their radical scavenging capabilities.[4][5]

This analysis synthesizes experimental data to facilitate informed decisions in drug discovery and development, focusing on quantitative comparisons and detailed experimental methodologies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of several 3,3-disubstituted-3H-benzofuran-2-one derivatives has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The data is presented as the relative IC50 (rIC50), which is the molar ratio of the antioxidant to DPPH• required to scavenge 50% of the DPPH radicals. A lower rIC50 value signifies a higher antioxidant capacity. The activity of these derivatives is compared against Trolox, a water-soluble analog of vitamin E, which serves as a standard antioxidant.

The data reveals that the substitution pattern on the aromatic ring and the solvent used significantly influence the antioxidant efficacy.[1] For instance, certain dihydroxy-substituted derivatives exhibit a remarkable increase in antioxidant activity compared to the Trolox standard, particularly in methanolic solutions.[1][4]

CompoundSolventrIC50 (mols antioxidant / mols DPPH•)Number of Reduced DPPH• Molecules (approx.)Reference Standard (Trolox) rIC50
3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one Methanol0.17~31.00
3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one Methanol0.18~21.00
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one Methanol0.18Not Specified0.41
3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one Methanol0.25~21.00
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Methanol0.25Not Specified0.41
3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one Methanol0.31~21.00
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Methanol0.31Not Specified0.41
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one Acetonitrile>5Not Specified1.00
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Acetonitrile4.47Not Specified1.00

Data sourced from Miceli et al. (2018) and BenchChem (2025).[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the antioxidant capacity of benzofuran-2-one derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is a standard and reliable method for determining the free-radical scavenging activity of a compound.[5] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other appropriate solvent like acetonitrile)[4]

  • Test benzofuran-2-one derivatives

  • Positive control (e.g., Trolox, Ascorbic acid)[5]

  • Spectrophotometer or 96-well microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly prepared and have a deep purple color.[5]

  • Preparation of Test Compounds: Prepare a stock solution of the benzofuran-2-one derivative in methanol. Create a series of dilutions from this stock to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the DPPH solution to each well. Then, add a corresponding volume of the test compound dilution or control solution. A blank containing only the solvent and DPPH is also prepared.[1]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][5]

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.[1][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.[5]

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Reagent and Sample Preparation: Prepare the FRAP reagent and a series of dilutions for the test compounds and a standard ferrous sulfate solution.[1]

  • Reaction: Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[1]

  • Measurement: Measure the absorbance of the resulting blue solution at approximately 593 nm.[1]

  • Quantification: Generate a standard curve using the ferrous sulfate solutions. The antioxidant capacity is expressed as FRAP value (in µM Fe²⁺ equivalents).[1]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Test Compound/Control prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound & Control prep_sample->mix incubate Incubate in Dark (30 mins at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates HO1 HO-1 Transcription->HO1 Other_AOX Other Antioxidant Enzymes Transcription->Other_AOX

Caption: The Nrf2 signaling pathway for antioxidant response.

Studies have shown that some benzofuran-2-one derivatives can protect neuronal cells from catechol-induced oxidative stress, partly by boosting the expression of Heme Oxygenase-1 (HO-1), a key antioxidant enzyme regulated by the Nrf2 pathway.[6]

Conclusion

The experimental data compiled in this guide demonstrate that 3,3-disubstituted-3H-benzofuran-2-one derivatives are a promising class of antioxidant compounds.[4] Their efficacy is highly dependent on the number and position of hydroxyl groups on the benzofuran scaffold. Specifically, compounds with multiple hydroxyl substitutions, such as the 3,5,7-trihydroxy derivative, show significantly higher antioxidant capacity than the widely used standard, Trolox.[2] The choice of solvent also plays a critical role in their activity.[1] The provided protocols offer a standardized framework for the continued investigation and comparison of these and other novel antioxidant molecules, while the visualized pathways offer insight into their potential mechanisms of action.[6] Further research into the structure-activity relationships of these derivatives will be crucial for developing potent therapeutic agents to combat oxidative stress-related diseases.[7]

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran derivatives, a significant class of heterocyclic compounds, are ubiquitously found in natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1][2][3] Their diverse biological profiles have spurred extensive research, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide provides a comparative overview of the in vitro and in vivo studies of various benzofuran derivatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Anticancer Activity of Benzofuran Derivatives

Benzofuran scaffolds have been extensively explored for their potential as anticancer agents, with numerous derivatives demonstrating significant cytotoxicity against various cancer cell lines.[7][8] These compounds have been shown to target key signaling pathways involved in cancer progression.

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzofuran derivatives against different human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 17i MCF-7 (Breast)2.90 ± 0.32[9]
MGC-803 (Gastric)5.85 ± 0.35[9]
H460 (Lung)2.06 ± 0.27[9]
A549 (Lung)5.74 ± 1.03[9]
THP-1 (Leukemia)6.15 ± 0.49[9]
Hybrid 16 A549 (Lung)0.12[10][11]
SGC7901 (Gastric)2.75[10][11]
Compound B4 MDA-MB-231 (Breast)54.51 ± 2.02 µg/mL[12]
Compound B5 MDA-MB-231 (Breast)45.43 ± 1.05 µg/mL[12]
MCF-7 (Breast)40.21 ± 3.01 µg/mL[12]
Compound 10h L1210 (Leukemia)0.016[13]
FM3A/0 (Breast)0.018[13]
Molt4/C8 (Leukemia)0.020[13]
CEM/0 (Leukemia)0.022[13]
HeLa (Cervical)0.024[13]
Compound 4g HCC1806 (Breast)5.93[14]
HeLa (Cervical)5.61[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of benzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway: Inhibition of Aurora B Kinase

Certain benzofuran derivatives exert their anticancer effects by inhibiting key enzymes in cell cycle regulation, such as Aurora B kinase.[15] The inhibition of Aurora B disrupts mitosis, leading to apoptosis in cancer cells.

G cluster_cell Cancer Cell Benzofuran_Derivative Benzofuran Derivative Aurora_B Aurora B Kinase Benzofuran_Derivative->Aurora_B Inhibits Phospho_Histone_H3 Phospho-Histone H3 (Ser10) Aurora_B->Phospho_Histone_H3 Phosphorylates Histone_H3 Histone H3 Histone_H3->Phospho_Histone_H3 Mitosis Mitosis Phospho_Histone_H3->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to

Caption: Inhibition of Aurora B Kinase by a Benzofuran Derivative.

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][16]

Comparative In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various benzofuran derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
1-(thiazol-2-yl)pyrazoline (19) Gram-negative bacteria25 mm (inhibition zone)[1]
Gram-positive bacteria20 mm (inhibition zone)[1]
Benzofuran-5-ol derivatives (20, 21) Fungal species1.6-12.5[1]
Benzofuran-3-carbohydrazide derivative (4) M. tuberculosis H37Rv2[1]
Benzofuran ketoxime (38) S. aureus0.039[1]
Compound 6b Various bacteria and fungi6.25[17]
Aza-benzofuran (1) S. typhimurium12.5[18]
S. aureus12.5[18]
E. coli25[18]
Oxa-benzofuran (6) P. italicum12.5[18]
C. musae12.5[18]
Compound M5a, M5g Enterococcus Faecalis50[19]
Compound M5i, M5k, M5l Candida albicans25[19]
Experimental Protocol: Broth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the benzofuran derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Workflow: Antimicrobial Screening

The general workflow for screening the antimicrobial activity of benzofuran derivatives involves a series of in vitro assays.

G cluster_workflow Antimicrobial Screening Workflow Start Synthesized Benzofuran Derivatives Primary_Screening Primary Screening (e.g., Disc Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Dilution) Primary_Screening->MIC_Determination Active Compounds MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Mechanism_Studies Mechanism of Action Studies MBC_MFC_Determination->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: General Workflow for Antimicrobial Screening.

Anti-inflammatory Activity of Benzofuran Derivatives

Several benzofuran derivatives have been investigated for their anti-inflammatory properties, with promising results in both in vitro and in vivo models.[17][20]

Comparative In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity (IC50 values) of selected benzofuran derivatives.

Compound/DerivativeAssayIC50 (µM)Reference
Hybrid 16 NO inhibition (LPS-stimulated RAW 264.7)5.28[10][11]
Aza-benzofuran (1) NO inhibition (LPS-stimulated RAW 264.7)17.3[18]
Aza-benzofuran (4) NO inhibition (LPS-stimulated RAW 264.7)16.5[18]
Compound 5d NO inhibition (LPS-stimulated RAW 264.7)52.23 ± 0.97[20]
Difluorinated benzofuran (2) PGE2 formation inhibition (LPS-treated macrophages)1.92[21]
Difluorinated benzofuran (3) PGE2 formation inhibition (LPS-treated macrophages)1.48[21]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of benzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[18]

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with different concentrations of the benzofuran derivatives for a short period.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the compounds for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[20]

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKKα/β TLR4->IKK Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->MAPK Inhibits Benzofuran_Derivative->IKK Inhibits Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65) IκBα->NF_κB Releases NF_κB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription Inflammatory_Mediators Inflammatory Mediators Pro_inflammatory_Genes->Inflammatory_Mediators Expression

Caption: Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives.

References

Comparative Molecular Docking Studies of Benzofuran-2,3-dione Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Benzofuran-2,3-dione Analogues as Potential Therapeutic Agents Based on Molecular Docking and In Vitro Studies.

This compound and its analogues represent a versatile class of heterocyclic compounds that have garnered significant attention from the scientific community. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, make them promising candidates for drug development. Molecular docking studies are a crucial computational tool in this endeavor, providing insights into the binding affinities and interaction mechanisms of these analogues with various biological targets. This guide offers a comparative analysis of recent molecular docking studies on this compound analogues, supported by experimental data, to aid researchers and drug development professionals in this field.

Performance Comparison of Benzofuran Analogues

The therapeutic potential of this compound analogues has been explored against a range of biological targets. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogues.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents by targeting various proteins involved in cancer progression.

Table 1: Comparison of Anticancer Activity of Benzofuran Analogues

CompoundTargetCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 8 PI3K-0.00221LY2940020.00618
Compound 8 VEGFR-2-0.068Sorafenib0.0312
Compound 17i LSD1-0.065--
Compound 17i MCF-72.90 ± 0.32--
Compound 17i H4602.06 ± 0.27--
Benzofuran-1,2,3-triazole hybrid BENZ-0454 EGFR-Docking Score: -10.2 kcal/molReference MoleculeDocking Score: -7.9 kcal/mol
Benzofuran-4,5-dione derivative 27 HsPDFVarious cancer cell lines2.8 - 37--

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Lower values indicate higher potency. Docking scores represent the binding affinity, with more negative values indicating stronger binding.

Antimicrobial and Enzyme Inhibitory Activity

Analogues of this compound have also been investigated for their effectiveness against microbial pathogens and as inhibitors of key enzymes.

Table 2: Comparison of Antimicrobial and Enzyme Inhibitory Activity of Benzofuran Analogues

CompoundTargetOrganism/EnzymeActivity
Benzofuran-based 1,2,3-triazole derivatives-A-549 cells (cytotoxicity)Good activity
2,3-diaryl benzofuran derivative 9E Polyketide Synthase-13Mycobacterium tuberculosis H37RaMIC: 12.5 µg/mL
Benzofuran-based compound 7c Acetylcholinesterase-IC50: 0.058 µM
Benzofuran-based compound 7e Acetylcholinesterase-IC50: 0.086 µM
Benzofuran-4,5-dionesHuman Peptide Deformylase (HsPDF)-Selective inhibitors
Substituted benzofuran derivativesPks13Mycobacterium tuberculosisPotent inhibition

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols used in the molecular docking and biological evaluation of this compound analogues.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A generalized workflow for molecular docking studies of this compound analogues is as follows:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the this compound analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the region where the docking will be performed.

  • Docking Simulation: Docking is carried out using software such as AutoDock, Schrödinger, or MOE (Molecular Operating Environment).[1] The software samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking score and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Biological Assays

In vitro biological assays are conducted to validate the predictions from molecular docking studies and to determine the actual biological activity of the synthesized compounds.

  • Anticancer Assays: The cytotoxic effects of the compounds on various cancer cell lines are commonly evaluated using the MTT assay.[2][3] This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Enzyme Inhibition Assays: The inhibitory activity of the compounds against specific enzymes is determined using appropriate enzymatic assays. For example, acetylcholinesterase inhibition is measured using a modified Ellman's method.[4]

  • Antimicrobial Assays: The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution method.

Visualizing the Process: From Design to Discovery

The following diagrams illustrate the typical workflows and conceptual relationships in the study of this compound analogues.

cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation Ligand Design Ligand Design Molecular Docking Molecular Docking Ligand Design->Molecular Docking Target Identification Target Identification Target Identification->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Synthesis of Analogues Synthesis of Analogues Binding Affinity Prediction->Synthesis of Analogues Structural Characterization Structural Characterization Synthesis of Analogues->Structural Characterization In Vitro Assays In Vitro Assays Structural Characterization->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis SAR Analysis->Ligand Design

Caption: Drug discovery workflow for this compound analogues.

cluster_0 Input cluster_1 Docking Simulation cluster_2 Output & Analysis Protein Structure (PDB) Protein Structure (PDB) Software (e.g., AutoDock) Software (e.g., AutoDock) Protein Structure (PDB)->Software (e.g., AutoDock) Ligand Structures (SDF/MOL2) Ligand Structures (SDF/MOL2) Ligand Structures (SDF/MOL2)->Software (e.g., AutoDock) Grid Box Definition Grid Box Definition Software (e.g., AutoDock)->Grid Box Definition Conformational Search Conformational Search Grid Box Definition->Conformational Search Docking Score Docking Score Conformational Search->Docking Score Binding Pose Binding Pose Conformational Search->Binding Pose Interaction Analysis Interaction Analysis Binding Pose->Interaction Analysis

Caption: A typical molecular docking workflow.

References

A Comparative Analysis of the Anticancer Activity of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably their potential as anticancer agents. This guide provides a comparative analysis of the anticancer activity of various benzofuran compounds, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of benzofuran derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is a standard metric for comparison. The following tables summarize the IC50 values of representative benzofuran derivatives, showcasing their activity across different cancer types.

Table 1: Anticancer Activity of Halogenated and Hybrid Benzofuran Derivatives
Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranCompound with bromine at 3-positionK562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
N-phenethyl carboxamide derivativeA549 (Lung)Not specified, but most active in its series[1]
Benzofuran-Piperazine HybridHybrid 16A549 (Lung)0.12[2]
SGC7901 (Gastric)2.75[2]
Benzofuran-Chalcone HybridCompound 18MCF-7 (Breast)2-10[3]
Table 2: Anticancer Activity of Substituted Benzofuran Derivatives
Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
3-Amidobenzofuran28gMDA-MB-231 (Breast)3.01[4]
HCT-116 (Colon)5.20[4]
Benzofuran Hybrid12SiHa (Cervical)1.10[4]
HeLa (Cervical)1.06[4]
Oxindole-Benzofuran22dMCF-7 (Breast)3.41[4]
22fMCF-7 (Breast)2.27[4]
Bromo-derivative14cHCT-116 (Colon)3.27[4]
Benzofuran-based chalcone4gHeLa (Cervical)5.61[3]
HCC1806 (Breast)5.93[3]
4nHeLa (Cervical)3.18[3]

Mechanisms of Anticancer Activity

Benzofuran derivatives exert their anticancer effects through diverse mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the activation of the p53 signaling pathway.

Inhibition of Tubulin Polymerization

Certain benzofuran derivatives act as microtubule-destabilizing agents. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[5][6][7] This disruption of microtubule dynamics is critical as microtubules are essential for the formation of the mitotic spindle during cell division.[7][8] The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[9]

G2M_Arrest_Pathway Benzofuran Benzofuran Derivative Tubulin β-Tubulin (Colchicine Binding Site) Benzofuran->Tubulin Binds to & Inhibits Polymerization Tubulin Polymerization Benzofuran->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis p53_Apoptosis_Pathway Benzofuran Benzofuran Derivative CellularStress Cellular Stress (e.g., DNA Damage) Benzofuran->CellularStress p53 p53 Activation CellularStress->p53 BaxPuma ↑ Pro-apoptotic Proteins (Bax, PUMA) p53->BaxPuma Transcriptional Activation Mitochondria Mitochondrial Outer Membrane Permeabilization BaxPuma->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Benzofuran Derivatives (Varying Concentrations & Durations) Start->Treatment Harvest Cell Harvesting Treatment->Harvest MTT MTT Assay Harvest->MTT CellCycle Cell Cycle Analysis Harvest->CellCycle Apoptosis Apoptosis Assay Harvest->Apoptosis MTT_Steps 1. Add MTT Reagent 2. Incubate 3. Solubilize Formazan 4. Measure Absorbance MTT->MTT_Steps MTT_Result Result: Cell Viability (IC50) MTT_Steps->MTT_Result CellCycle_Steps 1. Fixation (Ethanol) 2. Staining (Propidium Iodide) 3. Flow Cytometry CellCycle->CellCycle_Steps CellCycle_Result Result: % Cells in G0/G1, S, G2/M CellCycle_Steps->CellCycle_Result Apoptosis_Steps 1. Staining (Annexin V/PI) 2. Flow Cytometry Apoptosis->Apoptosis_Steps Apoptosis_Result Result: % Apoptotic & Necrotic Cells Apoptosis_Steps->Apoptosis_Result

References

Unveiling the Antimicrobial Potential of Benzofuran-2,3-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the antimicrobial spectrum of benzofuran-2,3-dione derivatives, supported by available experimental data. This analysis aims to shed light on the potential of this heterocyclic scaffold in the development of novel antimicrobial agents.

Benzofuran and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The fusion of a benzene ring with a furan ring results in a bicyclic heteroaromatic system that serves as a foundation for designing novel bioactive molecules. Among the various derivatives, those incorporating a 2,3-dione functionality, often in the form of isatin hybrids, have garnered significant interest for their potent antimicrobial effects.

Comparative Antimicrobial Spectrum

Recent studies have highlighted the promising antimicrobial activity of this compound derivatives and related isatin hybrids against a spectrum of pathogenic microorganisms. These compounds have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

A series of novel benzofuran-isatin hybrids showcased considerable in vitro anti-tubercular activity against both drug-sensitive and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (MTB). One particular hybrid, designated as 8f, exhibited remarkable potency with Minimum Inhibitory Concentrations (MICs) of 0.25 µg/mL against the H37Rv strain and 0.5 µg/mL against MDR-TB strains, coupled with no cytotoxicity towards VERO cells. Further investigations into benzofuran-isatin-imine hybrids also revealed significant anti-tubercular and broad-spectrum antibacterial activities. Hybrid 7j, for instance, displayed potent activity against both drug-sensitive and MDR-TB, with MIC values as low as <0.016 µg/mL and 0.062 µg/mL, respectively. This compound also demonstrated promising antibacterial activity against a panel of Gram-positive and Gram-negative pathogens, with MIC values often ≤1 µg/mL.

Other studies on benzofuran derivatives have reported broad-spectrum antimicrobial activity. For example, certain benzofuran amide derivatives have shown MICs as low as 6.25 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Another study on benzofuran analogs with aryl substituents identified compounds with favorable antibacterial activities, exhibiting MIC80 values ranging from 0.39 to 3.12 µg/mL against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis.

The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the benzofuran and isatin rings. For instance, the introduction of hydrophobic groups can enhance antibacterial activity.

Quantitative Data Summary
Compound ClassTest OrganismMIC (µg/mL)Reference
Benzofuran-isatin hybrid (8f) Mycobacterium tuberculosis H37Rv0.25
MDR-Mycobacterium tuberculosis0.5
Benzofuran-isatin-imine hybrid (7j) Drug-sensitive M. tuberculosis H37Rv<0.016
MDR-Mycobacterium tuberculosis0.062
Gram-positive & Gram-negative bacteria≤1
Benzofuran amide derivatives (6a, 6b, 6f) Bacillus subtilis6.25
Staphylococcus aureus6.25
Escherichia coli6.25
Hydrophobic benzofuran analogs Escherichia coli0.39 - 3.12
Staphylococcus aureus0.39 - 3.12
Methicillin-resistant S. aureus0.39 - 3.12
Bacillus subtilis0.39 - 3.12

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common techniques employed are broth microdilution and agar diffusion methods.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate growth medium.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the susceptibility of microorganisms to antimicrobial agents.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Application of Test Compounds: Sterile filter paper discs are impregnated with a known concentration of the this compound derivative and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disc.

Visualizing the Process and Potential Mechanisms

To better understand the experimental workflow and potential modes of action of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Antimicrobial Susceptibility Assay cluster_analysis Data Analysis Compound This compound Derivative Assay_Setup Assay Setup (e.g., Microdilution Plate) Compound->Assay_Setup Microbe Microbial Culture Microbe->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Data Collection (e.g., Visual Inspection, OD Reading) Incubation->Data_Collection MIC_Determination MIC Determination Data_Collection->MIC_Determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

Putative_Mechanism_of_Action cluster_compound This compound Derivative cluster_cell Bacterial Cell cluster_effect Cellular Effect Compound Bioactive Compound Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition DNA_Gyrase DNA Gyrase/Topoisomerase Compound->DNA_Gyrase Inhibition Protein_Synth Protein Synthesis Compound->Protein_Synth Interference Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption Cell_Death Bactericidal/Bacteriostatic Effect Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synth->Cell_Death Cell_Membrane->Cell_Death

Caption: Putative antimicrobial mechanisms of action.

While the precise signaling pathways and molecular targets of this compound derivatives are still under active investigation, their structural features suggest potential interference with essential cellular processes in microorganisms. The isatin moiety, for instance, is known to interact with various biological targets. Plausible mechanisms of action could include the inhibition of crucial enzymes involved in cell wall biosynthesis, DNA replication (such as DNA gyrase), or protein synthesis. Furthermore, the lipophilic nature of the benzofuran ring might facilitate the disruption of microbial cell membrane integrity. Further studies are warranted to elucidate the specific molecular interactions and signaling cascades affected by these promising antimicrobial candidates.

A Comparative Guide to the Electrophilic Substitution Reactions of Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophilic substitution reactions of benzofuran with other key five-membered heterocyclic compounds, namely furan, thiophene, and indole. By presenting supporting experimental data in clearly structured tables and offering detailed experimental protocols, this document serves as a valuable resource for chemists engaged in the synthesis and functionalization of these important heterocyclic scaffolds.

Reactivity and Regioselectivity: A Comparative Overview

Benzofuran is an aromatic heterocyclic compound consisting of a fused benzene and furan ring. The fusion of the benzene ring reduces the aromaticity of the furan ring, making it more reactive towards electrophiles than benzene but generally less reactive than furan itself. The reactivity of five-membered heterocycles in electrophilic substitution reactions generally follows the order: pyrrole > furan > thiophene > benzene.

A key aspect of the electrophilic substitution of benzofuran is its regioselectivity. Substitution can occur at either the C2 or C3 position of the furan ring. Generally, electrophilic attack is favored at the C2 position. This preference can be explained by examining the stability of the cationic intermediates (sigma complexes) formed during the reaction. Attack at the C2 position results in a positive charge that can be delocalized over the benzene ring without disrupting the aromaticity of the benzene ring itself.[1][2] In contrast, attack at the C3 position leads to an intermediate where the positive charge is stabilized by the lone pair of electrons on the adjacent oxygen atom, but this comes at the cost of disrupting the benzenoid aromaticity in some resonance forms.

This contrasts with indole, where electrophilic substitution preferentially occurs at the C3 position. The nitrogen atom in indole is more effective at stabilizing the positive charge of the intermediate formed upon C3 attack than the oxygen in benzofuran, making this pathway more favorable for indole.[1][2]

Comparative Analysis of Electrophilic Substitution Reactions

The following sections provide a comparative overview of various electrophilic substitution reactions on benzofuran and related heterocycles. The yields and regioselectivity are summarized in tables to facilitate comparison.

Nitration

Nitration is a fundamental electrophilic substitution reaction. Due to the sensitivity of the furan ring to strong acids, nitration of furan and benzofuran requires milder conditions than those used for benzene.

HeterocycleReagents & ConditionsMajor Product(s)Yield (%)Reference(s)
Benzofuran HNO₃ / Ac₂O in CCl₄, 10°C2-Nitrobenzofuran~55[1][2]
FuranAcetyl nitrate in Ac₂O, -10°C2-Nitrofuran~75
ThiopheneHNO₃ / Ac₂O2-Nitrothiophene~80
IndoleBenzoyl nitrate in CCl₄, 4°C3-Nitroindole~90
Halogenation

Halogenation of benzofuran proceeds readily, typically leading to substitution at the C2 position. The high reactivity of these heterocycles often necessitates mild halogenating agents to avoid polysubstitution and decomposition.

HeterocycleReagents & ConditionsMajor Product(s)Yield (%)Reference(s)
Benzofuran Br₂ in CS₂, 0°C2-BromobenzofuranHigh
FuranBr₂ in dioxane, -5°C2-Bromofuran~80
ThiopheneBr₂ in acetic acid2-Bromothiophene~75
IndoleSO₂Cl₂ in ether, 0°C3-Chloroindole~80
Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for introducing acyl groups onto the heterocyclic ring. The reaction typically requires a Lewis acid catalyst. For benzofuran, acylation generally occurs at the C2 position. However, under certain conditions, C3 acylation can be observed, and the regioselectivity can be low.[3]

HeterocycleReagents & ConditionsMajor Product(s)Yield (%)Reference(s)
Benzofuran Ac₂O / SnCl₄ in benzene, 25°C2-Acetylbenzofuran~85[3]
FuranAc₂O / BF₃·OEt₂2-Acetylfuran~75-90
ThiopheneAc₂O / H₃PO₄2-Acetylthiophene~80
IndoleAc₂O / NaOAc, 140°C1,3-Diacetylindole~85
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. For benzofuran, formylation occurs predominantly at the C2 position.

HeterocycleReagents & ConditionsMajor Product(s)Yield (%)Reference(s)
Benzofuran POCl₃ / DMF, 100°CBenzofuran-2-carbaldehyde~80[1][2]
FuranPOCl₃ / DMFFuran-2-carbaldehyde~75-85[4]
ThiophenePOCl₃ / DMFThiophene-2-carbaldehyde~70-80
IndolePOCl₃ / DMF, 35°CIndole-3-carbaldehyde~95

Reaction Mechanism and Regioselectivity of Benzofuran

The preference for electrophilic attack at the C2 position of benzofuran can be visualized by examining the stability of the intermediate carbocations.

References

Comparative Evaluation of Benzofuran Derivatives as Cannabinoid Receptor 2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of benzofuran derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2R). The CB2R is a compelling therapeutic target, primarily expressed in immune cells, and is implicated in modulating inflammation and pain without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1R).[1][2][3] The development of selective CB2R agonists, such as those based on the benzofuran scaffold, is a significant area of research for treating various pathological conditions.[1][4]

Performance Comparison of CB2R Agonists

The efficacy and binding affinity of various ligands for the CB2 receptor are critical metrics for their evaluation. The following table summarizes key quantitative data for several benzofuran derivatives and compares them with other known CB2R agonists. A lower inhibitory constant (Kᵢ) indicates a higher binding affinity, while a lower half-maximal effective concentration (EC₅₀) signifies greater potency in functional assays.

Compound ClassCompoundCB2 Kᵢ (nM)CB2 EC₅₀ (nM)Selectivity over CB1Reference
Benzofuran Derivative MDA7High[1]
Benzofuran Derivative MDA42Potent Agonist[1]
Benzofuran Derivative MDA39Potent Agonist[1]
Benzofuran Derivative ABK5-12811>350-fold[5]
Benzofuran Derivative ABK5-26924>145-fold[5]
Benzofuran Derivative ABK5-614>700-fold[5]
Indole Derivative JWH-1333.4200-fold[6]
Classical Cannabinoid CP-55,9400.79.3Full Agonist[6][7]
Pyrazole Derivative RNB-610.57>6000-fold[8]
Indole Derivative A-7962603.74.6146-fold[4][9]

Note: "—" indicates data not specified in the cited sources. Kᵢ and EC₅₀ values can vary based on the specific assay conditions.

Key Signaling Pathway and Experimental Workflow

To understand how these compounds are evaluated, it is essential to visualize the underlying biological processes and experimental procedures.

CB2R Signaling Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor Gi Gᵢ Protein (αβγ) CB2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Agonist Benzofuran Agonist Agonist->CB2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates (reduced)

Caption: CB2R agonist-mediated inhibition of cAMP production.[10]

The evaluation of novel compounds like benzofuran derivatives follows a structured workflow to characterize their binding and functional activity.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Membrane Preparation (Cells expressing hCB2R) binding_assay Radioligand Binding Assay (Determine Kᵢ) prep_membranes->binding_assay prep_reagents Reagent Preparation (Buffers, Radioligand, Test Compounds) prep_reagents->binding_assay functional_assay Functional Assay (e.g., cAMP or [³⁵S]GTPγS) (Determine EC₅₀ & Efficacy) binding_assay->functional_assay Active compounds proceed filtration Filtration & Scintillation Counting (Measure Bound Radioactivity) binding_assay->filtration regression Non-linear Regression (Competition/Dose-Response Curve) functional_assay->regression filtration->regression parameters Determine Parameters (Kᵢ, EC₅₀, Emax) regression->parameters

Caption: General workflow for evaluating novel CB2 receptor agonists.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the evaluation of CB2R agonists.

Radioligand Competition Binding Assay (to determine Kᵢ)

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.[11]

  • Objective: To determine the inhibitory constant (Kᵢ) of a test compound.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[11][12]

    • Radioligand: [³H]CP-55,940 is commonly used.[11]

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL Bovine Serum Albumin (BSA), pH 7.4.[11]

    • Test Compound: Benzofuran derivatives or other ligands of interest, serially diluted.

    • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[11]

    • 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.[11]

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]CP-55,940 at its Kₔ concentration).[11]

    • Add increasing concentrations of the unlabeled test compound to the appropriate wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of a known unlabeled ligand).[11]

    • Add a fixed amount of cell membrane preparation (e.g., 10 µ g/well ) to each well.[11]

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[2][11]

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.[11]

    • Measure the radioactivity retained on the filters using a scintillation counter.[2]

    • Calculate specific binding (Total Binding - Non-specific Binding) and use non-linear regression to fit a competition curve, from which the IC₅₀ is determined.

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation.[11]

cAMP Functional Assay (to determine EC₅₀)

This cell-based functional assay measures a compound's ability to act as an agonist by quantifying the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10]

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.[6][10]

    • Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[10]

    • Forskolin (FSK): An adenylyl cyclase activator used to stimulate cAMP production.[6][10]

    • Test Compound: Serially diluted benzofuran derivatives.

    • Reference Agonist: e.g., CP-55,940.[10]

    • cAMP Assay Kit (e.g., HTRF or LANCE Ultra).[10]

  • Procedure:

    • Plate the CB2R-expressing cells in a 384-well plate and incubate for 24 hours.[10]

    • Remove the culture medium and add the serially diluted test compound or reference agonist to the wells. Include vehicle control wells.

    • Incubate the plate at room temperature for 15-30 minutes.[10]

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate cAMP production.[10]

    • Incubate for an additional 30 minutes.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.

    • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Calculate the EC₅₀ (concentration producing 50% of the maximal inhibition) and Eₘₐₓ (maximum percentage of inhibition) from the curve.[10]

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[1]

  • Objective: To measure G-protein activation as an indicator of agonist efficacy.

  • Principle: In this system, agonists stimulate the binding of radiolabeled [³⁵S]GTPγS to G proteins upon receptor activation. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.[1][5]

  • General Procedure:

    • Cell membranes expressing the CB2 receptor are incubated with increasing concentrations of the test compound.

    • GDP is added to the reaction mixture to ensure G proteins are in an inactive state.

    • [³⁵S]GTPγS is added to the mixture.

    • Following incubation, the reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

    • Agonists produce a dose-dependent increase in specific [³⁵S]GTPγS binding, from which potency (EC₅₀) and efficacy can be determined.[5]

References

Safety Operating Guide

Navigating the Safe Disposal of Benzofuran-2,3-dione: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzofuran-2,3-dione, ensuring the protection of laboratory personnel and the environment. The following procedures are based on general best practices for hazardous chemical waste management and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or potential for splashing, consider fire/flame resistant and impervious clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation :

    • Identify the waste stream as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams, such as halogenated solvents, strong acids, or bases, to prevent unintended and potentially hazardous reactions.[1]

  • Containerization :

    • Select a designated waste container that is in good condition, free of leaks, and chemically compatible with this compound. A glass or high-density polyethylene (HDPE) container is generally suitable.[1]

    • The container must be securely sealed with a tight-fitting lid to prevent spills and the release of vapors.[1]

    • Ensure the container is filled to no more than 90% of its capacity to allow for expansion.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[1]

    • Include the full chemical name: "this compound".[1]

    • Note the date of waste accumulation and the primary hazards associated with the chemical (e.g., "Irritant," "Harmful if swallowed").

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area should be under the control of laboratory personnel and away from general traffic.[1]

    • Utilize secondary containment, such as a spill tray, to capture any potential leaks.[1]

  • Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

    • Provide the disposal vendor with a complete and accurate description of the waste.

Experimental Protocols

On-site chemical treatment or neutralization of this compound for disposal purposes is not recommended. Such procedures can be hazardous, may create new, unknown hazards, and may not be in compliance with regulatory requirements. The most prudent and compliant method of disposal is through a certified hazardous waste management vendor.

Protocol for Collection and Preparation for Disposal:

  • Objective : To safely collect and store this compound waste for disposal by a licensed hazardous waste contractor.

  • Materials :

    • Designated hazardous waste container (glass or HDPE)

    • "Hazardous Waste" labels

    • Secondary containment tray

    • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Procedure :

    • Designate a specific, compatible waste container for this compound waste.

    • Affix a "Hazardous Waste" label to the container and fill in the required information (chemical name, accumulation start date).

    • Place the container in a designated satellite accumulation area, within a secondary containment tray.

    • As this compound waste is generated (e.g., from reaction work-ups, contaminated materials), carefully transfer it to the designated waste container.

    • Ensure the container is securely sealed at all times, except when adding waste.[3]

    • Once the container is full (no more than 90% capacity) or the waste is no longer being generated, contact your institution's EHS department to arrange for pickup.

Logical Workflow for Disposal

Workflow for the Proper Disposal of this compound A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate Waste (Do not mix with other chemicals) B->C D Select & Label Compatible Waste Container C->D E Transfer Waste to Container (Fill to max 90% capacity) D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area (with secondary containment) F->G H Contact EHS for Waste Pickup G->H I Disposal by Licensed Hazardous Waste Vendor H->I

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Benzofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Benzofuran-2,3-dione, a chemical compound requiring careful management in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain compliance with standard laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that necessitates stringent safety measures to prevent contact and exposure. While detailed toxicological data is limited, the available safety information indicates that it should be handled as a hazardous substance.[1] The primary routes of exposure are inhalation of dust, and skin or eye contact.[1]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashing.[2][3]
Skin Protection GlovesChemical-resistant, such as nitrile or neoprene.[2] Always inspect gloves for integrity before use.
Lab CoatFire/flame resistant and impervious clothing.[1]
ApronChemical-resistant apron to be worn over the lab coat.[2][3]
Respiratory Protection RespiratorA full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential to minimize risk and ensure regulatory compliance.

Chemical Handling Protocol

  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and free of clutter. All required equipment should be placed inside the hood.

  • Dispensing : Use non-sparking tools for all transfers to avoid ignition sources.[1] Keep the container tightly closed when not in use.[1] Avoid the formation of dust and aerosols.[1]

  • Spill Management : In the event of a small spill, use an inert absorbent material to contain it. For larger spills, evacuate the area and follow emergency procedures. Ensure spill cleanup materials for corrosives, such as calcium carbonate for acids, are available.[3]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: Glove Permeation Test

This hypothetical experiment is designed to determine the breakthrough time for a specific type of glove material when exposed to a solution of this compound.

Objective : To assess the suitability of nitrile gloves for handling this compound in a solvent.

Materials :

  • This compound

  • Selected solvent (e.g., Dichloromethane)

  • Nitrile gloves (specific brand and thickness)

  • Permeation test cell

  • Collecting medium (e.g., air or a suitable liquid)

  • Analytical instrument for detection (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Methodology :

  • A sample of the nitrile glove material is securely clamped in the permeation test cell, separating the challenge chemical (a solution of this compound in the chosen solvent) from the collection medium.

  • The challenge chemical is introduced into the designated chamber of the test cell.

  • The collection medium is continuously monitored for the presence of this compound that has permeated through the glove material.

  • Samples are taken from the collection medium at regular intervals and analyzed using GC-MS.

  • The breakthrough time is recorded as the time at which the concentration of this compound in the collection medium reaches a pre-determined level.

  • The permeation rate is calculated based on the steady-state permeation of the chemical through the glove material.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense handle_spill Spill Management handle_dispense->handle_spill If spill occurs disp_collect Collect Hazardous Waste handle_dispense->disp_collect handle_spill->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_final Final Disposal via EHS disp_store->disp_final

Caption: Workflow for Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-2,3-dione
Reactant of Route 2
Reactant of Route 2
Benzofuran-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.